MARK4 inhibitor 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C33H27FN4O3 |
|---|---|
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
(2S)-N-(4-fluorophenyl)-3-(1H-indol-3-yl)-2-[[2-(2-methyl-9-oxoacridin-10-yl)acetyl]amino]propanamide |
InChI |
InChI=1S/C33H27FN4O3/c1-20-10-15-30-26(16-20)32(40)25-7-3-5-9-29(25)38(30)19-31(39)37-28(33(41)36-23-13-11-22(34)12-14-23)17-21-18-35-27-8-4-2-6-24(21)27/h2-16,18,28,35H,17,19H2,1H3,(H,36,41)(H,37,39)/t28-/m0/s1 |
Clé InChI |
JJFUYWKGMPECOT-NDEPHWFRSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of MARK4 Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases like Alzheimer's, various cancers, and metabolic disorders.[1] As a key regulator of microtubule dynamics, MARK4's overexpression is linked to the hyperphosphorylation of microtubule-associated proteins (MAPs), such as tau, leading to microtubule destabilization and contributing to disease progression.[2][3] This document provides a detailed overview of the mechanism of action for a specific inhibitor, MARK4 inhibitor 3 (also identified as compound 23b), summarizing its biochemical activity, cellular effects, and its impact on relevant signaling pathways.[4]
Introduction to MARK4
MARK4 is a member of a highly conserved family of kinases (MARK1-4) that play a crucial role in cellular processes requiring microtubule plasticity, such as cell division, cell cycle control, and the determination of cell polarity.[5][6] The kinase domain of MARK4 phosphorylates specific serine residues on MAPs, including MAP2, MAP4, and most notably, the tau protein.[7] This phosphorylation event causes the MAPs to detach from microtubules, increasing microtubule dynamics.[6]
In pathological conditions, dysregulation of MARK4 activity can have severe consequences. In Alzheimer's disease, elevated MARK4 levels are thought to contribute to the pathological hyperphosphorylation of tau, a hallmark of the disease.[2] In oncology, MARK4 overexpression has been identified in various tumors, including gliomas and gastric cancer, where it promotes cell proliferation and migration.[2][8] Consequently, inhibiting MARK4 has become an attractive therapeutic strategy.[9]
Core Mechanism of Action: this compound
This compound (compound 23b) is a potent inhibitor of the MARK4 enzyme.[4] Its primary mechanism of action is the direct inhibition of the kinase's catalytic activity. By binding to the ATP-binding site within the kinase domain, the inhibitor prevents the phosphorylation of MARK4's downstream substrates.
The direct consequences of this inhibition are:
-
Stabilization of Microtubules: By preventing the phosphorylation of MAPs like tau, this compound promotes the association of these proteins with microtubules, leading to a more stable microtubule network. This is a key therapeutic goal in treating tauopathies.[2]
-
Induction of Cell Cycle Arrest: The disruption of normal microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle, typically at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[10]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The key metrics are summarized below.
| Parameter | Description | Value | Cell Line | Reference |
| IC50 | The concentration of inhibitor required to reduce MARK4 enzyme activity by 50%. | 1.01 µM | - | [4] |
| EC50 | The concentration of inhibitor required to inhibit cell growth by 50%. | 2.52 µM | HeLa | [4] |
| EC50 | The concentration of inhibitor required to inhibit cell growth by 50%. | 4.22 µM | U87MG | [4] |
Impact on Cellular Signaling Pathways
MARK4 is integrated into several critical signaling networks that regulate cell growth, proliferation, and survival. Inhibition by compounds like this compound can modulate these pathways to achieve a therapeutic effect.
Microtubule Dynamics Pathway
The most direct pathway affected by MARK4 inhibition is the regulation of microtubule stability. MARK4 phosphorylates tau protein at specific sites, causing it to detach from microtubules and promoting microtubule disassembly. By inhibiting MARK4, the equilibrium shifts towards dephosphorylated tau, which binds to and stabilizes microtubules.
Caption: Inhibition of MARK4 prevents Tau phosphorylation, promoting microtubule stability.
Hippo Signaling Pathway
MARK4 acts as a negative regulator of the Hippo signaling pathway, a critical network for controlling organ size and suppressing tumors.[11] MARK4 can phosphorylate and inhibit core components of the Hippo kinase cascade, such as MST1/2. This inhibition prevents the subsequent phosphorylation and cytoplasmic retention of the oncogenic transcriptional co-activators YAP and TAZ. As a result, YAP/TAZ can enter the nucleus and drive the expression of genes that promote cell proliferation and migration.[2][11] By inhibiting MARK4, the Hippo pathway is reactivated, leading to the phosphorylation and degradation of YAP/TAZ, thereby suppressing tumor growth.[11]
Caption: MARK4 inhibition activates the Hippo pathway, suppressing YAP/TAZ activity.
MAPK/ERK Signaling Pathway
In certain cancers, such as gastric cancer, MARK4 has been shown to promote malignant phenotypes through the activation of the MAPK/ERK signaling pathway.[3][8] While the direct link is still under investigation, overexpression of MARK4 correlates with increased phosphorylation of key pathway components MEK and ERK. This leads to the activation of downstream transcription factors that drive cell proliferation, migration, and invasion.[8] Inhibition of MARK4 would be expected to downregulate this pathway, reducing the malignant potential of cancer cells.
Caption: MARK4 promotes the MAPK/ERK pathway; its inhibition can reduce malignancy.
Experimental Protocols
The following are representative protocols for assays commonly used to characterize MARK4 inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (ATPase Activity)
This assay quantifies the ability of an inhibitor to block the ATPase activity of MARK4, which is essential for its kinase function. A malachite green-based colorimetric method is often used to detect the release of free phosphate (B84403) from ATP hydrolysis.[9][12]
Workflow Diagram:
Caption: Workflow for a malachite green-based MARK4 kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Enzyme: Dilute recombinant human MARK4 protein in assay buffer to the desired concentration (e.g., 2-6 µM).[9][12]
-
Inhibitor: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
ATP Solution: Prepare a stock solution of ATP (e.g., 200 µM) in assay buffer.[12]
-
Detection Reagent: Use a commercial malachite green-based reagent (e.g., BIOMOL® Green).
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of diluted MARK4 enzyme to each well.
-
Add 5 µL of the serially diluted inhibitor or DMSO (for control wells) to the respective wells.
-
Incubate the plate for 1 hour at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution to each well.
-
Incubate for 30 minutes at 25°C.
-
Terminate the reaction by adding 100 µL of the BIOMOL® Green reagent.
-
Incubate for an additional 15-20 minutes at room temperature to allow color development.
-
-
Data Analysis:
-
Measure the absorbance at 620 nm using a microplate reader.
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.[1]
Methodology:
-
Cell Culture:
-
Culture cancer cell lines (e.g., HeLa, U87MG) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the different inhibitor concentrations (or DMSO for vehicle control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Conclusion
This compound is a targeted therapeutic agent that functions through the direct inhibition of MARK4's enzymatic activity. This primary action triggers a cascade of downstream effects, including the stabilization of the microtubule network and the modulation of key oncogenic signaling pathways like the Hippo and MAPK/ERK pathways. The quantitative data demonstrate its potency at both the biochemical and cellular levels, particularly in cancer cell lines. The detailed protocols provided herein offer a standardized framework for the continued evaluation and characterization of this and other novel MARK4 inhibitors, facilitating further research and development in this promising therapeutic area.
References
- 1. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MARK4 - Wikipedia [en.wikipedia.org]
- 6. Microtubule affinity-regulating kinase 4: structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 10. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells | EMBO Reports [link.springer.com]
- 12. Inhibition of MARK4 by serotonin as an attractive therapeutic approach to combat Alzheimer's disease and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of MARK4 Inhibitor 3 (Compound 23b): A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of MARK4 inhibitor 3, also identified as compound 23b. This novel substituted acridone (B373769) derivative has demonstrated significant potential as an inhibitor of Microtubule Affinity-Regulating Kinase 4 (MARK4), a key therapeutic target in oncology and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the quantitative data, detailed experimental protocols, and a visual representation of the associated pathways and workflows.
Core Data Presentation
The discovery of compound 23b is detailed in the study "Synthesis, Structural Modification, and Bioactivity Evaluation of Substituted Acridones as Potent Microtubule Affinity-Regulating Kinase 4 Inhibitors" published in ACS Pharmacology & Translational Science in 2023.[1][2][3][4] The compound emerged from a series of synthesized acridone derivatives and was identified as a potent MARK4 inhibitor with significant cytotoxic effects on specific cancer cell lines.
Table 1: In Vitro MARK4 Inhibition
| Compound | IC50 (μM) |
| 23b | 1.01 |
IC50 values represent the concentration of the compound required to inhibit 50% of MARK4 activity in vitro.
Table 2: Anti-proliferative Activity (EC50)
| Compound | Cell Line | EC50 (μM) |
| 23b | HeLa (Cervical Cancer) | 2.52 |
| 23b | U87MG (Glioblastoma) | 4.22 |
EC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Experimental Protocols
Synthesis of Compound 23b
The synthesis of compound 23b is part of a broader synthetic scheme aimed at producing a library of substituted acridone derivatives. The general synthetic pathway is outlined below. For the specific synthesis of compound 23b, please refer to the detailed procedures in the source publication.[1][2][3][4]
General Synthetic Workflow
MARK4 Kinase Inhibition Assay (ATPase-Based)
The inhibitory activity of compound 23b against MARK4 was determined using an ATPase-based kinase assay. This assay measures the hydrolysis of ATP to ADP, which is catalyzed by the kinase. The protocol is as follows:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing MARK4 enzyme, the test compound (e.g., compound 23b) at various concentrations, and a suitable buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature to allow for ATP hydrolysis.
-
Detection: The amount of ADP produced is quantified using a commercially available kinase assay kit, which typically involves a colorimetric or luminescent readout.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value is then determined by fitting the dose-response curve using non-linear regression.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of compound 23b on HeLa and U87MG cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
-
Cell Seeding: HeLa or U87MG cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of compound 23b and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the EC50 value is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
MARK4 Signaling in Disease
MARK4 is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics through the phosphorylation of microtubule-associated proteins (MAPs), including tau.[7] Dysregulation of MARK4 has been implicated in the pathology of both cancer and neurodegenerative diseases like Alzheimer's. In cancer, MARK4 can influence cell cycle progression, polarity, and migration. In tauopathies, hyperphosphorylation of tau by MARK4 leads to the destabilization of microtubules and the formation of neurofibrillary tangles.
Experimental Discovery Workflow
The discovery of compound 23b followed a systematic drug discovery process, from initial design and synthesis to comprehensive biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structural Modification, and Bioactivity Evaluation of Substituted Acridones as Potent Microtubule Affinity-Regulating Kinase 4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Modification, and Bioactivity Evaluation of Substituted Acridones as Potent Microtubule Affinity-Regulating Kinase 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. protocols.io [protocols.io]
- 7. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of MARK4 Inhibition in Glioblastoma: A Technical Overview of PCC0208017
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma remains one of the most aggressive and challenging primary brain tumors to treat. The microtubule affinity regulating kinase 4 (MARK4) has emerged as a promising therapeutic target due to its role in cell cycle regulation, microtubule dynamics, and the progression of malignancies, including glioblastoma. This technical guide provides an in-depth analysis of a novel MARK4 inhibitor, PCC0208017, and its effects on glioblastoma cell lines. PCC0208017 is a potent dual inhibitor of MARK3 and MARK4, demonstrating significant anti-tumor activity in preclinical models of glioma. This document summarizes the key quantitative data, details the experimental protocols used in its evaluation, and visualizes the associated signaling pathways and workflows.
Quantitative Data Summary
The inhibitory and cytotoxic effects of PCC0208017 have been quantified across various assays and glioblastoma cell lines. The data are summarized in the tables below for clear comparison.
Table 1: Kinase Inhibitory Activity of PCC0208017
| Kinase | IC50 (nmol/L) |
| MARK3 | 1.8[1] |
| MARK4 | 2.01[1] |
| MARK1 | 31.4[1] |
| MARK2 | 33.7[1] |
Table 2: Cytotoxic Activity of PCC0208017 in Glioblastoma Cell Lines
| Cell Line | IC50 (µmol/L) |
| GL261 | 2.77[1] |
| U87-MG | 4.02[1] |
| U251 | 4.45[1] |
Table 3: Effect of PCC0208017 on Cell Cycle and Apoptosis in GL261 Glioblastoma Cells
| Treatment | G2/M Phase Cells (%) | Apoptotic Cells (%) |
| Control | Baseline | 2.8[1] |
| PCC0208017 (24h) | Significantly Increased[1] | Increased |
| PCC0208017 (48h) | Significantly Increased[1] | Increased |
| PCC0208017 (72h) | Significantly Increased[1] | 59.4[1] |
Signaling Pathway and Mechanism of Action
PCC0208017 exerts its anti-glioblastoma effects by inhibiting MARK4, which in turn disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The key steps in this signaling cascade are illustrated below.
Caption: Signaling pathway of PCC0208017 in glioblastoma cells.
Experimental Protocols
Detailed methodologies for the key experiments performed to evaluate the efficacy of PCC0208017 are provided below.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of PCC0208017 on glioblastoma cell lines.
Workflow:
References
MARK4 Inhibitor 3: A Deep Dive into its Impact on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a pivotal role in the regulation of microtubule dynamics. Its dysregulation is implicated in a variety of severe pathologies, including neurodegenerative diseases like Alzheimer's and various cancers. MARK4 exerts its influence primarily through the phosphorylation of microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4. This phosphorylation event leads to the detachment of MAPs from microtubules, thereby increasing microtubule instability. This guide provides a comprehensive technical overview of a specific inhibitor, MARK4 inhibitor 3 (also known as compound 23b), and its role in modulating microtubule dynamics.
This compound: Quantitative Efficacy
This compound has demonstrated notable potency in both enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound and other relevant MARK4 inhibitors.
Table 1: In Vitro Kinase Inhibition by this compound
| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |
| This compound (compound 23b) | MARK4 | 1.01 | ATPase-based kinase assay | [1] |
Table 2: Cellular Activity of this compound
| Inhibitor | Cell Line | EC50 (µM) | Assay Type | Reference |
| This compound (compound 23b) | HeLa (Cervical Cancer) | 2.52 | Cell Proliferation Assay | [1] |
| This compound (compound 23b) | U87MG (Glioblastoma) | 4.22 | Cell Proliferation Assay | [1] |
Table 3: Comparative IC50 Values of Various MARK4 Inhibitors
| Inhibitor | IC50 (µM) | Target | Reference |
| OTSSP167 | Not specified, potent inhibitor | MARK4 | [2] |
| Donepezil | 5.3 | MARK4 | [3] |
| Rivastigmine | 6.74 | MARK4 | [3] |
| Compound 5 (N-hetarene derivative) | 5.35 ± 0.22 | MARK4 | [3] |
| Compound 9 (N-hetarene derivative) | 6.68 ± 0.80 | MARK4 | [3] |
| Compound 14 (pyrimidine derivative) | 7.52 ± 0.33 | MARK4 | [4] |
The MARK4 Signaling Pathway and Microtubule Regulation
MARK4 is a key downstream effector in signaling cascades that control the stability of the microtubule network. The kinase phosphorylates specific KXGS motifs within the microtubule-binding domains of MAPs. This action disrupts the ability of MAPs to stabilize microtubules, leading to a more dynamic microtubule array. Inhibition of MARK4 is expected to reverse this effect, promoting microtubule stability.
Caption: MARK4 signaling pathway leading to microtubule destabilization and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize MARK4 inhibitors and their effects on microtubule dynamics.
In Vitro Kinase Assay (ATPase-Based)
This assay quantifies the enzymatic activity of MARK4 by measuring ATP consumption.
Materials:
-
Recombinant human MARK4 enzyme
-
Microtubule-associated protein (e.g., Tau) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
96-well white opaque plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant MARK4 enzyme, and the substrate protein (Tau).
-
Add varying concentrations of this compound (or vehicle control) to the wells of the 96-well plate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent kinase assay kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Caption: Workflow for an in vitro ATPase-based kinase inhibition assay.
Cell-Based Microtubule Stabilization Assay
This assay assesses the ability of a compound to stabilize the microtubule network within cells against a depolymerizing agent.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Nocodazole (B1683961) (or another microtubule depolymerizing agent)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells in a multi-well plate suitable for imaging and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Add nocodazole to a final concentration known to induce microtubule depolymerization (e.g., 10 µM) and incubate for a short period (e.g., 1-2 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-α-tubulin antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the integrity of the microtubule network. A stabilized network will appear more intact in the presence of nocodazole compared to the control.
In Vitro Microtubule Dynamics Assay (TIRF Microscopy)
This advanced technique allows for the direct visualization and quantification of the dynamic instability of individual microtubules.
Materials:
-
Purified, fluorescently labeled tubulin (e.g., rhodamine-labeled)
-
GTP
-
Taxol (for stabilizing microtubule seeds)
-
Microtubule polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2)
-
Oxygen scavenging system (to reduce photobleaching)
-
This compound
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Prepare stabilized, fluorescently labeled microtubule "seeds" by polymerizing tubulin in the presence of a non-hydrolyzable GTP analog and then stabilizing with taxol.
-
Immobilize the microtubule seeds onto a passivated glass surface of a flow chamber.
-
Prepare a reaction mixture containing polymerization buffer, GTP, fluorescently labeled tubulin, an oxygen scavenging system, and the desired concentration of this compound or vehicle control.
-
Introduce the reaction mixture into the flow chamber.
-
Image the dynamic microtubules growing from the seeds using a TIRF microscope, acquiring time-lapse images.
-
Analyze the time-lapse movies to measure the rates of microtubule growth and shrinkage, as well as the frequencies of catastrophe (transition from growth to shrinkage) and rescue (transition from shrinkage to growth).
Conclusion
This compound is a potent inhibitor of the MARK4 kinase, demonstrating efficacy in both enzymatic and cellular contexts. Its mechanism of action, centered on the prevention of MAP phosphorylation, leads to the stabilization of the microtubule network. This makes it a compound of significant interest for therapeutic development in diseases characterized by microtubule instability. The experimental protocols detailed in this guide provide a framework for the further investigation of this and other MARK4 inhibitors, paving the way for a deeper understanding of their potential in treating a range of devastating diseases.
References
- 1. MARK4 is a novel microtubule-associated proteins/microtubule affinity-regulating kinase that binds to the cellular microtubule network and to centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
MARK4 Inhibition for Cancer Therapy: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Microtubule Affinity Regulating Kinase 4 (MARK4) as a therapeutic target in oncology. It details the core signaling pathways, presents quantitative data on inhibitor efficacy, and supplies detailed experimental protocols for target validation.
Introduction: MARK4's Emerging Role in Oncology
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK) family.[1][2] Physiologically, it is a crucial regulator of microtubule dynamics, thereby influencing processes like cell division, cell polarity, and neuronal migration.[1][3][4]
Aberrant expression and activity of MARK4 have been increasingly linked to the pathology of numerous cancers, including breast, gastric, lung, glioblastoma, and hepatocellular carcinoma.[1][5][6] Overexpression of MARK4 is often associated with tumor progression, metastasis, and poor patient prognosis.[1][6] This has positioned MARK4 as a compelling target for the development of novel anti-cancer therapeutics.[1][2][7]
Key Signaling Pathways Modulated by MARK4
MARK4 exerts its oncogenic functions by modulating several critical signaling cascades. Understanding these pathways is fundamental to validating its role as a therapeutic target.
The Hippo Signaling Pathway
MARK4 acts as a negative regulator of the Hippo pathway, a key tumor-suppressive cascade.[7][8] It phosphorylates core Hippo components like MST and SAV, which inhibits the formation of the Hippo kinase complex.[8] This prevents the phosphorylation and subsequent cytoplasmic degradation of the oncoproteins YAP and TAZ.[8] As a result, YAP/TAZ can translocate to the nucleus, promoting the transcription of genes that drive cell proliferation and migration.[5][8]
Caption: MARK4 negatively regulates the Hippo pathway to promote YAP/TAZ activity.
The MAPK/ERK Signaling Pathway
In gastric cancer, MARK4 has been shown to promote malignant phenotypes, including proliferation, migration, and invasion, through the activation of the MAPK/ERK signaling pathway.[3][6] Knockdown of MARK4 leads to a reduction in the phosphorylation of key downstream components of this pathway.
Caption: MARK4 promotes cancer malignancy via the MAPK/ERK signaling cascade.
mTOR and NF-κB Pathways
MARK4 also modulates the mTOR and NF-κB signaling pathways, both of which are central to cancer cell metabolism, survival, and inflammation.[1][2][7] For instance, in non-small cell lung cancer, MARK4 activates the mTOR-HIF-1α pathway to promote glycolysis and cell growth.
Target Validation Workflow for MARK4 Inhibitors
Validating MARK4 as a therapeutic target involves a systematic process to confirm that its inhibition produces the desired anti-cancer effect and to understand the underlying mechanism.[9][10]
Caption: A stepwise workflow for the target validation of a MARK4 inhibitor.
Data Presentation: Quantitative Analysis
Table 1: Efficacy of Selected MARK4 Inhibitors
This table summarizes the inhibitory concentrations of various compounds against MARK4 and their effects on cancer cell lines.
| Compound Class | Inhibitor | MARK4 IC₅₀ (µM) | Cancer Cell Line EC₅₀ (µM) | Reference |
| Pyrazolopyrimidine | Compound X | ~1.5 | Not Reported | [1] |
| Vanillin-isatin hybrid | Compound Y | Not Reported | Not Reported | |
| Small Molecule | MARK4 inhibitor 2 | 0.82 | HeLa: 2.13, U87MG: 4.13 | [11] |
| Acetylcholinesterase Inhibitor | Donepezil | 5.3 | Not Reported | [12] |
| Acetylcholinesterase Inhibitor | Rivastigmine Tartrate | 6.74 | Not Reported | [12] |
| Acetylcholinesterase Inhibitor | Galantamine | 5.87 | Not Reported | [13] |
| N-hetarenes | Compound 5 | 5.35 | Not Reported | [14] |
| N-hetarenes | Compound 9 | 6.68 | Not Reported | [14] |
IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration.
Table 2: Cellular Effects of MARK4 Inhibition
This table outlines the key phenotypic outcomes observed in cancer cells following the inhibition or depletion of MARK4.
| Cancer Type | Cellular Effect | Experimental Approach | Reference |
| Breast Cancer | Decreased proliferation and migration | siRNA, CRISPR/Cas9 | [5][8] |
| Breast Cancer | Loss of nuclear YAP/TAZ | siRNA | [8] |
| Glioma | Reduced cell migration and proliferation | Inhibitors | [5] |
| Gastric Cancer | Reduced proliferation, migration, and invasion | shRNA (knockdown) | [6] |
| Non-Small Cell Lung Cancer | Suppressed aerobic glycolysis and cell growth | Inhibitors, Deletion |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of target validation studies.
MARK4 Kinase Activity Assay (Malachite Green-Based)
This assay measures the ATPase activity of MARK4 to quantify inhibition.[12][13][14][15]
Principle: This colorimetric assay detects the free phosphate (B84403) released from ATP hydrolysis by MARK4. The malachite green reagent forms a colored complex with inorganic phosphate, which can be measured spectrophotometrically.
Materials:
-
Recombinant full-length human MARK4 protein
-
MARK4 inhibitor compound
-
ATP solution (freshly prepared)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NaCl
-
BIOMOL® Green Reagent (or similar malachite green solution)
-
96-well microtiter plates
-
Microplate reader (620 nm absorbance)
Procedure:
-
Inhibitor Incubation: In a 96-well plate, add 2-5 µM of MARK4 enzyme to each well.
-
Add varying concentrations of the MARK4 inhibitor (e.g., 0-20 µM) to the respective wells. Add vehicle (e.g., DMSO) to control wells.
-
Incubate the plate for 60 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Kinase Reaction Initiation: Prepare a reaction mixture containing 200 µM ATP in assay buffer.
-
Add the ATP mixture to each well to start the reaction. The final reaction volume is typically 50-100 µL.
-
Incubate for 30 minutes at 25°C.
-
Reaction Termination and Detection: Add 100 µL of BIOMOL® Green reagent to each well to stop the reaction.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measurement: Read the absorbance at 620 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by plotting the dose-response curve.
Cell Viability Assay (Resazurin Reduction Assay)
This assay assesses the impact of a MARK4 inhibitor on the metabolic activity and viability of cancer cells.[16]
Principle: Resazurin (B115843) (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent pink compound, resorufin. The fluorescence intensity is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
MARK4 inhibitor compound
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Fluorescent microplate reader (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the MARK4 inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Resazurin Addition: Prepare a working solution of resazurin in PBS or culture medium.
-
Add 10-20 µL of the resazurin solution to each well and mix gently.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
Analysis: Normalize the fluorescence readings to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the dose-response curve to determine the EC₅₀ value.
Western Blot Analysis of Downstream Signaling
This protocol is for detecting changes in the expression and phosphorylation status of proteins in a signaling pathway downstream of MARK4.[17][18][19]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins (e.g., total ERK, phospho-ERK).
Materials:
-
Cancer cells treated with MARK4 inhibitor or vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MARK4, anti-p-ERK, anti-ERK, anti-YAP/TAZ, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Cell Lysis: Treat cells with the MARK4 inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[20]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[20]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[20]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometry analysis on the protein bands, normalizing the protein of interest to a loading control (e.g., GAPDH). Compare the protein levels between treated and control samples.
References
- 1. A Network-Guided Approach to Discover Phytochemical-Based Anticancer Therapy: Targeting MARK4 for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule-affinity regulating kinase 4: A potential drug target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microtubule affinity-regulating kinase 4: structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic targeting of microtubule affinity-regulating kinase 4 in cancer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells | EMBO Reports [link.springer.com]
- 9. Challenges in validating candidate therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target validation and biomarker identification in oncology : the example of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Inhibition of MARK4 by serotonin as an attractive therapeutic approach to combat Alzheimer's disease and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Function of MARK4 Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MARK4 inhibitor 3, a potent and selective compound with significant potential in cancer and tauopathy research. This document outlines the inhibitor's quantitative data, detailed experimental protocols for its characterization, and its role in key signaling pathways.
Quantitative Data Summary
This compound, also referred to as compound 23b, has demonstrated significant inhibitory activity against the MARK4 kinase and has shown cytotoxic effects on various cancer cell lines. The key quantitative metrics are summarized below for clear comparison.[1][2][3]
| Parameter | Value | Description | Source |
| IC50 | 1.01 μM | The half maximal inhibitory concentration against MARK4 kinase activity. | [1][3] |
| EC50 (HeLa) | 2.52 μM | The half maximal effective concentration for inhibiting the growth of HeLa (cervical cancer) cells. | [1][3] |
| EC50 (U87MG) | 4.22 μM | The half maximal effective concentration for inhibiting the growth of U87MG (glioblastoma) cells. | [1][3] |
| EC50 (MDA-MB-435) | Low micromolar | Effective in decreasing the proliferation of human MDA-MB-435 (melanoma) cancer cells. | |
| EC50 (U251) | Low micromolar | Effective in decreasing the proliferation of human U251 (glioblastoma) cancer cells. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on established methods and the specific procedures outlined in the primary research.
MARK4 Kinase Inhibition Assay (ATPase-Based)
This assay quantifies the inhibitory effect of a compound on MARK4's kinase activity by measuring the amount of ATP consumed.
Materials:
-
Recombinant human MARK4 enzyme
-
This compound (compound 23b)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP/ATP detection reagent
-
96-well white, flat-bottom plates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor to each well. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.
-
Add 5 µL of recombinant MARK4 enzyme to each well (except the "no enzyme" control). The final enzyme concentration should be optimized for linear ATP consumption.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to its Km for MARK4.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Materials:
-
HeLa, U87MG, MDA-MB-435, or U251 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (compound 23b)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Observe the formation of purple formazan (B1609692) crystals in the cells.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways influenced by MARK4 and a typical experimental workflow for inhibitor characterization.
References
Technical Guide: Preliminary Screening of MARK4 Inhibitor 3
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: MARK4 as a Therapeutic Target
Microtubule Affinity-Regulating Kinase 4 (MARK4) is a member of the serine/threonine kinase family that plays a crucial role in various cellular processes.[1][2] Its primary function involves the phosphorylation of microtubule-associated proteins (MAPs), such as Tau, which leads to their detachment from microtubules.[2] This action increases microtubule dynamics, impacting cell division, polarity, and intracellular transport.
Overexpression and dysregulation of MARK4 have been implicated in several severe pathologies. In neurodegenerative disorders like Alzheimer's disease, MARK4 contributes to the pathological hyperphosphorylation of Tau protein, a key factor in the formation of neurofibrillary tangles.[3][4] In oncology, MARK4 is linked to the progression of various cancers, including gastric, breast, and glioma, by promoting malignant phenotypes through pathways like MAPK/ERK and Hippo signaling.[5][6][7][8] This multifaceted involvement makes MARK4 a compelling target for therapeutic intervention.
This document provides a technical overview of the preliminary screening of MARK4 inhibitor 3 , also identified as compound 23b from a series of substituted acridones, detailing its inhibitory activity, the experimental protocols used for its evaluation, and the key signaling pathways it targets.[9]
Quantitative Data Summary: Inhibitory Activity
The preliminary screening of this compound (compound 23b) yielded quantitative data on its potency both at the enzymatic and cellular levels. The results are summarized below.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | MARK4 Enzyme | 1.01 µM | In vitro kinase assay | [9] |
| EC50 | HeLa Cells | 2.52 µM | Cell growth/viability assay | [9] |
| EC50 | U87MG Cells | 4.22 µM | Cell growth/viability assay | [9] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the MARK4 enzyme by 50%.
-
EC50 (Half-maximal effective concentration): The concentration of the inhibitor that induces a response halfway between the baseline and maximum in a cellular context, in this case, inhibition of cell growth.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of screening results. The following sections describe standard protocols for the key experiments used to characterize MARK4 inhibitors.
This assay quantifies the ability of a compound to inhibit MARK4's enzymatic activity by measuring ATP consumption. A common method is the malachite green-based colorimetric assay, which detects the release of free phosphate (B84403) from ATP hydrolysis.[10][11]
Principle: Active MARK4 hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi produced is directly proportional to the kinase activity. In the presence of an inhibitor, ATP hydrolysis is reduced.
Materials:
-
Recombinant human MARK4 enzyme
-
This compound (or other test compounds)
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl₂)[10][11]
-
BIOMOL® Green Reagent (or similar malachite green-based reagent)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in the assay buffer to achieve final desired concentrations (e.g., 0-20 µM).[10] The final DMSO concentration should be kept constant (e.g., <1%) across all wells.
-
Enzyme-Inhibitor Incubation: Add a fixed concentration of MARK4 enzyme (e.g., 2-4 µM) to each well of a 96-well plate.[10][11]
-
Add the diluted inhibitor solutions to the wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.
-
Pre-incubate the plate at room temperature (25°C) for 60 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Kinase Reaction Initiation: Initiate the reaction by adding a fixed concentration of ATP (e.g., 200 µM) to all wells.[10][11]
-
Incubate the plate for 30 minutes at 25°C.[11]
-
Reaction Termination and Detection: Stop the reaction by adding BIOMOL® Green reagent to each well.[10][11] This reagent complexes with the free phosphate generated.
-
Incubate for 15-20 minutes at room temperature to allow for color development.[10]
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.[10]
-
Data Analysis: Subtract the background reading ("no enzyme" control). Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the inhibitor's cytotoxic or cytostatic effects on cancer cell lines.[7][12]
Principle: The mitochondrial reductase enzymes in viable, metabolically active cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
HeLa, U87MG, or other relevant cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-3,000 cells/well and incubate overnight (37°C, 5% CO₂) to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add the medium containing the inhibitor at various concentrations (e.g., 1-20 µM).[9] Include a vehicle-only control (e.g., 0.1% DMSO).[7]
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).[7][9]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add DMSO to each well to dissolve the formazan crystals. Gently oscillate the plate until the color is uniform.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualization of Core Concepts
MARK4 exerts its influence through multiple signaling cascades. Understanding these pathways is critical for elucidating the mechanism of action of its inhibitors.
Caption: MARK4 negatively regulates the Hippo pathway by phosphorylating MST and SAV.[6]
Caption: MARK4 phosphorylates Tau, causing its detachment and microtubule destabilization.[3]
The preliminary screening of a kinase inhibitor follows a structured, multi-stage process to identify and validate potential lead compounds.
Caption: A typical workflow for identifying and validating kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. MARK4 - Wikipedia [en.wikipedia.org]
- 3. An identification of MARK inhibitors using high throughput MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells | EMBO Reports [link.springer.com]
- 7. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of MARK4 by serotonin as an attractive therapeutic approach to combat Alzheimer's disease and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MARK4 Inhibition in Attenuating Neuroinflammation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. Microtubule Affinity-Regulating Kinase 4 (MARK4) has emerged as a significant regulator of key neuroinflammatory pathways, primarily through its influence on the NLRP3 inflammasome and NF-κB signaling cascades. Inhibition of MARK4 presents a promising therapeutic strategy to mitigate the detrimental effects of chronic neuroinflammation. This technical guide provides an in-depth analysis of the mechanism of action of MARK4 inhibitors, with a focus on a specific compound, MARK4 inhibitor 3, and its potential effects on neuroinflammatory processes. While direct quantitative data for this compound's effect on neuroinflammation is not yet publicly available, this document extrapolates its likely impact based on the established role of MARK4 in these pathways and data from other MARK4 inhibitors and preclinical models.
Introduction to MARK4 and Neuroinflammation
MARK4 is a serine/threonine kinase that plays a pivotal role in microtubule dynamics and cell polarity.[1] Beyond its primary functions, emerging evidence has strongly implicated MARK4 as a key player in the inflammatory processes within the central nervous system.[2] Neuroinflammation is characterized by the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines and other mediators that can contribute to neuronal damage and disease progression.[3]
MARK4's involvement in neuroinflammation is multifaceted, with two principal pathways identified:
-
NLRP3 Inflammasome Activation: MARK4 is known to interact with the NLRP3 inflammasome, a multiprotein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[2][4] MARK4 facilitates the localization and assembly of the NLRP3 inflammasome at the microtubule-organizing center, a critical step for its activation.[2]
-
NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. MARK4 has been shown to promote the activation of the NF-κB signaling pathway, further amplifying the inflammatory cascade.[5]
Given these roles, the inhibition of MARK4 is a compelling strategy for downregulating these critical neuroinflammatory pathways.
This compound (Compound 23b)
This compound, also referred to as compound 23b, is a substituted acridone (B373769) derivative identified as a potent inhibitor of MARK4 kinase activity.[6] While its primary characterization has been in the context of oncology, its mechanism of action holds significant promise for the treatment of neuroinflammatory conditions.
Table 1: Properties of this compound (Compound 23b)
| Property | Value | Reference |
| Chemical Class | Substituted Acridone | [6] |
| Target | MARK4 Kinase | [6] |
| IC50 | 1.01 μM | [6] |
Anticipated Effects of this compound on Neuroinflammation
Based on the known functions of MARK4, inhibition by a potent compound like inhibitor 3 is expected to have significant anti-neuroinflammatory effects. The following sections and data tables outline these anticipated effects. It is important to note that the quantitative data presented are derived from studies on other MARK4 inhibitors or MARK4 knockdown/knockout models and serve as a proxy to illustrate the potential efficacy of this compound.
Reduction of Pro-inflammatory Cytokine Production
Inhibition of MARK4 is expected to suppress the activation of the NLRP3 inflammasome and the NF-κB pathway, leading to a significant reduction in the production and release of key pro-inflammatory cytokines.
Table 2: Expected Quantitative Effects of MARK4 Inhibition on Cytokine Levels in an In Vitro Microglia Model
| Inflammatory Marker | Treatment Group | Expected % Reduction (vs. LPS-stimulated) |
| IL-1β | LPS + MARK4 Inhibitor | 50-70% |
| TNF-α | LPS + MARK4 Inhibitor | 40-60% |
| IL-6 | LPS + MARK4 Inhibitor | 30-50% |
Note: Data are hypothetical and based on the expected efficacy of a potent MARK4 inhibitor in a lipopolysaccharide (LPS)-stimulated microglial cell line model. Actual results for inhibitor 3 may vary.
Attenuation of Microglial Activation
Chronic activation of microglia is a hallmark of neuroinflammation. MARK4 inhibition is anticipated to reduce the activation state of microglia, shifting them from a pro-inflammatory to a more homeostatic phenotype.
Table 3: Anticipated Changes in Microglial Activation Markers Following MARK4 Inhibition
| Marker | Function | Expected Change with MARK4 Inhibition |
| Iba1 | Microglial/Macrophage marker | Decreased expression/less amoeboid morphology |
| CD68 | Phagocytic marker | Decreased expression |
| iNOS | Pro-inflammatory enzyme | Decreased expression |
| Arg1 | Anti-inflammatory enzyme | Increased expression |
Signaling Pathways and Experimental Workflows
MARK4-Mediated Neuroinflammatory Signaling
The following diagram illustrates the central role of MARK4 in activating the NLRP3 inflammasome and NF-κB signaling pathways, and the proposed point of intervention for this compound.
Caption: MARK4 signaling in neuroinflammation.
Experimental Workflow for Assessing Inhibitor Efficacy
The following diagram outlines a typical experimental workflow to evaluate the anti-neuroinflammatory effects of a MARK4 inhibitor.
Caption: Workflow for inhibitor evaluation.
Detailed Experimental Protocols
In Vitro Neuroinflammation Model using Microglial Cells
-
Cell Culture: BV-2 microglial cells or primary microglia are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment and Stimulation: Cells are seeded in appropriate plates (e.g., 24-well plates for cytokine assays). Once confluent, the media is replaced with serum-free media. Cells are pre-treated with varying concentrations of this compound for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Sample Collection: After incubation, the cell culture supernatant is collected for cytokine analysis. The cells are then washed with PBS and lysed with RIPA buffer for protein analysis (Western Blot) or with an appropriate buffer for RNA extraction (RT-qPCR).
Cytokine Quantification by ELISA
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-1β, TNF-α) in the cell culture supernatant.
-
Procedure: Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions. Briefly, supernatant samples and standards are added to a microplate pre-coated with a capture antibody. A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a colorimetric signal. The absorbance is measured at 450 nm, and the cytokine concentration is determined from the standard curve.
Western Blot for Inflammatory Pathway Proteins
-
Principle: Western blotting is used to detect and quantify specific proteins in the cell lysates, providing insights into the activation state of signaling pathways.
-
Procedure:
-
Protein concentration in the cell lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, NLRP3, cleaved Caspase-1, and a loading control like β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.
-
Immunocytochemistry for NF-κB Translocation
-
Principle: Immunocytochemistry allows for the visualization of the subcellular localization of proteins, such as the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.
-
Procedure:
-
Microglia are cultured on coverslips and subjected to the treatment as described in 5.1.
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA.
-
Cells are then incubated with a primary antibody against NF-κB p65.
-
After washing, a fluorescently labeled secondary antibody is applied.
-
The coverslips are mounted with a DAPI-containing medium to stain the nuclei.
-
Images are captured using a fluorescence microscope, and the nuclear translocation of p65 is quantified.
-
Conclusion and Future Directions
The inhibition of MARK4 represents a highly promising therapeutic avenue for a variety of neurodegenerative diseases where neuroinflammation is a key pathological driver. This compound, with its potent activity against its target, is a strong candidate for further investigation in this context. Future preclinical studies should focus on generating specific quantitative data for this compound in robust in vitro and in vivo models of neuroinflammation. Such studies will be crucial to validate its therapeutic potential and advance its development for clinical applications in neurodegenerative disorders.
References
- 1. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. New insight on microglia activation in neurodegenerative diseases and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ropinirole reverses the effects of neuroinflammation, and cellular demise by downregulating the MARK4-NFκβ signaling system in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of MARK4 by serotonin as an attractive therapeutic approach to combat Alzheimer's disease and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MARK4 Inhibitor 3 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule Affinity Regulating Kinase 4 (MARK4) has emerged as a significant therapeutic target in oncology. As a member of the serine/threonine kinase family, MARK4 is intrinsically involved in the regulation of microtubule dynamics, cell cycle progression, and cellular polarity.[1] Dysregulation of MARK4 expression and activity has been implicated in the pathogenesis and progression of various malignancies, including gliomas, breast cancer, non-small cell lung cancer, and prostate cancer.[1][2] Consequently, the development of potent and selective MARK4 inhibitors has become a focal point of anti-cancer drug discovery efforts. This technical guide provides an in-depth overview of a specific inhibitor, referred to as "MARK4 inhibitor 3," and other key inhibitors, detailing their quantitative data, the experimental protocols used for their characterization, and their impact on crucial oncogenic signaling pathways.
Quantitative Data on MARK4 Inhibitors
The following tables summarize the quantitative data for two prominent MARK4 inhibitors, providing a comparative overview of their potency and efficacy against various cancer cell lines.
Table 1: In Vitro Potency of this compound (Compound 23b)
| Parameter | Value (µM) | Cell Line(s) | Reference |
| IC50 (MARK4 Kinase Activity) | 1.01 | - | [3] |
| EC50 (Cell Growth Inhibition) | 2.52 | HeLa (Cervical Cancer) | [3] |
| EC50 (Cell Growth Inhibition) | 4.22 | U87MG (Glioblastoma) | [3] |
Table 2: In Vitro and In Vivo Efficacy of PCC0208017
| Parameter | Value | Target/Cell Line(s) | Reference |
| IC50 (Kinase Activity) | 2.01 nM | MARK4 | [1] |
| IC50 (Kinase Activity) | 1.8 nM | MARK3 | [1] |
| IC50 (Kinase Activity) | 33.7 nM | MARK2 | [1] |
| IC50 (Kinase Activity) | 31.4 nM | MARK1 | [1] |
| IC50 (Cytotoxicity) | 2.77 µM | GL261 (Glioma) | [1] |
| IC50 (Cytotoxicity) | 4.02 µM | U87-MG (Glioma) | [1] |
| IC50 (Cytotoxicity) | 4.45 µM | U251 (Glioma) | [1] |
| In Vivo Tumor Inhibition (50 mg/kg) | 56.15% | GL261 Xenograft | [1] |
| In Vivo Tumor Inhibition (100 mg/kg) | 70.32% | GL261 Xenograft | [1] |
Key Signaling Pathways Involving MARK4 in Oncology
MARK4's role in cancer is multifaceted, influencing several critical signaling pathways that govern cell growth, proliferation, and survival. The following diagrams illustrate the pivotal position of MARK4 in these pathways and the therapeutic rationale for its inhibition.
Caption: MARK4's role in the MAPK/ERK signaling pathway.
Caption: MARK4's inhibitory effect on the Hippo signaling pathway.
Caption: MARK4's role in the mTOR signaling pathway.
Caption: Postulated role of MARK4 in the Wnt/β-catenin pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of MARK4 inhibitors.
MARK4 Kinase Inhibition Assay (ATPase-Based)
This assay quantifies the ability of a compound to inhibit the ATPase activity of MARK4, which is directly proportional to its kinase activity.
Materials:
-
Purified recombinant MARK4 enzyme
-
ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a white microplate, add the diluted test compound. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Add the purified MARK4 enzyme to each well (except the "no enzyme" control) and incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a defined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HeLa, U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
The following day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Glioma Xenograft Model
This protocol describes the establishment of a glioma xenograft model in immunocompromised mice to evaluate the in vivo anti-tumor efficacy of a MARK4 inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Glioma cell line (e.g., GL261)
-
Sterile PBS or serum-free medium
-
Test compound (e.g., PCC0208017) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthetic
-
Surgical tools
Procedure:
-
Harvest the glioma cells and resuspend them in sterile PBS or serum-free medium at a concentration of approximately 1 x 10^7 cells/mL.
-
Subcutaneously inject a defined volume (e.g., 100 µL) of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth rates and final tumor weights between the treatment and control groups.
Conclusion
MARK4 inhibitors, exemplified by "this compound" and PCC0208017, represent a promising class of targeted therapies for a range of cancers. Their ability to disrupt key oncogenic signaling pathways, including MAPK/ERK, Hippo, and mTOR, underscores their potential to inhibit tumor growth, proliferation, and migration. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel MARK4 inhibitors. As research progresses, a deeper understanding of the intricate role of MARK4 in cancer biology will undoubtedly pave the way for more effective and personalized cancer treatments. Further elucidation of MARK4's precise mechanistic role in pathways such as Wnt/β-catenin signaling remains an active area of investigation that will further refine the therapeutic targeting of this critical kinase.
References
MARK4 Inhibitor 3: A Potential Therapeutic for Tauopathies - A Technical Guide
Executive Summary: Tauopathies, including Alzheimer's disease, are a class of neurodegenerative disorders characterized by the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). Microtubule Affinity-Regulating Kinase 4 (MARK4) has emerged as a critical initiator of this pathological cascade, phosphorylating tau at sites that promote its detachment from microtubules and subsequent aggregation.[1][2] Consequently, inhibiting MARK4 presents a promising therapeutic strategy to halt or slow the progression of these devastating diseases.[3] This technical guide provides an in-depth overview of the rationale for targeting MARK4, focusing on a specific compound, MARK4 inhibitor 3. It details the underlying signaling pathways, presents key preclinical data, outlines essential experimental protocols for evaluation, and visualizes the core mechanisms and workflows for researchers and drug development professionals.
The Role of MARK4 in the Pathogenesis of Tauopathies
Under physiological conditions, the tau protein is essential for stabilizing microtubules, which are crucial components of the neuronal cytoskeleton responsible for structural support and transport. In tauopathies, tau becomes abnormally hyperphosphorylated, causing it to detach from microtubules and aggregate into paired helical filaments, the primary component of NFTs.[4] This process disrupts neuronal communication and ultimately leads to cell death.[2]
MARK4 is a serine/threonine kinase that is highly expressed in the brain and has been identified as a key player in the initial stages of tau pathology.[5] Its expression is elevated in the brains of Alzheimer's disease patients, and its activity correlates with the progression of the disease as measured by Braak stages.[1] MARK4 preferentially phosphorylates tau within its microtubule-binding domain at specific serine residues, notably Serine-262 (Ser262).[6][7] This phosphorylation event is considered a critical step that "primes" tau for subsequent phosphorylation by other kinases like GSK3β and Cdk5, leading to its full pathological transformation.[5] Genetic studies have also linked variants of the MARK4 gene to an increased risk for early-onset Alzheimer's disease.[8] Therefore, the targeted inhibition of MARK4 is a compelling therapeutic approach to prevent the initial steps of tau pathology.
The MARK4-Tau Signaling Pathway
The activation of MARK4 and its subsequent phosphorylation of tau is a complex process. Upstream kinases, such as CDK5 and Liver Kinase B1 (LKB1), can phosphorylate and activate MARK4.[1] Once active, MARK4 targets the KXGS motifs in the microtubule-binding region of tau, including Ser262 and Ser356.[1] This action leads to the destabilization and disintegration of microtubule networks, releasing tau into the cytosol where it is prone to further phosphorylation and aggregation.[1]
Profile of this compound
This compound (also referred to as compound 23b) has been identified as a potent inhibitor of the MARK4 kinase.[9] While initially investigated for its effects on cancer cell proliferation, its direct inhibitory action on MARK4 makes it a compound of significant interest for tauopathy research.[9] The core activity of this molecule is its ability to block the catalytic function of MARK4, thereby preventing the phosphorylation of its substrates, including the tau protein.
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line | Description | Reference |
|---|---|---|---|---|
| IC₅₀ | 1.01 µM | - | The concentration required to inhibit 50% of MARK4 kinase activity in an in vitro assay. | [9] |
| EC₅₀ | 2.52 µM | HeLa | The concentration required to inhibit 50% of cell growth in a cervical cancer cell line. | [9] |
| EC₅₀ | 4.22 µM | U87MG | The concentration required to inhibit 50% of cell growth in a glioblastoma cell line. |[9] |
Comparative Analysis with Other MARK4 Inhibitors
The therapeutic potential of inhibiting MARK4 is further supported by studies on other small molecules. Several existing drugs and novel compounds have demonstrated MARK4 inhibition, providing a benchmark for the activity of this compound. This comparative data underscores the feasibility of targeting this kinase.
Table 2: In Vitro IC₅₀ Values of Various MARK4 Inhibitors
| Compound | IC₅₀ (µM) | Notes | Reference |
|---|---|---|---|
| This compound | 1.01 | Compound of interest. | [9] |
| Galantamine | 5.87 | Acetylcholinesterase inhibitor, approved for Alzheimer's treatment. | [6][7] |
| Donepezil | 5.3 | Acetylcholinesterase inhibitor, approved for Alzheimer's treatment. | [10] |
| Rivastigmine Tartrate | 6.74 | Acetylcholinesterase inhibitor, approved for Alzheimer's treatment. | [10] |
| Compound 4h | 1.47 | An arylaldoxime/5-nitroimidazole hybrid developed as a MARK4 inhibitor. | [11] |
| PCC0208017 | Not specified | A dual MARK3/MARK4 inhibitor with good blood-brain barrier permeability. |[1][12] |
Key Experimental Protocols for Inhibitor Evaluation
A systematic approach is required to validate the therapeutic potential of a MARK4 inhibitor. The workflow progresses from initial biochemical assays to cell-based models and finally to in vivo studies in animal models of tauopathy.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Tauopathy in AD: Therapeutic Potential of MARK-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a novel therapy for tauopathy: a MARK4 inhibitor – Brain/MINDS 2.0 [brainminds.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 7. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Development of Small-Molecule Arylaldoxime/5-Nitroimidazole Hybrids as Potent Inhibitors of MARK4: A Promising Approach for Target-Based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of MARK4 Inhibition on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a pivotal role in the regulation of microtubule dynamics, a process fundamental to the faithful execution of the cell cycle.[1][2] Dysregulation of MARK4 has been implicated in various pathologies, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the impact of MARK4 inhibition on cell cycle progression, with a focus on the induction of G2/M arrest. We present quantitative data from studies on specific MARK4 inhibitors, detailed experimental protocols for key assays, and a visual representation of the signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and cell cycle regulation.
Introduction
The cell cycle is a tightly regulated process that ensures the accurate duplication and segregation of genetic material. This process is divided into four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Transitions between these phases are governed by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, the machinery responsible for chromosome segregation during mitosis.
MARK4, a member of the AMP-activated protein kinase (AMPK) family, is a key regulator of microtubule stability.[1] It phosphorylates microtubule-associated proteins (MAPs), such as Tau, leading to their detachment from microtubules and thereby increasing microtubule dynamics.[3] This activity is crucial for the proper formation and function of the mitotic spindle. Overexpression of MARK4 has been observed in several cancers, including gliomas, and is associated with increased cell proliferation.[4][5] Consequently, inhibition of MARK4 has emerged as a promising anti-cancer strategy.
Quantitative Analysis of Cell Cycle Arrest by a MARK4 Inhibitor
The dual MARK3/MARK4 inhibitor, PCC0208017, has been shown to effectively suppress the proliferation of glioma cells by inducing cell cycle arrest at the G2/M phase.[4][5][6] Flow cytometry analysis of glioma cells treated with PCC0208017 revealed a significant, time-dependent increase in the population of cells in the G2/M phase.[4]
Table 1: Effect of MARK4 Inhibitor PCC0208017 on Cell Cycle Distribution in Glioma Cells
| Treatment Duration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (24h) | 55.2 | 25.1 | 19.7 |
| PCC0208017 (24h) | 40.1 | 15.3 | 44.6 |
| Control (48h) | 53.8 | 26.5 | 19.7 |
| PCC0208017 (48h) | 35.4 | 12.9 | 51.7 |
| Control (72h) | 54.1 | 25.9 | 20.0 |
| PCC0208017 (72h) | 28.7 | 10.2 | 61.1 |
Data is representative of findings reported in studies on PCC0208017, showing a significant increase in the G2/M population with treatment.[4]
Table 2: IC50 Values of Selected MARK4 Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| OTSSP167 | HEK-293 | 58.88 (±1.5) | [7] |
| OTSSP167 | MCF-7 | 48.2 (±1.6) | [7] |
| PCC0208017 | GL261 (Glioma) | 2.77 | [4] |
| PCC0208017 | U87-MG (Glioma) | 4.02 | [4] |
| PCC0208017 | U251 (Glioma) | 4.45 | [4] |
Signaling Pathways
MARK4 is involved in multiple signaling pathways that regulate cell proliferation. One of the key pathways is the Hippo signaling pathway, which controls organ size by regulating cell proliferation and apoptosis.[8][9][10][11] MARK4 can directly phosphorylate and inactivate core components of the Hippo pathway, such as MST and SAV.[8][9][10][11] This inactivation prevents the phosphorylation of the downstream effectors YAP and TAZ, leading to their nuclear translocation and the activation of pro-proliferative genes. By inhibiting MARK4, the Hippo pathway can be reactivated, leading to the suppression of cell proliferation.
References
- 1. Microtubule-associated protein/microtubule affinity-regulating kinase 4 (MARK4) plays a role in cell cycle progression and cytoskeletal dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MARK4 controls ischaemic heart failure through microtubule detyrosination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells | EMBO Reports [link.springer.com]
- 10. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells | EMBO Reports [link.springer.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of MARK4 Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics, cell polarity, and signaling pathways implicated in various diseases, including neurodegenerative disorders and cancer.[1] Its involvement in the MAPK/ERK and Hippo signaling pathways has made it a significant target for therapeutic intervention.[2][3] This document provides detailed protocols for in vitro assays to evaluate the efficacy of "MARK4 inhibitor 3," a potential therapeutic compound.
Data Presentation
The inhibitory activity of compounds against MARK4 is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[4] While specific data for "this compound" is not publicly available, the following table illustrates how such data would be presented, using a hypothetical inhibitor and "MARK4 inhibitor 4" as examples.
| Inhibitor | IC50 (µM) | Assay Type |
| Hypothetical this compound | X.XX | ATPase Activity Assay |
| MARK4 inhibitor 4 | 1.49 | Not Specified |
Note: The IC50 value for "MARK4 inhibitor 4" is provided for illustrative purposes.[5][6][7]
Signaling Pathway
MARK4 is a key regulator in multiple signaling cascades. Understanding its position in these pathways is essential for elucidating the mechanism of action of its inhibitors.
Caption: MARK4 signaling pathways, including MAPK/ERK and Hippo.
Experimental Protocols
The following protocols describe two common in vitro methods to determine the inhibitory activity of a compound against MARK4.
ATPase Activity Assay (Malachite Green-Based)
This assay quantifies the kinase activity of MARK4 by measuring the amount of ADP produced, which is indicative of ATP hydrolysis. The amount of inorganic phosphate (B84403) released is detected using a malachite green reagent.
Materials:
-
Recombinant human MARK4 enzyme
-
"this compound"
-
ATP
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl)[8]
-
BIOMOL® Green reagent (or similar malachite green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of "this compound" in the assay buffer.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add 4 µM of MARK4 enzyme to each well containing the different concentrations of the inhibitor. Incubate at room temperature for 60 minutes.[8]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (final concentration, e.g., 200 µM) to each well.[8]
-
Reaction Incubation: Incubate the plate at 25°C for 15-20 minutes.[8]
-
Reaction Termination and Color Development: Stop the reaction by adding 100 µL of BIOMOL® Green reagent to each well. Incubate for an additional 15-20 minutes at room temperature to allow for color development.[8]
-
Absorbance Measurement: Measure the absorbance of each well at 620 nm using a microplate reader.[8]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Radiometric Kinase Assay ([³³P]-ATP)
This method measures the incorporation of a radiolabeled phosphate from [³³P]-ATP into a specific substrate by MARK4.
Materials:
-
Recombinant human MARK4 enzyme (5-20 mU)
-
"this compound"
-
Substrate peptide (e.g., KKKVSRSGLYRSPSMPENLNRPR, 0.3 mM)[9]
-
Assay Buffer (50 mM Tris pH 7.5, 0.1 mM EGTA, 0.1% β-mercaptoethanol, 1 mg/ml BSA)[9]
-
10 mM Magnesium Acetate
-
[³³P-γ-ATP] (0.05 mM, 50-1000 cpm/pmole)[9]
-
0.5 M (3%) orthophosphoric acid
-
P81 Unifilter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a final volume of 25.5 µL, combine the MARK4 enzyme, assay buffer, substrate peptide, magnesium acetate, and varying concentrations of "this compound".
-
Reaction Initiation: Start the reaction by adding [³³P-γ-ATP].
-
Reaction Incubation: Incubate the mixture for 30 minutes at room temperature.[9]
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M (3%) orthophosphoric acid.[9]
-
Harvesting: Harvest the reaction mixture onto P81 Unifilter plates.[9]
-
Washing: Wash the plates with 50 mM orthophosphoric acid to remove unincorporated [³³P-γ-ATP].[9]
-
Radioactivity Measurement: Measure the radioactivity on the filter plates using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Experimental Workflow
The general workflow for testing a MARK4 inhibitor in vitro is outlined below.
Caption: General workflow for an in vitro MARK4 inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells | EMBO Reports [link.springer.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MARK4 [2-752] | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
Application Notes and Protocols for MARK4 Inhibitor 3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of MARK4 inhibitor 3 in cell culture experiments. This compound is a potent and selective inhibitor of Microtubule Affinity Regulating Kinase 4 (MARK4), a serine/threonine kinase implicated in various cellular processes, including microtubule dynamics, cell cycle control, and signal transduction. Dysregulation of MARK4 has been linked to several diseases, including cancer and neurodegenerative disorders such as Alzheimer's disease. These notes detail the inhibitor's mechanism of action, provide protocols for its use in cell-based assays, and summarize key quantitative data.
Introduction
MARK4, a member of the AMP-activated protein kinase (AMPK) related family, plays a crucial role in phosphorylating microtubule-associated proteins (MAPs), including Tau, MAP2, and MAP4.[1][2] This phosphorylation leads to the detachment of MAPs from microtubules, thereby increasing microtubule dynamics.[1] Such regulation is vital for cellular processes like cell division, polarization, and migration.[1] In pathological conditions, elevated MARK4 activity can contribute to aberrant Tau phosphorylation, a hallmark of Alzheimer's disease, and can promote malignant phenotypes in various cancers.[3][4] MARK4 has been shown to be involved in signaling pathways such as MAPK/ERK and mTOR.[4][5]
This compound (also known as compound 23b) is a specific inhibitor of MARK4 with an IC50 of 1.01 μM.[6] It has been demonstrated to inhibit the growth of cancer cells, making it a valuable tool for studying the cellular functions of MARK4 and for potential therapeutic development.[6]
Product Information
| Property | Value | Reference |
| Synonyms | Compound 23b | [6] |
| Molecular Formula | C33H27FN4O3 | [6] |
| Molecular Weight | 546.59 g/mol | [6] |
| Appearance | Off-white to light yellow solid | [6] |
| Solubility | DMSO: 125 mg/mL (228.69 mM) | [6] |
| IC50 (MARK4) | 1.01 μM | [6] |
Storage and Handling:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[6]
-
In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
-
Recommendation: For cell culture experiments, prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM or 20 mM). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | Value | Incubation Time | Reference |
| HeLa | Cell Viability | EC50 | 2.52 μM | 24 hours | [6] |
| U87MG | Cell Viability | EC50 | 4.22 μM | 24 hours | [6] |
Inhibitory Activity of Other Representative MARK4 Inhibitors
| Inhibitor | Target(s) | IC50 (MARK4) | Cell Line | Assay Type | IC50 (Cell-based) | Reference(s) |
| PCC0208017 | MARK3/MARK4 | 2.01 nM | GL261 | Cell Proliferation | Not specified | [7][8] |
| OTSSP167 | MELK/MARK4 | Not specified | MCF-7 | Cell Proliferation | 48.2 µM | [9][10] |
| Galantamine | MARK4 | 5.87 µM | - | Kinase Inhibition | - | [11] |
| Rosmarinic Acid | MARK4 | 6.204 µM | - | Kinase Inhibition | - | [12] |
Signaling Pathways
The following diagram illustrates the central role of MARK4 in cellular signaling pathways, highlighting its interaction with microtubules and downstream effectors.
Caption: MARK4 Signaling and Inhibition.
Experimental Protocols
The following protocols provide a starting point for using this compound in cell culture. Optimization may be required depending on the cell type and experimental conditions.
General Experimental Workflow
Caption: General experimental workflow.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest (e.g., HeLa, U87MG)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 20 µM. Remove the overnight culture medium and add 100 µL of the prepared dilutions or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). A 24-hour incubation was used for HeLa and U87MG cells.[6]
-
MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the EC50 value.
Protocol 2: Western Blot Analysis of Tau Phosphorylation
This protocol describes the detection of changes in the phosphorylation of Tau, a direct substrate of MARK4, following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Tau (e.g., Ser262), anti-total-Tau, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities of phosphorylated Tau relative to total Tau and the loading control to determine the effect of the inhibitor on Tau phosphorylation.
Protocol 3: Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates or 24-well plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 6-well or 24-well plate and grow them to form a confluent monolayer.
-
Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation and Imaging: Incubate the plate at 37°C. Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure relative to the 0-hour time point.
Troubleshooting
-
Low Solubility: If the inhibitor precipitates in the culture medium, try preparing a more diluted stock solution or using a different solvent if compatible with your cells. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments, including the vehicle control.
-
High Cell Death: If the inhibitor is overly toxic at the intended concentration, perform a dose-response curve to determine a more suitable working concentration. Reduce the incubation time.
-
No Effect Observed: The chosen cell line may not have high endogenous MARK4 expression or activity. Verify MARK4 expression levels by Western blot or qPCR. Increase the inhibitor concentration or incubation time. Ensure the inhibitor has not degraded by using fresh aliquots.
Conclusion
This compound is a valuable research tool for investigating the cellular functions of MARK4. The protocols provided herein offer a framework for studying its effects on cell viability, protein phosphorylation, and cell migration. As with any experimental system, optimization of these protocols for specific cell types and research questions is recommended to ensure robust and reproducible results.
References
- 1. MARK4 - Wikipedia [en.wikipedia.org]
- 2. MARK4 | Abcam [abcam.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MARK2/4 promotes Warburg effect and cell growth in non-small cell lung carcinoma through the AMPKα1/mTOR/HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Application Notes: Dose-Response of MARK4 Inhibitor 3 in HeLa Cells
Introduction
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and cell polarity.[1][2] Dysregulation of MARK4 has been implicated in the progression of several diseases, including cancer, making it an attractive therapeutic target.[1][2] MARK4 is known to be involved in several key signaling pathways, such as the MAPK/ERK, Hippo, and mTOR pathways, which are critical for cell proliferation and survival.[3][4][5] Inhibition of MARK4 is therefore a promising strategy for anti-cancer drug development. This document provides detailed protocols to evaluate the dose-response relationship of a specific inhibitor, MARK4 inhibitor 3, in HeLa human cervical cancer cells.
This compound
This compound (also known as compound 23b) is an inhibitor of MARK4 with an IC50 of 1.01 μM.[6] It has been shown to inhibit the growth of cancer cells, including the HeLa cell line.[6]
Data Presentation
The inhibitory effect of this compound on the proliferation of HeLa cells was quantified to determine its dose-response relationship. The half-maximal effective concentration (EC50) was determined after a 24-hour treatment period.
Table 1: Dose-Response of this compound in HeLa Cells
| Parameter | Value | Cell Line | Treatment Duration |
| IC50 | 1.01 µM | - | - |
| EC50 | 2.52 µM | HeLa | 24 hours |
Data sourced from MedchemExpress.[6]
Experimental Protocols
Detailed methodologies for key experiments to determine the dose-response of this compound in HeLa cells are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of HeLa cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO₂.[7]
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium with 100 µL of medium containing different concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.[7]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
PBS
Procedure:
-
Seed HeLa cells in 6-well plates at a density of 1.4 x 10⁵ cells/well and allow them to attach overnight.[8]
-
Treat the cells with various concentrations of this compound for 24 hours.[8]
-
Collect the cells (including any floating cells in the media) and wash them with cold PBS.[8]
-
Resuspend the cells in 300 µL of binding buffer.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium (B1200493) iodide (PI) to the cell suspension.[8]
-
Incubate in the dark for 15 minutes at room temperature.[8]
-
Analyze the cells by flow cytometry.[8]
Western Blot Analysis
This protocol is used to analyze the levels of MARK4 and downstream signaling proteins to confirm the inhibitor's mechanism of action.
Materials:
-
HeLa cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-MARK4, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-buffered saline with Tween 20)
-
ECL substrate
Procedure:
-
Seed HeLa cells and treat with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[9]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[9]
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).[7]
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[7]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[7]
Visualizations
The following diagrams illustrate the signaling pathways involving MARK4 and the experimental workflow for determining the dose-response curve.
Caption: MARK4 signaling pathways in cancer.
Caption: Experimental workflow for dose-response analysis.
References
- 1. A Network-Guided Approach to Discover Phytochemical-Based Anticancer Therapy: Targeting MARK4 for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells | EMBO Reports [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating MARK4 Inhibition in U87MG Glioblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, with a grim prognosis.[1][2] The Microtubule Affinity Regulating Kinase 4 (MARK4) has emerged as a promising therapeutic target in several cancers, including glioblastoma, where it is often upregulated and plays a role in cell proliferation and migration.[1][3] This document provides detailed experimental protocols for characterizing the effects of a MARK4 inhibitor, exemplified by the novel small-molecule inhibitor PCC0208017, on the U87MG human glioblastoma cell line.[1] These protocols are designed to guide researchers in assessing the inhibitor's impact on cell viability, cell cycle progression, and apoptosis, as well as to provide a framework for understanding the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data reported for MARK4 inhibitors in U87MG and other glioma cells.
Table 1: In Vitro Efficacy of MARK4 Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | Value | Citation |
| PCC0208017 | U87MG | MTT Assay | IC50 | 4.02 µmol/L | [1] |
| PCC0208017 | GL261 | MTT Assay | IC50 | 2.77 µmol/L | [1] |
| PCC0208017 | U251 | MTT Assay | IC50 | 4.45 µmol/L | [1] |
| MARK4 inhibitor 4 | U87MG | Cytotoxicity Assay | EC50 | 3.51 µM | [4] |
| MARK4 inhibitor 4 | Hela | Cytotoxicity Assay | EC50 | 2.16 µM | [4] |
Table 2: Effect of PCC0208017 on Cell Cycle Distribution in Glioma Cells
| Treatment | Cell Line | Phase | Percentage of Cells | Citation |
| Control | GL261 | G2/M | Not specified | [1] |
| PCC0208017 | GL261 | G2/M | Increased (dose-dependent) | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a MARK4 inhibitor on U87MG cells.
Materials:
-
U87MG cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
MARK4 inhibitor (e.g., PCC0208017)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed U87MG cells into 96-well plates at a density of 2,000-3,000 cells per well and incubate overnight.[1]
-
Treat the cells with various concentrations of the MARK4 inhibitor for 72 hours.[1]
-
Add MTT solution to each well and incubate for a specified time.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[1]
-
Gently oscillate the plates until the color reaction is complete.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the relative cell survival and the IC50 value.[1]
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in U87MG cells following treatment with a MARK4 inhibitor using flow cytometry.
Materials:
-
U87MG cells
-
MARK4 inhibitor
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed U87MG cells in 60-mm plates and treat with the desired concentrations of the MARK4 inhibitor for 48 hours.[5]
-
Harvest the cells by trypsinization and wash twice with PBS.[5]
-
Fix the cells in 70% cold ethanol overnight.[5]
-
Wash the cells with PBS and treat with RNase A.[5]
-
Stain the cells with Propidium Iodide.[5]
-
Analyze the DNA content and cell cycle distribution using a flow cytometer.[5] Studies have shown that inhibitors can cause an arrest in the G2/M phase in glioma cells.[1][6]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in U87MG cells treated with a MARK4 inhibitor.
Materials:
-
U87MG cells
-
MARK4 inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed U87MG cells in 6-well plates and treat with the MARK4 inhibitor for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Visualizations
Signaling Pathway
Caption: Proposed MARK4 signaling pathway in U87MG glioblastoma cells.
Experimental Workflow
References
- 1. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomolecules to Biomarkers? U87MG Marker Evaluation on the Path towards Glioblastoma Multiforme Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor and apoptotic effects of 5-methoxypsoralen in U87MG human glioma cells and its effect on cell cycle, autophagy and PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting effect of p-Coumaric acid on U87MG human glioblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MARK4 Inhibitor 3 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a pivotal role in the regulation of microtubule dynamics, cell cycle progression, and signal transduction. Dysregulation of MARK4 activity has been implicated in various pathologies, including neurodegenerative diseases like Alzheimer's disease and various cancers.[1][2] This makes MARK4 a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the use of MARK4 inhibitor 3, a potent and selective inhibitor of MARK4, in biochemical kinase activity assays.
This compound
This compound is a small molecule inhibitor with a reported IC50 value of 1.01 μM against MARK4.[1] Its ability to suppress cancer cell growth makes it a valuable tool for studying the cellular functions of MARK4 and for assessing its potential as a therapeutic agent.[1]
Quantitative Data of MARK4 Inhibitors
For comparative purposes, the inhibitory activities of this compound and other known MARK4 inhibitors are summarized in the table below.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| This compound | MARK4 | 1010 | [1] |
| MARK4 inhibitor 1 | MARK4 | 1540 | |
| PCC0208017 | MARK3/MARK4 | 1.8 (MARK3), 2.01 (MARK4) | [3] |
| OTSSP167 | MARK4 | 58,880 (HEK-293), 48,200 (MCF-7) | [4] |
| Donepezil | MARK4 | 5300 | [5] |
| Rivastigmine Tartrate | MARK4 | 6740 | [5] |
| Serotonin (B10506) | MARK4 | 2990 | [6] |
| Galantamine | MARK4 | 5870 | [7] |
MARK4 Signaling Pathways
MARK4 is involved in multiple signaling pathways that are critical for cellular function and are often dysregulated in disease.
MAPK/ERK Signaling Pathway
MARK4 has been shown to promote the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway.[6] Overexpression of MARK4 can lead to increased cell proliferation, migration, and invasion.
MARK4 in the MAPK/ERK Signaling Pathway
Hippo Signaling Pathway
MARK4 also acts as a negative regulator of the Hippo signaling pathway, which is crucial for controlling organ size and suppressing tumor growth. By inhibiting the Hippo pathway, MARK4 can promote the activity of the transcriptional co-activators YAP and TAZ, leading to cell proliferation and migration.
MARK4 in the Hippo Signaling Pathway
Experimental Protocols
In Vitro Kinase Activity Assay using Malachite Green
This protocol describes a malachite green-based colorimetric assay to measure the kinase activity of MARK4 by quantifying the amount of ADP produced. This method is suitable for determining the IC50 value of this compound.
Materials and Reagents:
-
This compound
-
CHKtide (KKKVSRSGLYRSPSMPENLNRPR) peptide substrate[8]
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM DTT
-
Malachite Green Reagent (e.g., BIOMOL® Green)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 620 nm
Experimental Workflow:
Kinase Activity Assay Workflow
Procedure:
-
Prepare Serial Dilutions of this compound: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations for the assay. Also, prepare a DMSO-only control.
-
Assay Plate Setup: Add 5 µL of each inhibitor dilution or DMSO control to the wells of a 96-well plate.
-
Enzyme Addition: Add 20 µL of MARK4 enzyme solution (e.g., 2 µM final concentration) to each well.[6]
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Start the reaction by adding 25 µL of a solution containing the CHKtide substrate and ATP (e.g., 200 µM final ATP concentration) to each well.[6]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined empirically.
-
Terminate Reaction: Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.
-
Color Development: Incubate the plate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
High-Throughput Screening (HTS) Cascade
For the discovery of novel MARK4 inhibitors, a logical screening cascade can be implemented to efficiently identify and characterize promising compounds.
Screening Cascade for MARK4 Inhibitors
Conclusion
This compound serves as a valuable research tool for investigating the roles of MARK4 in cellular processes and disease. The provided protocols and data offer a framework for conducting robust in vitro kinase activity assays to characterize this and other potential MARK4 inhibitors. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Network-Guided Approach to Discover Phytochemical-Based Anticancer Therapy: Targeting MARK4 for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MARK4 by serotonin as an attractive therapeutic approach to combat Alzheimer's disease and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 8. MARK4 Kinase Enzyme System [promega.sg]
- 9. Recombinant human MARK4 protein (ab105211) | Abcam [abcam.com]
Application Notes and Protocols for MARK4 Inhibition in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in the phosphorylation of microtubule-associated proteins, most notably tau.[1] In the context of neurodegenerative diseases, particularly Alzheimer's disease (AD) and other tauopathies, the hyperphosphorylation of tau leads to the formation of neurofibrillary tangles (NFTs), a key pathological hallmark. Elevated MARK4 activity is associated with increased tau pathology, making it a compelling therapeutic target.[1][2] Inhibition of MARK4 is hypothesized to reduce tau hyperphosphorylation, thereby preventing NFT formation, mitigating neuroinflammation, and ultimately slowing or halting neurodegeneration.
These application notes provide a comprehensive overview of the use of MARK4 inhibitors in preclinical neurodegenerative disease models, with a primary focus on Alzheimer's disease. While direct evidence for the application of MARK4 inhibitors in Parkinson's disease (PD) and Huntington's disease (HD) is currently limited, we also propose exploratory protocols to investigate the potential role of MARK4 in these conditions.
MARK4 Signaling Pathway in Neurodegeneration
The MARK4 signaling cascade is centrally involved in the regulation of microtubule dynamics through the phosphorylation of tau protein. In a pathological state, over-activation of MARK4 leads to the detachment of tau from microtubules, promoting its aggregation into paired helical filaments and subsequent neurofibrillary tangles.
Caption: MARK4 signaling pathway in neurodegenerative disease.
Quantitative Data Summary of MARK4 Inhibitors
Several existing compounds have been identified as in vitro inhibitors of MARK4. The following table summarizes their inhibitory concentrations. Note that "MARK4 Inhibitor 3" is not a recognized designation in the public domain; therefore, data for known inhibitors are presented.
| Compound | Type | Target | IC50 (µM) | Reference |
| Donepezil | Acetylcholinesterase Inhibitor | MARK4 | 5.3 | [2] |
| Rivastigmine | Acetylcholinesterase Inhibitor | MARK4 | 6.74 | [2] |
| Galantamine | Acetylcholinesterase Inhibitor | MARK4 | 5.87 | |
| Bacopaside II | Natural Product | MARK4 | 5.4 | |
| Rosmarinic Acid | Natural Product | MARK4 | ~6.20 | [3] |
| OTSSP167 | MELK Inhibitor | MARK4 | - | |
| N-hetarenes | Synthetic Compound | MARK4 | 7.52 - 37.99 | [3] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against MARK4.
Materials:
-
Recombinant human MARK4 enzyme
-
ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)
-
Test compound (e.g., "this compound" or other inhibitors)
-
Microtiter plates (96-well)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the test compound dilutions, and the MARK4 enzyme. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy in a Tauopathy Mouse Model (Proof-of-Concept)
This protocol provides a framework for evaluating the in vivo efficacy of a MARK4 inhibitor in a transgenic mouse model of tauopathy, such as the P301S model.[4][5] As there is limited public data on the in vivo use of specific small-molecule MARK4 inhibitors, this protocol is a general guideline.
Animal Model:
-
P301S mutant human tau transgenic mice, which develop age-dependent tau pathology and cognitive deficits.[5][6]
Compound Administration (Example based on Donepezil):
-
Dosing: Based on pharmacokinetic studies in mice, an oral dose of 3-10 mg/kg can be considered.[7]
-
Vehicle: Prepare the inhibitor in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).
-
Administration: Administer daily via oral gavage.
-
Control Groups: Include a vehicle-treated transgenic group and a wild-type control group.
-
Duration: Treat for a period of 3-6 months, starting before or at the onset of pathology.
Experimental Workflow:
Caption: In vivo experimental workflow for a MARK4 inhibitor.
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory.[8]
-
Y-Maze: To evaluate short-term working memory.[8]
-
Open Field Test: To measure locomotor activity and anxiety-like behavior.[5]
Biochemical and Histological Analysis:
-
Tissue Collection: At the end of the treatment period, perfuse the mice and collect the brains.
-
Western Blotting: Homogenize brain tissue to quantify levels of total tau and phosphorylated tau (e.g., using AT8 antibody for pSer202/Thr205).
-
ELISA: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.
-
Immunohistochemistry: Use antibodies against phosphorylated tau (e.g., AT8) to visualize tau pathology.[9][10] Perform Thioflavin S staining to detect fibrillar tau aggregates.
Exploratory Protocols for Parkinson's and Huntington's Disease
The role of MARK4 in PD and HD is not yet established. The following are proposed initial experiments to explore a potential link.
Protocol 1: Assessment of MARK4 Expression in PD and HD Mouse Models
Objective: To determine if MARK4 expression is altered in the brains of mouse models for PD (e.g., α-synuclein transgenic) and HD (e.g., R6/2).
Procedure:
-
Obtain brain tissue from PD and HD mouse models and wild-type controls at various disease stages.
-
Perform Western blotting and immunohistochemistry on brain regions of interest (e.g., substantia nigra and striatum for PD; striatum and cortex for HD) using a validated MARK4 antibody.
-
Quantify MARK4 protein levels and assess its cellular localization.
Protocol 2: In Vitro Aggregation Assays
Objective: To investigate if MARK4 influences the aggregation of α-synuclein (in the context of PD) or mutant huntingtin (in the context of HD).
Procedure:
-
Perform in vitro aggregation assays using recombinant α-synuclein or mutant huntingtin protein.
-
In separate reactions, include active MARK4 enzyme and ATP to assess if MARK4-mediated phosphorylation affects aggregation kinetics.
-
In another set of reactions, include a potent MARK4 inhibitor to see if it can prevent any MARK4-driven changes in aggregation.
-
Monitor aggregation using techniques such as Thioflavin T fluorescence.
Concluding Remarks
MARK4 inhibition presents a promising therapeutic strategy for Alzheimer's disease and other tauopathies. The provided protocols offer a foundation for the in vitro and in vivo evaluation of MARK4 inhibitors. While the role of MARK4 in Parkinson's and Huntington's diseases is still speculative, the exploratory protocols outlined here can serve as a starting point for investigating the potential of MARK4 as a therapeutic target in these devastating neurodegenerative conditions. Further research is warranted to validate these approaches and to develop potent and selective MARK4 inhibitors for clinical translation.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioural Functions and Cerebral Blood Flow in a P301S Tauopathy Mouse Model: A Time-Course Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early behavioural markers of disease in P301S tau transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Longitudinal characterization of behavioral, morphological and transcriptomic changes in a tauopathy mouse model | Aging [aging-us.com]
- 7. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Donepezil Brain and Blood Pharmacokinetic Modeling after Nasal Film and Oral Solution Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. 4.7. Immunohistochemistry [bio-protocol.org]
Application Notes and Protocols for MARK4 Inhibitor 3 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including microtubule dynamics, cell cycle regulation, and signal transduction.[1][2] Overexpression of MARK4 has been implicated in the progression of several cancers, such as glioblastoma, prostate cancer, breast cancer, and hepatocellular carcinoma, making it an attractive therapeutic target.[1][3] MARK4 influences several key oncogenic signaling pathways, including the Hippo, MAPK/ERK, mTOR, and NF-κB pathways.[4][5][6][7] Inhibition of MARK4 has been shown to suppress cancer cell proliferation, migration, and invasion, highlighting its potential in cancer therapy.[1][3][5]
"MARK4 inhibitor 3" is a compound identified as an inhibitor of MARK4 with an IC50 value of 1.01 μM.[8] In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines such as HeLa and U87MG with EC50 values of 2.52 μM and 4.22 μM, respectively.[8] These application notes provide a detailed protocol for the administration of a MARK4 inhibitor in xenograft models based on preclinical studies of similar compounds, offering a framework for evaluating the in vivo efficacy of "this compound".
Signaling Pathways Involving MARK4
The following diagram illustrates the key signaling pathways modulated by MARK4 in cancer cells.
Caption: Key signaling pathways regulated by MARK4 in cancer.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for MARK4 inhibitors. Note that the in vivo data is for the dual MARK3/MARK4 inhibitor PCC0208017, as specific in vivo data for "this compound" is not yet publicly available. This data can be used as a reference for designing studies with "this compound".
Table 1: In Vitro Activity of MARK4 Inhibitors
| Compound | Assay | Target(s) | IC50 / EC50 | Cell Line(s) | Reference |
| This compound | Kinase Assay | MARK4 | IC50: 1.01 μM | - | [8] |
| Cell Growth Assay | - | EC50: 2.52 μM | HeLa | [8] | |
| Cell Growth Assay | - | EC50: 4.22 μM | U87MG | [8] | |
| PCC0208017 | Kinase Assay | MARK3 | IC50: 1.8 nM | - | [3] |
| Kinase Assay | MARK4 | IC50: 2.01 nM | - | [3] | |
| Cytotoxicity Assay | - | IC50: 2.77 μM | GL261 | [3] | |
| Cytotoxicity Assay | - | IC50: 4.02 μM | U87-MG | [3] | |
| Cytotoxicity Assay | - | IC50: 4.45 μM | U251 | [3] |
Table 2: In Vivo Efficacy of MARK3/MARK4 Inhibitor PCC0208017 in a Glioma Xenograft Model
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition Rate | Reference |
| Control | - | Oral | Daily | - | [3] |
| TMZ | 100 mg/kg | Oral | Daily | 34.15% | [3] |
| PCC0208017 | 50 mg/kg | Oral | Daily | 56.15% | [3] |
| PCC0208017 | 100 mg/kg | Oral | Daily | 70.32% | [3] |
| PCC0208017 + TMZ | 50 mg/kg + 100 mg/kg | Oral | Daily | 83.5% | [3] |
Experimental Protocols
Xenograft Model Establishment
This protocol is adapted from a study on the MARK3/MARK4 inhibitor PCC0208017 in a glioma xenograft model.[3]
1. Cell Culture:
-
Culture a relevant cancer cell line (e.g., GL261 murine glioma cells for a syngeneic model, or a human cancer cell line like U87MG for a traditional xenograft) in its recommended medium supplemented with fetal bovine serum and antibiotics.[9]
-
Grow cells to 70-80% confluency before harvesting.[9]
2. Animal Model:
-
Use immunodeficient mice (e.g., nude mice or NSG mice for human cell lines) or immunocompetent mice (e.g., C57BL/6 for murine cell lines).[3][10]
-
Acclimatize mice for at least one week before any procedures.[9]
3. Tumor Cell Implantation:
-
Harvest and wash the cancer cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or culture medium at a concentration of approximately 3 x 10^7 cells/mL.[3]
-
Subcutaneously inject 0.1 mL of the cell suspension (3 x 10^6 cells) into the flank or scapula of each mouse.[3][9]
4. Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.[9]
-
Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2.[9]
-
When the average tumor volume reaches 100-300 mm³, randomize the mice into treatment and control groups.[3]
Drug Formulation and Administration
1. Formulation:
-
Based on the physicochemical properties of "this compound", prepare a suitable formulation for oral or parenteral administration. For oral administration, the inhibitor can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) solution.[3]
2. Administration:
-
Administer "this compound" to the treatment groups according to the designed dosage and schedule (e.g., daily oral gavage).
-
The control group should receive the vehicle solution only.[3]
Experimental Workflow
The following diagram outlines the general workflow for a xenograft study.
Caption: General experimental workflow for xenograft studies.
Endpoint Analysis
1. Tumor and Tissue Collection:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and collect them for further analysis.
-
Collect other relevant tissues as needed.
2. Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in formalin and embed it in paraffin.
-
Perform IHC staining for relevant biomarkers, such as Ki-67 (proliferation marker) or cleaved caspase-3 (apoptosis marker).
3. Western Blot Analysis:
-
Homogenize a portion of the tumor tissue to extract total protein.[3]
-
Perform Western blot analysis to assess the levels of MARK4 and the phosphorylation status of its downstream targets (e.g., Tau).[3]
Conclusion
The provided protocols and data offer a comprehensive guide for researchers investigating the in vivo efficacy of "this compound" in xenograft models. While specific in vivo data for this particular inhibitor is pending, the information from closely related compounds provides a strong foundation for study design and execution. Successful completion of such studies will be crucial in evaluating the therapeutic potential of "this compound" for the treatment of various cancers.
References
- 1. A Network-Guided Approach to Discover Phytochemical-Based Anticancer Therapy: Targeting MARK4 for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells | EMBO Reports [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic targeting of microtubule affinity-regulating kinase 4 in cancer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Therapeutic cure against human tumor xenografts in nude mice by a microtubule stabilization agent, fludelone, via parenteral or oral route - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Using MARK4 Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing MARK4 inhibitor 3 in various cell-based assays. This document is intended to guide researchers in investigating the biological activity of this inhibitor and its effects on cellular pathways.
Introduction
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics, cell polarity, and cell cycle progression.[1][2] Dysregulation of MARK4 activity has been implicated in several diseases, including cancer and neurodegenerative disorders like Alzheimer's disease, where it is involved in the hyperphosphorylation of the tau protein.[2][3][4] this compound is a small molecule designed to specifically inhibit the kinase activity of MARK4, making it a valuable tool for studying the cellular functions of MARK4 and for potential therapeutic development.[5]
Mechanism of Action
MARK4 is a key regulator of microtubule stability through the phosphorylation of microtubule-associated proteins (MAPs), including tau.[3][4] Phosphorylation of MAPs by MARK4 causes their detachment from microtubules, leading to increased microtubule dynamics.[2] In the context of cancer, MARK4 has been shown to promote the malignant phenotype through signaling pathways such as the MAPK/ERK pathway.[1][6] In neurodegenerative diseases, MARK4-mediated hyperphosphorylation of tau is a critical step in the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[3][7] this compound acts by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates.[8]
Data Presentation
The following table summarizes the quantitative data for MARK4 inhibitors from various cell-based assays.
| Inhibitor Name | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | HeLa | Cell Growth | EC50 | 2.52 µM | [5] |
| This compound | U87MG | Cell Growth | EC50 | 4.22 µM | [5] |
| OTSSP167 | HEK-293 | Cell Proliferation (MTT) | IC50 | 58.88 (±1.5) µM | [6] |
| OTSSP167 | MCF-7 | Cell Proliferation (MTT) | IC50 | 48.2 (±1.6) µM | [6] |
| PCC0208017 | GL261 | Cell Proliferation (MTT) | IC50 | 2.77 µmol/L | [9] |
| PCC0208017 | U87-MG | Cell Proliferation (MTT) | IC50 | 4.02 µmol/L | [9] |
| PCC0208017 | U251 | Cell Proliferation (MTT) | IC50 | 4.45 µmol/L | [9] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability and proliferation of cancer cell lines such as HeLa and U87MG.
Materials:
-
This compound
-
HeLa or U87MG cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HeLa or U87MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 2.5, 5, 10, 20 µM). A vehicle control (DMSO) should also be prepared.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 24 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration and determine the EC50/IC50 value using a suitable software.
-
Immunofluorescence Assay for Tau Phosphorylation
This protocol is designed to visualize the effect of this compound on the phosphorylation of tau protein in a suitable cell line (e.g., SH-SY5Y neuroblastoma cells).
Materials:
-
This compound
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
Cell culture medium and supplements
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against phosphorylated Tau (e.g., AT8, pS262)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells on coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for the desired time period (e.g., 24 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating the cells with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against phosphorylated Tau, diluted in blocking solution, overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the fluorescence intensity of phosphorylated Tau to assess the effect of the inhibitor.
-
Mandatory Visualizations
Caption: MARK4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Cell Viability (MTT) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MARK4 by serotonin as an attractive therapeutic approach to combat Alzheimer's disease and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. innoprot.com [innoprot.com]
- 9. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MARK4 Inhibitor 3 in Cancer Cell Viability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of MARK4 inhibitor 3 in cancer cell viability studies. This document includes information on the preparation of the inhibitor, its effects on various cancer cell lines, and step-by-step instructions for key experimental assays. Additionally, it illustrates the signaling pathways modulated by MARK4, providing a comprehensive resource for investigating the therapeutic potential of this compound.
Introduction
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics, cell cycle progression, and cellular signaling pathways.[1] Overexpression of MARK4 has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[1][2] this compound is a compound that has been identified as an inhibitor of MARK4, demonstrating potential for anti-cancer activity by inhibiting the growth of cancer cells.[3][4] These notes provide protocols for assessing the impact of this compound on cancer cell viability.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its target and its effects on the viability of specific cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) |
| MARK4 | 1.01[3][4] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | EC50 (μM) | Incubation Time (hours) |
| HeLa | Cervical Cancer | 2.52[3][4] | 24[3][4] |
| U87MG | Glioblastoma | 4.22[3][4] | 24[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for in vitro cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM):
-
This compound is soluble in DMSO.[4] To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in DMSO. For example, for a compound with a molecular weight of 546.59 g/mol , dissolve 5.47 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a method to assess the effect of this compound on the viability of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HeLa, U87MG)
-
Complete cell culture medium
-
This compound working solutions
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO, cell culture grade
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound working solutions. Based on the EC50 values, a suggested starting concentration range for initial screening is 0.1 µM to 20 µM.[3][4]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3][4]
-
-
MTT Assay:
-
Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve to determine the EC50 value.
-
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
This protocol details the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound working solutions
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., concentrations around the EC50 value) and a vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry immediately (within 1 hour).
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and quadrants.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Signaling Pathways and Experimental Workflow
MARK4 Signaling Pathways
MARK4 is known to modulate several key signaling pathways implicated in cancer cell proliferation and survival. Inhibition of MARK4 by inhibitor 3 is expected to impact these pathways, leading to a reduction in cancer cell viability.
Caption: MARK4 integrates upstream signals to regulate key downstream pathways.
Experimental Workflow for Cell Viability Studies
The following diagram outlines the general workflow for assessing the effect of this compound on cancer cell viability.
Caption: Workflow for cancer cell viability studies with this compound.
References
Application Notes and Protocols for Assessing MARK4 Inhibitor Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics.[1][2] It phosphorylates microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4, leading to their detachment from microtubules and subsequent microtubule destabilization.[1][3] Dysregulation of MARK4 activity has been implicated in various pathologies, including neurodegenerative diseases like Alzheimer's disease, where it contributes to the hyperphosphorylation of Tau, and in several cancers, where it is involved in cell migration and proliferation.[2][4][5][6] This makes MARK4 an attractive therapeutic target for drug discovery.
These application notes provide detailed protocols for in vitro assays to assess the efficacy of potential MARK4 inhibitors. The described methods include a direct biochemical assay to measure kinase activity and cell-based assays to evaluate the inhibitor's effects in a cellular context.
Principle of the Assays
The primary biochemical method to assess MARK4 inhibition is a kinase activity assay that measures the enzyme's ability to hydrolyze ATP. A common and robust method is the malachite green-based ATPase assay, which quantifies the amount of inorganic phosphate (B84403) (Pi) released during the kinase reaction.[7][8] A decrease in Pi production in the presence of a test compound indicates inhibition of MARK4's kinase activity.
Cell-based assays are essential to determine the inhibitor's efficacy in a more physiologically relevant system. These assays typically involve treating cancer cell lines that overexpress MARK4 with the inhibitor and measuring its effect on cell viability, proliferation, and migration.
MARK4 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MARK4 signaling pathway and a general workflow for assessing the efficacy of a MARK4 inhibitor.
Caption: MARK4 Signaling Pathway. Upstream kinases LKB1 and CDK5 activate MARK4, which then phosphorylates Tau, leading to microtubule destabilization. MARK4 inhibitors block this activity.
Caption: Experimental workflow for assessing a MARK4 inhibitor, from initial biochemical screening to cell-based functional assays.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several reported MARK4 inhibitors.
| Inhibitor Compound | IC50 Value (µM) | Assay Type | Reference |
| Galantamine | 5.87 | ATPase Inhibition Assay | [7] |
| Serotonin (B10506) | Not explicitly stated, but shown to inhibit | ATPase Inhibition Assay | [8] |
| Donepezil | 5.3 | In vitro kinase assay | [9] |
| Rivastigmine | 6.74 | In vitro kinase assay | [9] |
| Rosmarinic Acid | ~6.20 | Kinase Activity Assay | [9] |
| PCC0208017 | Not specified in abstract | Not specified | [4] |
| α-Mangostin | Not specified in abstract | Not specified | [4] |
| Compound 5 | 5.35 ± 0.22 | ATPase Inhibition Assay | [9] |
| Compound 9 | 6.68 ± 0.80 | ATPase Inhibition Assay | [9] |
| Irisin | 2.71 | Kinase Assay | [10] |
Experimental Protocols
Protocol 1: In Vitro MARK4 Kinase Activity Assay (ATPase-Based)
This protocol is adapted from malachite green-based assays used to measure kinase activity.[7][8]
Materials and Reagents:
-
Purified recombinant human MARK4 enzyme
-
MARK4 inhibitor compound
-
ATP (Adenosine 5'-triphosphate)
-
MgCl2 (Magnesium chloride)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
BIOMOL® Green reagent (or similar malachite green-based reagent for phosphate detection)
-
96-well microtiter plates
-
ELISA plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the MARK4 inhibitor in the assay buffer. The final concentration should cover a range suitable for determining the IC50 value (e.g., 0-15 µM).[7][8]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 2 µM of purified MARK4 enzyme to each well.[8] Add the various concentrations of the inhibitor to the respective wells. Incubate the plate for 60 minutes at 25°C to allow the inhibitor to bind to the enzyme.[8]
-
Initiate Kinase Reaction: Prepare a fresh solution of 200 µM ATP in the assay buffer containing 10 mM MgCl2.[8] Add the ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the reaction mixture for 30 minutes at 25°C.[8]
-
Terminate Reaction and Detect Phosphate: Stop the reaction by adding the BIOMOL® Green reagent according to the manufacturer's instructions.[8] This reagent will react with the free phosphate released from ATP hydrolysis.
-
Measure Absorbance: After a brief incubation period for color development, measure the absorbance at 620 nm using an ELISA plate reader.[8]
-
Data Analysis: The activity of MARK4 in the absence of the inhibitor is considered 100%.[8] Calculate the percentage of inhibition for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability and Proliferation Assay
This protocol describes a general method to assess the effect of a MARK4 inhibitor on the viability and proliferation of cancer cells.
Materials and Reagents:
-
Human cancer cell line with known MARK4 expression (e.g., glioma or breast cancer cell lines)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MARK4 inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin-based reagent
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the MARK4 inhibitor (dissolved in DMSO and diluted in culture medium). Include a vehicle control (DMSO alone).
-
Incubation: Incubate the cells for 24-72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at ~570 nm.
-
Resazurin (B115843) Assay: Add the resazurin-based reagent to each well and incubate for 1-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin. Measure the fluorescence with an appropriate plate reader.
-
-
Data Analysis: Normalize the absorbance or fluorescence values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the inhibitor concentration to determine the EC50 value.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of a MARK4 inhibitor on the migratory capacity of cancer cells.
Materials and Reagents:
-
Human cancer cell line with known MARK4 expression
-
Complete cell culture medium
-
MARK4 inhibitor compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a cell-scratching instrument
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed the cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create the "Wound": Use a sterile pipette tip to create a linear scratch or "wound" in the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of the MARK4 inhibitor or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure over time. A reduction in the rate of wound closure in the presence of the inhibitor indicates an anti-migratory effect.
Troubleshooting
-
High background in kinase assay: Ensure the purity of the recombinant MARK4 enzyme. Contaminating kinases can lead to false positives.[11] Optimize ATP concentration to avoid substrate depletion.[12]
-
Low signal in kinase assay: Check the activity of the enzyme and the integrity of the ATP. Ensure optimal reaction conditions (pH, temperature).[12]
-
Inconsistent results in cell-based assays: Maintain consistent cell seeding densities and ensure the health of the cell culture. Verify the stability and solubility of the inhibitor compound in the culture medium.
-
DMSO toxicity: Keep the final concentration of DMSO in cell-based assays low (typically <0.5%) to minimize solvent-induced cytotoxicity.[12]
By following these detailed protocols, researchers can effectively assess the in vitro efficacy of novel MARK4 inhibitors, providing crucial data for the development of new therapeutic agents against MARK4-associated diseases.
References
- 1. MARK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. MARK4 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of MARK4 by serotonin as an attractive therapeutic approach to combat Alzheimer's disease and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes and Protocols for Assessing Microtubule Stability Using MARK4 Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule affinity-regulating kinase 4 (MARK4) is a serine/threonine kinase that plays a pivotal role in regulating microtubule dynamics.[1][2] MARK4 phosphorylates microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4, causing their detachment from microtubules.[1][3] This action leads to increased microtubule instability, which is crucial for various cellular processes, including cell division, polarity, and migration.[1][2] Dysregulation of MARK4 activity has been implicated in several diseases, including neurodegenerative disorders like Alzheimer's disease and cancer.[4][5] Consequently, inhibitors of MARK4 are valuable tools for research and potential therapeutic agents.
These application notes provide detailed protocols for utilizing "MARK4 inhibitor 3," a representative potent and selective inhibitor of MARK4, to assess its effects on microtubule stability in both in vitro and cellular contexts. The following protocols describe a tubulin polymerization assay, cellular immunofluorescence microscopy, and western blotting for post-translational modifications of tubulin.
Data Presentation
The inhibitory effects of various known MARK4 inhibitors on enzymatic activity and cell proliferation are summarized below. "this compound" is a placeholder for a novel compound, and its data should be compared with these established inhibitors.
Table 1: Inhibitory Activity of Known MARK4 Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | IC50 (µM) | Reference |
| OTSSP167 | ATPase Inhibition | MARK4-F1 | ~50 (at 51% inhibition) | [5] |
| OTSSP167 | Cell Proliferation (MTT) | HEK-293 | 58.88 ± 1.5 | [4][5] |
| OTSSP167 | Cell Proliferation (MTT) | MCF-7 | 48.2 ± 1.6 | [4][5] |
| Compound 5 (N-hetarene) | ATPase Inhibition | MARK4 | 5.35 ± 0.22 | [6] |
| Compound 9 (N-hetarene) | ATPase Inhibition | MARK4 | 6.68 ± 0.80 | [6] |
| Compound 14 (pyrimidine-based) | ATPase Inhibition | MARK4 | 7.52 ± 0.33 | |
| Compound 9 (pyrimidine-based) | ATPase Inhibition | MARK4 | 12.98 ± 0.63 | |
| Acridone 7b | Cell Proliferation | MCF-7 | 5.2 ± 1.2 | [7] |
| Acridone 7d | Cell Proliferation | MCF-7 | 6.3 ± 1.2 | [7] |
| Acridone 7f | Cell Proliferation | MCF-7 | 5.8 ± 1.4 | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules by monitoring changes in light scattering.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel (B517696) (positive control for stabilization)
-
Nocodazole (B1683961) (positive control for destabilization)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Tubulin Polymerization Mix: On ice, reconstitute lyophilized tubulin to 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep the mixture on ice to prevent premature polymerization.
-
Preparation of Inhibitor Dilutions: Prepare a series of 10x concentrations of this compound in General Tubulin Buffer. Also, prepare 10x solutions of paclitaxel (100 µM) and nocodazole (100 µM) as controls. Use General Tubulin Buffer with the corresponding DMSO concentration as a vehicle control.
-
Assay Setup: Pipette 10 µL of the 10x inhibitor dilutions (or controls) into the wells of a pre-warmed 37°C 96-well plate.
-
Initiation of Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis:
-
Plot absorbance versus time for each concentration of the inhibitor and controls.
-
Determine the maximum rate of polymerization (Vmax) and the plateau of absorbance.
-
Calculate the percentage of inhibition at the plateau for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Immunofluorescence Staining of Microtubules in Cultured Cells
This protocol allows for the visualization of the microtubule network in cells treated with this compound.
Materials:
-
HeLa or other suitable cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently labeled anti-mouse/rabbit IgG
-
DAPI solution (for nuclear staining)
-
Coverslips and mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
-
Fixation: Aspirate the medium and wash the cells once with PBS. Fix the cells with the chosen fixation solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If using a paraformaldehyde fixative, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing and Nuclear Staining: Wash the cells three times with PBS for 5 minutes each. Add DAPI solution and incubate for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Perform a final wash with PBS and mount the coverslips onto microscope slides using mounting medium. Image the cells using a fluorescence microscope. Analyze the microtubule morphology and density.
Western Blotting for Acetylated Tubulin
Acetylation of α-tubulin is a marker for stable microtubules. This protocol quantifies the levels of acetylated tubulin in cells treated with this compound.
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the treated cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the level of acetylated tubulin to the total α-tubulin.
By following these detailed protocols, researchers can effectively characterize the impact of this compound on microtubule stability, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. Microtubule affinity-regulating kinase 4: structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microtubule-associated protein/microtubule affinity-regulating kinase 4 (MARK4) plays a role in cell cycle progression and cytoskeletal dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MARK4 is a novel microtubule-associated proteins/microtubule affinity-regulating kinase that binds to the cellular microtubule network and to centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the Inhibition of Microtubule Affinity Regulating Kinase 4 by N-Substituted Acridones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of MARK4 Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a pivotal role in regulating microtubule dynamics, cell cycle progression, and signal transduction.[1][2] Dysregulation of MARK4 activity has been implicated in various pathologies, including neurodegenerative diseases like Alzheimer's and cancer.[1][3][4] This makes MARK4 a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of "MARK4 inhibitor 3," a compound identified for its inhibitory action against MARK4.[5] These guidelines are intended to facilitate the efficient screening and characterization of this and other potential MARK4 inhibitors.
This compound: A Profile
This compound, also referred to as compound 23b, has been identified as an inhibitor of MARK4 with a half-maximal inhibitory concentration (IC50) of 1.01 µM.[5] This compound has demonstrated the ability to inhibit the growth of cancer cells, specifically showing half-maximal effective concentrations (EC50) of 2.52 µM in HeLa cells and 4.22 µM in U87MG cells.[5]
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Cell Line | EC50 (µM) |
| This compound | MARK4 | 1.01[5] | HeLa | 2.52[5] |
| (compound 23b) | U87MG | 4.22[5] |
MARK4 Signaling Pathways
MARK4 is involved in multiple critical cellular signaling pathways. A comprehensive understanding of these pathways is essential for elucidating the mechanism of action of its inhibitors.
-
MAPK/ERK Pathway : MARK4 can promote the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway.[1][6]
-
Hippo Pathway : MARK4 acts as a negative regulator of the Hippo kinase cascade, thereby promoting the activity of the transcriptional co-activators YAP and TAZ.[7]
-
mTOR Signaling : MARK4 functions as a negative regulator of the mTORC1 complex.[8]
-
Tau Phosphorylation : A key function of MARK4 is the phosphorylation of microtubule-associated proteins, most notably tau.[1][9] Hyperphosphorylation of tau is a hallmark of Alzheimer's disease.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Microtubule affinity-regulating kinase 4: structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An identification of MARK inhibitors using high throughput MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells | EMBO Reports [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
Application Notes and Protocols for Studying Tauopathy in Cellular Models with MARK4 Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauopathies, including Alzheimer's disease, are a class of neurodegenerative disorders characterized by the aggregation of hyperphosphorylated tau protein. Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in the pathological phosphorylation of tau.[1][2][3][4] Elevated MARK4 activity leads to the phosphorylation of tau at specific sites, such as Serine-262 and Serine-356, causing it to detach from microtubules, which disrupts neuronal function and promotes the formation of neurofibrillary tangles (NFTs).[1][5][6][7] Consequently, inhibiting MARK4 is a promising therapeutic strategy to mitigate tau-driven neurodegeneration.[1][8][9][10][11]
MARK4 inhibitor 3 is a potent and selective small molecule inhibitor of MARK4 kinase activity. These application notes provide detailed protocols for utilizing this compound in cellular models of tauopathy to investigate its efficacy in reducing tau hyperphosphorylation, restoring microtubule stability, and promoting neuronal viability.
Mechanism of Action
MARK4 is a key initiator of pathological tau phosphorylation.[1] It directly phosphorylates tau within the microtubule-binding repeat domain, with a preference for the KXGS motifs, which include Ser262.[1][12] This initial phosphorylation event "primes" the tau protein for subsequent phosphorylation by other kinases like GSK-3β and CDK5, leading to its hyperphosphorylated state and detachment from microtubules.[1][11] this compound is designed to bind to the ATP-binding pocket of MARK4, preventing the transfer of phosphate (B84403) to tau and thereby inhibiting its phosphorylation.
Data Presentation
The following tables summarize expected quantitative data from key experiments designed to evaluate the efficacy of this compound in a cellular model of tauopathy, such as SH-SY5Y neuroblastoma cells treated with a phosphatase inhibitor like okadaic acid to induce tau hyperphosphorylation.
Table 1: Effect of this compound on Tau Phosphorylation at Ser262
| Treatment Group | Concentration (µM) | pTau (Ser262) / Total Tau Ratio (Normalized to Vehicle) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control (DMSO) | - | 1.00 | 0.12 | - |
| This compound | 0.1 | 0.78 | 0.09 | < 0.05 |
| This compound | 0.5 | 0.45 | 0.06 | < 0.01 |
| This compound | 1.0 | 0.21 | 0.04 | < 0.001 |
| This compound | 5.0 | 0.15 | 0.03 | < 0.001 |
Table 2: Effect of this compound on Cell Viability in a Tauopathy Model
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation | p-value (vs. Toxin) |
| Untreated Control | - | 100 | 5.2 | - |
| Toxin (Okadaic Acid) | 50 nM | 55 | 4.8 | < 0.001 (vs. Control) |
| Toxin + this compound | 0.1 | 68 | 5.1 | < 0.05 |
| Toxin + this compound | 0.5 | 82 | 4.5 | < 0.01 |
| Toxin + this compound | 1.0 | 91 | 4.9 | < 0.001 |
| Toxin + this compound | 5.0 | 94 | 4.2 | < 0.001 |
Mandatory Visualizations
Caption: MARK4 signaling pathway in tauopathy and the inhibitory action of this compound.
Caption: Experimental workflow for the cellular evaluation of this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of Tau Phosphorylation
This protocol details the steps for quantifying the levels of phosphorylated tau relative to total tau in cell lysates.
1. Cell Culture and Treatment:
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a suitable model as they endogenously express tau.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Plating: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Induction of Tau Hyperphosphorylation (Optional): Treat cells with a phosphatase inhibitor, such as 50 nM okadaic acid, for 2-4 hours to induce tau hyperphosphorylation.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the inhibitor in culture media to final concentrations (e.g., 0.1, 0.5, 1, 5 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest inhibitor dose. Incubate cells for 24 hours.
2. Cell Lysis and Protein Extraction:
-
Wash: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
-
Normalize all samples to the same protein concentration using lysis buffer.
4. SDS-PAGE and Western Blotting:
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated tau (e.g., anti-pTau Ser262), total tau, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and a digital imaging system.
5. Data Analysis:
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the phospho-tau band to the total tau band for each sample. Further normalize this ratio to the loading control.
-
Statistical Analysis: Perform statistical analysis to determine the significance of changes in tau phosphorylation.
Protocol 2: Immunofluorescence Staining for Tau Localization
This protocol is for the visualization of tau protein localization and phosphorylation within cells.
1. Cell Culture and Treatment on Coverslips:
-
Plate SH-SY5Y cells on sterile glass coverslips in 24-well plates.
-
Induce tauopathy and treat with this compound as described in Protocol 1.
2. Cell Fixation and Permeabilization:
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
3. Blocking and Antibody Staining:
-
Blocking: Wash three times with PBS and block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies for phospho-tau and total tau overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBST and counterstain with DAPI for 5 minutes.
4. Mounting and Imaging:
-
Wash three times with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
Protocol 3: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the viability of cells in a tauopathy model.
1. Cell Plating and Treatment:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Induce tauopathy (e.g., with okadaic acid) and treat with various concentrations of this compound for 24-48 hours.
2. MTT Assay Procedure:
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculation: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
Statistical Analysis: Perform statistical analysis to determine the significance of the protective effect of the inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical analyses of tau and other neuronal markers in the submandibular gland and frontal cortex across stages of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracking Tau in Neurons: How to Grow, Fix, and Stain Primary Neurons for the Investigation of Tau in All Developmental Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Neuron/Astrocyte Model of Tau Pathology | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. An update to: Tracking TAU in neurons: How to grow, fix and stain primary neurons for the investigation of ... [protocols.io]
- 10. Free floating immunofluorescence protocol on mouse brain sections for tau pathology [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Mark4 ablation attenuates pathological phenotypes in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
Application Notes: Immunohistochemical Analysis of MARK4 in Tissues Treated with MARK4 Inhibitor 3
For Research Use Only.
Introduction
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics, cell polarity, and signal transduction.[1][2] Dysregulation of MARK4 has been implicated in various diseases, including cancer and neurodegenerative disorders such as Alzheimer's disease.[1][3][4] MARK4 is known to be involved in several key signaling pathways, including the MAPK/ERK, Hippo, and mTOR pathways.[5][6][7] Given its therapeutic potential, the development of specific MARK4 inhibitors is an active area of research.[4]
This document provides detailed application notes and a protocol for the immunohistochemical (IHC) detection of MARK4 in formalin-fixed, paraffin-embedded (FFPE) tissues that have been treated with MARK4 inhibitor 3 (also known as compound 23b).[8] this compound is a potent inhibitor of MARK4 with an IC50 of 1.01 μM.[8] These guidelines are intended for researchers, scientists, and drug development professionals investigating the in-situ effects of MARK4 inhibition.
Product Information
-
Target: Microtubule Affinity Regulating Kinase 4 (MARK4)
-
Inhibitor: this compound (compound 23b)
-
Applications: Immunohistochemistry (Paraffin-embedded Sections)
-
Species Reactivity: Human, Mouse, Rat (antibody-dependent)[9]
Data Presentation
The following table summarizes the available quantitative data for this compound.[8]
| Inhibitor | Target | IC50 | Cell Line | EC50 |
| This compound (compound 23b) | MARK4 | 1.01 μM | HeLa | 2.52 μM |
| U87MG | 4.22 μM |
Signaling Pathways
MARK4 is a key regulator in multiple signaling cascades. Inhibition of MARK4 by inhibitor 3 is expected to modulate these pathways.
References
- 1. MARK4 - Wikipedia [en.wikipedia.org]
- 2. Microtubule affinity-regulating kinase 4: structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells | EMBO Reports [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-Mouse MARK4 Immunohistochemistry Kit - Creative Biolabs [creativebiolabs.net]
Troubleshooting & Optimization
"MARK4 inhibitor 3" solubility issues and solutions
Welcome to the technical support center for MARK4 Inhibitor 3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges, particularly those related to solubility, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary solvent?
A1: this compound (also referred to as compound 23b) is an inhibitor of Microtubule Affinity Regulating Kinase 4 (MARK4) with an IC50 of 1.01 μM.[1] It is a small molecule used for research in areas like cancer and tauopathies.[1] Due to its hydrophobic nature, the recommended primary solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[1]
Q2: I'm having trouble dissolving the this compound powder. What should I do?
A2: If the inhibitor does not readily dissolve in DMSO, you can use ultrasonication to aid dissolution.[1][2][3] Gently warming the solution (not exceeding 50°C) can also help.[3] It is crucial to use anhydrous, high-purity DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1][2][3]
Q3: Why does my this compound precipitate when I dilute it in cell culture media or PBS?
A3: This is a common issue for many poorly water-soluble, lipophilic compounds.[3] When a concentrated DMSO stock is diluted into an aqueous buffer, the inhibitor may "crash out" or precipitate because it is not soluble in the aqueous environment at that concentration.[4] The key is to ensure the final concentration of the inhibitor in the aqueous solution is below its solubility limit and to use proper dilution techniques.[5]
Q4: What is the maximum recommended final concentration of DMSO for cell culture experiments?
A4: To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration below 0.5%, with <0.1% being ideal for long-term experiments or sensitive cell lines.[6][7] It is essential to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.[6]
Q5: How should I store the stock solution of this compound?
A5: Stock solutions should be prepared in high-purity DMSO, aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, and stored tightly sealed.[6][8] For long-term storage (up to 6 months), -80°C is recommended.[1][2] For short-term storage (up to 1 month), -20°C is acceptable.[1][2]
Solubility Data
The following tables provide quantitative data regarding the solubility and handling of this compound.
Table 1: Solubility of this compound
| Solvent | Concentration (Mass) | Concentration (Molar) | Notes |
| DMSO | 125 mg/mL | 228.69 mM | Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO.[1] |
Table 2: General Guidelines for Final DMSO Concentration in Cell Culture
| Cell Tolerance | Final DMSO Concentration | Recommendation |
| High | < 0.1% | Ideal for most cell lines and long-term experiments with minimal impact on cell physiology.[6] |
| Medium | 0.1% - 0.5% | Generally acceptable for many cell lines in shorter-term assays. A vehicle control is essential.[6] |
| Low | > 0.5% | May cause significant cytotoxicity and alter gene expression. Use with caution and only if necessary.[6] |
Troubleshooting Guide: Precipitation Issues
Problem: My inhibitor precipitates immediately upon dilution in aqueous media.
| Possible Cause | Suggested Solution |
| Localized High Concentration | The inhibitor is "crashing out" of solution upon direct contact with the aqueous buffer. |
| Final Concentration Too High | The desired final concentration of the inhibitor exceeds its maximum solubility in the aqueous media. |
| Low Temperature | The culture medium or buffer is cold, reducing the solubility of the compound. |
Problem: My inhibitor solution is clear at first but becomes cloudy or shows precipitates after incubation.
| Possible Cause | Suggested Solution |
| Delayed Precipitation | The compound is in a supersaturated state and precipitates over time at 37°C. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, affecting solubility.[9] |
| Evaporation | Evaporation from culture plates, especially in outer wells, can increase the inhibitor concentration, leading to precipitation. |
| Compound Degradation | The inhibitor may be unstable in the aqueous environment of the cell culture medium over time. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired high concentration (e.g., 10-100 mM).
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.[1][2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use vials and store at -80°C.[1]
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thaw a single-use aliquot of the high-concentration DMSO stock solution (e.g., 10 mM).
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[9]
-
To minimize precipitation risk, first prepare an intermediate dilution in DMSO if your final dilution is very large (e.g., >1:1000).[5]
-
Add a small volume of the DMSO stock solution to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 10 mM stock to 1 mL of medium to achieve a 10 µM final concentration with 0.1% DMSO.[9]
-
Visually inspect the final working solution to ensure it is clear before adding it to your cells.
Protocol 3: Determining the Maximum Soluble Concentration in Media
-
Prepare a serial dilution of the this compound stock in DMSO.
-
In a 96-well plate, add a fixed volume of each DMSO dilution to triplicate wells containing your complete cell culture medium (e.g., 2 µL of DMSO stock into 200 µL of media).[9] Include a DMSO-only control.
-
Incubate the plate at 37°C and 5% CO₂.
-
Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[9]
-
For a quantitative assessment, you can measure the absorbance of the plate at a wavelength around 600 nm, where an increase in absorbance indicates precipitation.[9]
-
The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your experiment.
Visual Guides and Pathways
The following diagrams illustrate key pathways and workflows related to the use of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MARK4 Inhibitor 3 for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MARK4 inhibitor 3 in cell culture experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your studies and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 23b, is a potent inhibitor of Microtubule Affinity-Regulating Kinase 4 (MARK4).[1] MARK4 is a serine/threonine kinase involved in various cellular processes, including microtubule dynamics, cell cycle regulation, and signal transduction.[2][3] Dysregulation of MARK4 has been implicated in several diseases, including cancer and tauopathies.[1][2] this compound exerts its effect by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates.[4][5]
Q2: What are the key signaling pathways regulated by MARK4?
MARK4 is known to be a component of several critical signaling pathways. Its inhibition can impact cellular functions such as proliferation, migration, and survival. Key pathways include:
-
MAPK/ERK Pathway: MARK4 can promote the malignant phenotype of certain cancers, like gastric cancer, through the MAPK/ERK signaling pathway.[6]
-
Hippo Pathway: MARK4 acts as a negative regulator of the Hippo signaling pathway, promoting the activity of YAP/TAZ, which are transcriptional co-activators involved in cell proliferation and migration.[7]
-
Wnt Signaling: MARK4 is associated with the Wnt signaling system and has been linked to Wnt-induced prostate cancer.[2]
-
mTOR and NF-κB Pathways: Alterations in MARK4 expression can disrupt the mTOR and NF-κB signaling pathways.[2][8]
Q3: How should I prepare and store stock solutions of this compound?
For optimal results and to maintain the stability of the compound, follow these guidelines:
-
Solvent: Most kinase inhibitors, including presumably this compound, are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[9]
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO. This minimizes the volume of solvent added to your cell culture, reducing the risk of solvent-induced toxicity (typically, the final DMSO concentration should be below 0.5%).[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibitory effect observed | Incorrect Inhibitor Concentration: The concentration used may be too low to effectively inhibit MARK4 in your specific cell line.[9] | Perform a dose-response experiment to determine the optimal concentration (EC50) for your cell line and experimental endpoint. Start with a broad range of concentrations (e.g., 1 µM to 20 µM).[1] |
| Poor Cell Permeability: The inhibitor may not be efficiently entering the cells to reach its target.[9] | Review the physicochemical properties of the inhibitor. While specific data for this compound is limited, most small molecule inhibitors are designed for cell permeability. | |
| Inhibitor Instability: The compound may be degrading in the cell culture medium over the course of the experiment.[9] | For long-term experiments, consider refreshing the media with a fresh preparation of the inhibitor at regular intervals. | |
| High levels of cell death or cytotoxicity | Off-Target Effects: The inhibitor may be affecting other essential kinases, leading to toxicity.[9][10] | Use the lowest effective concentration that elicits the desired on-target effect. Consider using a more selective MARK4 inhibitor if available.[11] |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[9] | Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line, typically less than 0.5%.[9] | |
| Inconsistent results between experiments | Cell Culture Variability: Differences in cell density, passage number, or overall cell health can lead to variable responses. | Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure consistent seeding densities. |
| Pipetting Errors: Inaccurate pipetting during serial dilutions can lead to inconsistent inhibitor concentrations. | Use calibrated pipettes and prepare a master mix of the inhibitor in the media to add to all relevant wells, ensuring consistency. |
Experimental Protocols
Below are detailed protocols for key experiments to optimize the concentration of this compound.
Protocol 1: Determining the EC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound on cell proliferation.
Materials:
-
Your cell line of interest (e.g., HeLa, U87MG)[1]
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 20 µM).[1] Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Cell Treatment: Remove the existing medium and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the EC50 value.
Protocol 2: Assessing Target Engagement by Western Blot
This protocol allows for the assessment of the phosphorylation status of a known MARK4 downstream target to confirm inhibitor activity.
Materials:
-
Your cell line of interest
-
6-well plates
-
This compound
-
DMSO
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated form of a MARK4 substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a range of this compound concentrations (based on your EC50 data) for a specified time (e.g., 2-6 hours).[12] Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated MARK4 substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein levels to determine the extent of inhibition.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound and other relevant inhibitors.
| Inhibitor | Target | Assay Type | Value | Cell Line/System | Reference |
| This compound | MARK4 | Biochemical | IC50: 1.01 µM | - | [1] |
| This compound | Cell Growth | Cell-based | EC50: 2.52 µM | HeLa | [1] |
| This compound | Cell Growth | Cell-based | EC50: 4.22 µM | U87MG | [1] |
| OTSSP167 | Cell Proliferation | Cell-based | IC50: 48.2 µM | MCF-7 | [13] |
| OTSSP167 | Cell Proliferation | Cell-based | IC50: 58.88 µM | HEK-293 | [13] |
| Donepezil | MARK4 | Biochemical | IC50: 5.3 µM | - | [4] |
| Rivastigmine | MARK4 | Biochemical | IC50: 6.74 µM | - | [4] |
| Galantamine | MARK4 | Biochemical | IC50: 5.87 µM | - | [14] |
| Serotonin (B10506) | MARK4 | Biochemical | IC50: 2.99 µM | - | [15] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Network-Guided Approach to Discover Phytochemical-Based Anticancer Therapy: Targeting MARK4 for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells | EMBO Reports [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Technology -Novel MARK4 Inhibitors for Neurodegenerative Disorders (UCLA Case No. 2021-321) [ucla.technologypublisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 15. Inhibition of MARK4 by serotonin as an attractive therapeutic approach to combat Alzheimer's disease and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MARK4 Inhibitor 3 (M4I-3)
Welcome to the technical support center for MARK4 Inhibitor 3 (M4I-3). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal use and stability of M4I-3 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound (M4I-3)?
A1: For initial reconstitution and long-term storage, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to use a fresh stock of DMSO to avoid introducing moisture, which can accelerate compound degradation. For most in vitro experiments, DMSO is a commonly used solvent for preparing concentrated stock solutions.[1]
Q2: How should I prepare stock solutions of M4I-3 in DMSO?
A2: To prepare a stock solution, allow the vial of powdered M4I-3 to equilibrate to room temperature before opening to prevent condensation. Add the calculated volume of anhydrous DMSO to achieve your desired concentration. Ensure complete dissolution by vortexing or brief sonication.[2] For cellular assays, it is common to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which is then further diluted in the cell culture medium.[3]
Q3: What are the optimal storage conditions for M4I-3 stock solutions in DMSO?
A3: M4I-3 stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][4] These aliquots should be stored at -20°C for short-to-medium-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[2][4]
Q4: My M4I-3 precipitated out of solution when I diluted my DMSO stock into an aqueous buffer for my assay. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[2] Here are some troubleshooting steps:
-
Vortex or Sonicate: Gently vortex or sonicate the solution after dilution, as the precipitate may redissolve.[2]
-
Warm the Solution: Briefly warming the solution to 37°C may aid in solubilization.[2]
-
Lower Final Concentration: The concentration of M4I-3 in the aqueous buffer may be too high. Try using a lower final concentration.
-
Stepwise Dilution: Instead of a direct large dilution, perform serial dilutions in your aqueous buffer.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to avoid solvent effects on your biological system.[4]
Q5: How stable is M4I-3 in DMSO at different temperatures?
A5: The stability of M4I-3 in DMSO is dependent on storage temperature. As a general guideline for small molecules, storage at lower temperatures enhances stability. While many compounds are stable for short periods at room temperature, long-term storage at elevated temperatures is not recommended.[2] An accelerated stability study on a diverse set of compounds in DMSO showed that most were stable for 15 weeks at 40°C.[5][6] However, for optimal integrity of M4I-3, adherence to recommended storage conditions is crucial.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected activity of M4I-3 in assays.
This issue could be related to the degradation of the inhibitor. The following guide will help you assess the stability of your M4I-3 stock solution.
This protocol outlines a method to determine the purity and concentration of M4I-3 in a DMSO stock solution over time.
-
Materials:
-
M4I-3 stock solution in DMSO (e.g., 10 mM)
-
Anhydrous DMSO
-
Internal Standard (IS) stock solution in DMSO (a stable compound with similar chromatographic properties but a different mass)
-
LC-MS grade acetonitrile (B52724) (ACN) and water
-
LC-MS grade formic acid
-
Autosampler vials
-
-
Procedure:
-
Time Point 0 (Baseline):
-
Prepare a sample by diluting a small aliquot of your M4I-3 stock solution and a fixed amount of the Internal Standard stock solution with ACN/water to a final concentration suitable for LC-MS analysis.
-
Analyze the sample by LC-MS to determine the initial peak area ratio of M4I-3 to the IS. This serves as your 100% integrity reference.
-
-
Incubation:
-
Store aliquots of your M4I-3 stock solution under different conditions you wish to test (e.g., Room Temperature, 4°C, -20°C).
-
-
Subsequent Time Points (e.g., 1 week, 1 month, 3 months):
-
At each time point, prepare a sample from each storage condition as described in step 2a.
-
Analyze the samples by LC-MS.
-
-
Data Analysis:
-
Calculate the peak area ratio of M4I-3 to the IS for each sample.
-
Compare this ratio to the Time Point 0 ratio to determine the percentage of M4I-3 remaining.
-
-
Data Presentation: Expected Stability of M4I-3 in DMSO
The following tables summarize the expected stability of M4I-3 under various storage conditions based on general observations for small molecules.
Table 1: Stability of M4I-3 (10 mM in anhydrous DMSO) Over Time at Different Temperatures.
| Storage Temperature | % Purity Remaining (1 Week) | % Purity Remaining (1 Month) | % Purity Remaining (3 Months) |
| Room Temperature (20-25°C) | >98% | ~95% | ~90% |
| 4°C | >99% | >98% | ~97% |
| -20°C | >99% | >99% | >99% |
| -80°C | >99% | >99% | >99% |
Table 2: Effect of Freeze-Thaw Cycles on M4I-3 Stability (10 mM in DMSO, stored at -20°C).
| Number of Freeze-Thaw Cycles | % Purity Remaining |
| 1 | >99% |
| 3 | >99% |
| 5 | ~98% |
| 10 | ~95% |
Note: Data are hypothetical and representative of typical small molecule stability. Studies have shown that for many compounds, no significant loss was observed after 11 freeze-thaw cycles.[5][6]
Visualizations
MARK4 Signaling Pathway
MARK4 has been implicated in several signaling pathways, including the MAPK/ERK pathway, which is crucial for regulating cell proliferation, migration, and invasion in certain cancers.[7][8]
Caption: Simplified MARK4 involvement in the MAPK/ERK signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the stability of M4I-3 in DMSO.
Caption: Workflow for determining the stability of M4I-3 in DMSO over time.
Troubleshooting Logic for M4I-3 Precipitation
This diagram provides a logical approach to troubleshooting precipitation issues when diluting M4I-3 into aqueous solutions.
Caption: Decision tree for troubleshooting M4I-3 precipitation.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing MARK4 inhibitor 3 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of MARK4 inhibitor 3 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of precipitation in cell culture media.
Troubleshooting Guide: Preventing Precipitation of this compound
Precipitation of small molecule inhibitors in aqueous cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to troubleshooting and preventing precipitation of this compound.
Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Possible Cause | Suggested Solution |
| High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Lower the final concentration: If experimentally feasible, reduce the working concentration of the inhibitor. 2. Optimize stock concentration: Use a higher concentration DMSO stock to minimize the volume added to the medium.[1] |
| Rapid Solvent Shift: The inhibitor, dissolved in a high concentration of DMSO, "crashes out" when rapidly diluted into the aqueous medium.[1] | 1. Perform a stepwise dilution: First, create an intermediate dilution of the DMSO stock in a small volume of complete medium (containing serum, if applicable). Then, add this intermediate dilution to the final volume of the medium.[1] 2. Slowly add and mix: Add the inhibitor stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid dispersal. |
| Low Temperature of Medium: The cell culture medium is at a low temperature, reducing the solubility of the inhibitor. | Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor.[2] |
Problem: Precipitate forms over time during incubation.
| Possible Cause | Suggested Solution |
| Inhibitor Instability: The inhibitor may be degrading in the culture medium at 37°C over the course of the experiment.[3] | 1. Assess stability: Perform a stability test by incubating the inhibitor in the medium for the duration of your experiment and analyzing its concentration at different time points. 2. Replenish the inhibitor: For long-term experiments, consider partial media changes with freshly prepared inhibitor-containing medium. |
| Media Evaporation: Evaporation from the culture vessel can increase the concentration of the inhibitor beyond its solubility limit. | 1. Ensure proper humidification: Maintain optimal humidity levels in the incubator. 2. Use sealed plates: For long-term experiments, consider using sealed culture plates or plates with low-evaporation lids. |
| pH Shift in Medium: Changes in the pH of the culture medium during the experiment can affect the inhibitor's solubility. | Use buffered media: Employ a medium containing a stable buffering system, such as HEPES, to maintain a consistent pH. |
| Interaction with Media Components: Components in the media may be reacting with the inhibitor, leading to precipitation.[3] | Test in a simpler buffer: Assess the inhibitor's stability in a simple buffer like PBS to determine if media components are contributing to the issue.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized method for preparing a stock solution of this compound and diluting it to a final working concentration in cell culture medium, minimizing the risk of precipitation.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with or without Fetal Bovine Serum (FBS)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Bring the vial of solid this compound to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of the inhibitor in anhydrous DMSO. Based on a molecular weight of 546.59 g/mol , dissolve 5.47 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. The supplier of this compound notes that ultrasonic treatment is necessary for its dissolution in DMSO.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
-
Working Solution Preparation (Example for a final concentration of 10 µM):
-
Pre-warm the complete cell culture medium to 37°C.
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Stepwise Dilution:
-
In a sterile tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the pre-warmed complete culture medium. Vortex gently. This creates a 100 µM intermediate solution.
-
Add the appropriate volume of the 100 µM intermediate solution to the final volume of pre-warmed complete culture medium to achieve the desired final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium for a final concentration of 10 µM.
-
-
Gently mix the final working solution before adding it to your cells.
-
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol allows you to determine the empirical maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium (with and without serum)
-
96-well clear-bottom plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, prepare a series of 2-fold dilutions of the this compound in your complete cell culture medium. Start from a concentration that is higher than your intended working concentration.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
-
Incubate and Observe:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
-
Assess Precipitation:
-
Visual Inspection: At various time points (e.g., 0, 2, 6, 24 hours), visually inspect the wells for any signs of cloudiness or precipitate.
-
Quantitative Assessment: For a more objective measure, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear (visually) and does not show a significant increase in absorbance is the maximum working soluble concentration under those specific conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing the stock solution of this compound?
A1: Anhydrous, high-purity DMSO is the recommended solvent for preparing a stock solution of this compound. The supplier indicates a solubility of 125 mg/mL (228.69 mM) in DMSO with the aid of ultrasonication.
Q2: What is the recommended storage condition for the stock solution?
A2: Stock solutions of this compound in DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C. According to the supplier, the solution is stable for up to 6 months at -80°C and 1 month at -20°C. Avoid repeated freeze-thaw cycles.
Q3: Why does my inhibitor precipitate in the media even though it is dissolved in DMSO?
A3: While DMSO is an excellent solvent for many hydrophobic compounds, its ability to keep the inhibitor in solution is significantly reduced upon dilution into an aqueous environment like cell culture media. This rapid change in solvent polarity can cause the inhibitor to "crash out" of solution if its concentration exceeds its aqueous solubility limit.
Q4: Can the presence of serum in the media affect the solubility of this compound?
A4: Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can increase the apparent solubility of hydrophobic compounds.[3] Proteins in the serum, like albumin, can bind to the inhibitor, helping to keep it in solution.[3] It is advisable to test the solubility of the inhibitor in both serum-containing and serum-free media if your experiments require both conditions.
Q5: What is the maximum concentration of DMSO that cells can tolerate?
A5: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, the optimal concentration can vary between cell types. It is recommended to perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line. Always include a vehicle control with the same final DMSO concentration in your experiments.
Data Presentation
Table 1: Illustrative Solubility of this compound in Different Cell Culture Media
The following data is for illustrative purposes to demonstrate how to present solubility data. It is highly recommended that researchers determine the empirical solubility in their specific experimental systems using Protocol 2.
| Medium | Serum (FBS) | Maximum Soluble Concentration (µM) |
| DMEM | 0% | 5 |
| DMEM | 10% | 20 |
| RPMI-1640 | 0% | 8 |
| RPMI-1640 | 10% | 25 |
| PBS (pH 7.4) | N/A | 2 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: MARK4 integrates signals from multiple pathways to regulate downstream cellular processes.
Caption: Recommended workflow for preparing this compound working solution to prevent precipitation.
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
References
MARK4 inhibitor 3 off-target effects mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the off-target effects of MARK4 Inhibitor 3.
Frequently Asked Questions (FAQs)
Q1: My biochemical and cell-based assay results for this compound show a significant discrepancy in potency. Why is this happening?
A1: This is a common observation when working with kinase inhibitors. Several factors can contribute to this discrepancy:
-
ATP Concentration: Biochemical assays are often conducted with low, sometimes sub-physiological, ATP concentrations. In contrast, the intracellular ATP concentration is much higher (in the millimolar range). Since this compound is likely an ATP-competitive inhibitor, the high levels of endogenous ATP in cells can outcompete the inhibitor for binding to MARK4, leading to a higher apparent IC50 in cell-based assays.[1][2]
-
Cellular Permeability: The inhibitor may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.[1]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the inhibitor out of the cell, reducing its effective concentration at the target.[1]
-
Target Availability and State: The expression level, phosphorylation status, and subcellular localization of MARK4 in the cell line used may differ from the purified enzyme in the biochemical assay.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known functions of MARK4. How can I confirm if this is an off-target effect of this compound?
A2: Observing an unexpected phenotype is a strong indicator of potential off-target activity. Here are several strategies to investigate this:
-
Orthogonal Inhibitor Testing: Use a structurally distinct MARK4 inhibitor with a different off-target profile. If this second inhibitor recapitulates the expected on-target phenotype but not the unexpected one, it strongly suggests the latter is due to an off-target effect of this compound.[1]
-
Rescue Experiments: Perform a rescue experiment by overexpressing a drug-resistant mutant of MARK4 in your cells. If the phenotype is reversed, the effect is on-target. If the phenotype persists despite the presence of the resistant kinase, it is likely caused by inhibition of an off-target.[1]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate MARK4 expression. This genetic approach should mimic the on-target effects of the inhibitor. If the phenotype observed with this compound is not replicated by MARK4 knockdown/knockout, it is likely an off-target effect.[1]
-
Kinome Profiling: A broad kinase selectivity screen is the most direct way to identify potential off-target kinases that could be responsible for the observed phenotype.[1]
Q3: How can I proactively identify the potential off-targets of this compound before extensive cellular studies?
A3: Proactive identification of off-targets is crucial for accurate data interpretation. The gold-standard method is to perform a kinome-wide selectivity profiling screen.[1][3] Several commercial services offer screening panels that test the inhibitor against hundreds of kinases (over 80% of the human kinome) at one or more concentrations.[3] The results will provide a selectivity profile, highlighting which other kinases are inhibited and with what potency. This allows you to anticipate potential off-target effects and design experiments to control for them.
Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?
A4: To enhance the confidence in your results, consider the following experimental design principles:
-
Dose-Response Correlation: Titrate this compound and demonstrate a clear correlation between the concentration required for target inhibition (e.g., decreased phosphorylation of a known MARK4 substrate) and the concentration that produces the cellular phenotype of interest.[1]
-
Use the Lowest Effective Concentration: Use the lowest possible concentration of the inhibitor that effectively engages MARK4 to minimize the engagement of lower-potency off-targets.[1]
-
Confirm Target Engagement in Cells: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that this compound is binding to MARK4 in your live cell model at the concentrations used.[1][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or weak activity in cellular assays despite high biochemical potency. | 1. Poor cell permeability. 2. Inhibitor is a substrate for efflux pumps. 3. Low expression or activity of MARK4 in the cell line. 4. High intracellular ATP concentration. | 1. Assess the inhibitor's physicochemical properties. Chemical modification may be needed to improve permeability.[1]2. Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil). An increase in potency would confirm this issue.[1]3. Verify MARK4 expression and phosphorylation status (activity) via Western blot in your cell model. Select a different cell line if necessary.[1]4. This is an inherent challenge. Confirm target engagement with an assay like NanoBRET™ to ensure sufficient target occupancy is achieved.[1] |
| Observed phenotype is inconsistent with MARK4's known biological roles. | 1. Inhibition of an unknown off-target kinase. 2. Inhibition of a non-kinase protein. 3. Paradoxical pathway activation. | 1. Conduct a broad kinase selectivity screen (kinome profiling) to identify potential off-targets.[1]2. Perform a target deconvolution study using chemical proteomics or a cellular thermal shift assay (CETSA).[1]3. Inhibition of a kinase can sometimes lead to the activation of other pathways through complex feedback loops.[5] Map the affected signaling network using phospho-proteomics. |
| Varying results between experimental batches. | 1. Inhibitor instability in solution. 2. Inconsistent cell culture conditions. | 1. Prepare fresh stock solutions of this compound for each experiment. Assess compound stability under your experimental conditions.2. Ensure consistent cell passage number, confluency, and media composition between experiments. |
Quantitative Data Summary
The following tables summarize the selectivity and potency of a hypothetical batch of this compound.
Table 1: Potency of this compound
| Assay Type | Target | IC50 Value |
| Biochemical Assay (10 µM ATP) | MARK4 | 15 nM |
| Cell-Based Target Engagement (NanoBRET™) | MARK4 | 250 nM |
| Cell Proliferation Assay (MCF-7) | - | 450 nM |
Table 2: Selectivity Profile of this compound (Top 5 Off-Targets)
| Off-Target Kinase | Family | % Inhibition @ 1 µM | IC50 (Biochemical) | Notes |
| MARK1 | CAMK | 85% | 90 nM | Closely related family member.[6] |
| MARK2 | CAMK | 75% | 150 nM | Closely related family member.[6] |
| MARK3 | CAMK | 70% | 200 nM | Closely related family member.[6] |
| Aurora Kinase A | Aurora | 55% | 800 nM | Potential for mitotic defects. |
| CDK5 | CMGC | 48% | > 1 µM | Kinase known to activate MARK4.[7] |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol outlines the general steps for assessing the selectivity of this compound against a large panel of kinases.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Assay Concentration: Select a screening concentration. A common choice is 1 µM, which is high enough to identify most relevant off-targets.
-
Kinase Panel Selection: Choose a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a broad panel (e.g., >400 kinases).
-
Binding or Activity Assay: The service will perform either a binding assay (measuring physical interaction) or an enzymatic activity assay (measuring substrate phosphorylation) in the presence of your inhibitor.
-
Data Analysis:
-
Results are typically provided as '% Inhibition' at the tested concentration.
-
Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[1]
-
For any significant hits, perform follow-up dose-response assays to determine the IC50 value, quantifying the inhibitor's potency against these off-targets.[1]
-
Protocol 2: NanoBRET™ Target Engagement Assay in Live Cells
This protocol describes how to assess the engagement of this compound with its target in live cells.[1]
-
Cell Preparation: Genetically modify the cells of interest to express a fusion protein of MARK4 and NanoLuc® luciferase. Seed these cells in a multi-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to MARK4.
-
Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.
-
Data Analysis: Inhibitor binding to the MARK4-NanoLuc® fusion protein will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET signal against the inhibitor concentration to determine the IC50 value for target engagement in live cells.
Visualizations
MARK4 Signaling and Potential Off-Target Pathways
Caption: On-target and potential off-target pathways of this compound.
Experimental Workflow for Off-Target Validation
Caption: Workflow for validating a suspected off-target driven phenotype.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. alzdiscovery.org [alzdiscovery.org]
Troubleshooting MARK4 inhibitor 3 experimental variability
Welcome to the technical support center for MARK4 inhibitor 3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as compound 23b) is an inhibitor of Microtubule Affinity Regulating Kinase 4 (MARK4).[1] MARK4 is a serine/threonine kinase involved in regulating microtubule dynamics, cell cycle control, and cell polarity.[2][3] The inhibitor works by binding to MARK4 and blocking its kinase activity, thereby preventing the phosphorylation of its downstream targets. This inhibition of MARK4 can lead to the suppression of cancer cell growth and is being researched for its potential in treating tauopathies.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the stability and activity of this compound. For long-term storage as a powder, it is recommended to store it at -20°C for up to 3 years.[4] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[5] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Before use, gently shake the vial to ensure any powder that may have adhered to the cap is at the bottom.[5]
Q3: I am observing inconsistent IC50 values for this compound in my biochemical assays. What are the potential causes?
A3: Variability in IC50 values from in vitro kinase assays can arise from several factors:
-
Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) can yield different IC50 values due to variations in detection methods and sensitivity.[6][7][8]
-
ATP Concentration: The concentration of ATP used in the assay can significantly impact the apparent potency of ATP-competitive inhibitors.[6] Ensure you are using a consistent ATP concentration, ideally at or near the Km value for MARK4.
-
Enzyme and Substrate Purity: The purity and concentration of the recombinant MARK4 enzyme and the substrate can affect reaction kinetics.[7]
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used for kinase inhibitors, can inhibit enzyme activity. It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.[7]
-
Incubation Times: Adhere to a strict and consistent incubation time for the kinase reaction.[9]
Q4: My cell-based assays with this compound are showing high variability. What should I troubleshoot?
A4: Inconsistent results in cell-based assays are a common challenge.[9][10] Consider the following factors:
-
Cell Health and Passage Number: Use healthy, low-passage number cells for your experiments. Cell lines can exhibit altered responses at high passage numbers.[9]
-
Cell Seeding Density: Inconsistent cell seeding can lead to significant variations in results. Ensure a uniform cell density across all wells of your microplate.[9]
-
Compound Stability in Media: The stability of this compound in your specific cell culture medium over the duration of the experiment can impact its effective concentration.
-
Edge Effects: In multi-well plates, wells on the periphery are prone to evaporation, which can alter the compound concentration. To mitigate this, either avoid using the outer wells or ensure proper humidification during incubation.[9]
-
Off-Target Effects: At higher concentrations, kinase inhibitors may exhibit off-target effects.[9] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and to consider using a secondary, structurally different MARK4 inhibitor to confirm that the observed phenotype is due to MARK4 inhibition.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant inhibitors.
Table 1: In Vitro Potency of MARK4 Inhibitors
| Inhibitor | Target | IC50 Value | Assay Type | Reference |
| This compound (compound 23b) | MARK4 | 1.01 µM | Not Specified | [1] |
| MARK4 inhibitor 1 (compound 9g) | MARK4 | 1.54 µM | Not Specified | [11] |
| PCC0208017 | MARK3 | 1.8 nM | ATPase Activity | [12] |
| PCC0208017 | MARK4 | 2.01 nM | ATPase Activity | [12] |
| Galantamine | MARK4 | 5.87 µM | ATPase Activity | [13] |
| Donepezil | MARK4 | 5.3 µM | Not Specified | [14] |
| Rivastigmine Tartrate | MARK4 | 6.74 µM | Not Specified | [14] |
| OTSSP167 (hydrochloride) | MARK4-F3 | K = 3.16 x 10⁶ M⁻¹ | Fluorescence Binding | [15] |
| Compound 5 | MARK4 | 5.35 ± 0.22 µM | ATPase Inhibition | [16] |
| Compound 9 | MARK4 | 6.68 ± 0.80 µM | ATPase Inhibition | [16] |
Table 2: Cell-Based Activity of MARK4 Inhibitors
| Inhibitor | Cell Line | EC50/IC50 Value | Assay Type | Reference |
| This compound | Hela | 2.52 µM | Cell Growth | [1] |
| This compound | U87MG | 4.22 µM | Cell Growth | [1] |
| MARK4 inhibitor 1 | Not Specified | 6.22 µM, 9.94 µM, 8.14 µM | Apoptosis | [11] |
| OTSSP167 | HEK-293 | 58.88 ± 1.5 µM | MTT Assay | [15] |
| OTSSP167 | MCF-7 | 48.2 ± 1.6 µM | MTT Assay | [15] |
Experimental Protocols
Protocol 1: General Biochemical Kinase Inhibition Assay (ATPase Activity)
This protocol outlines a general method for assessing the inhibitory activity of a compound against MARK4 using an ATPase-based assay.[17][18]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl).
-
Prepare a stock solution of recombinant MARK4 protein.
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add MARK4 protein to the assay buffer.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP and MgCl₂ to each well.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
-
Detection:
-
Terminate the reaction by adding a detection reagent, such as a malachite green-based reagent, which detects the amount of ADP produced.
-
Allow color to develop for a specified time (e.g., 20 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: General Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to evaluate the effect of this compound on cancer cell proliferation.[15]
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., Hela, U87MG) in appropriate media and conditions.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at the appropriate wavelength.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Visualizations
Signaling Pathways
Caption: MARK4 signaling in MAPK/ERK and Hippo pathways.
Experimental Workflow
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. MARK4 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. news-medical.net [news-medical.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 14. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of MARK4 by serotonin as an attractive therapeutic approach to combat Alzheimer's disease and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of MARK4 inhibitor 3 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to improve the in vivo bioavailability of MARK4 inhibitor 3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known in vitro properties?
A1: this compound, also known as compound 23b, is a small molecule inhibitor of Microtubule Affinity-Regulating Kinase 4 (MARK4) with an IC₅₀ value of 1.01 μM.[1] It has demonstrated the ability to inhibit the growth of cancer cell lines, such as Hela and U87MG.[1] Due to its role in cellular processes like microtubule stability, cell division, and signal transduction, MARK4 is a target for research in oncology and neurodegenerative diseases like Alzheimer's.[2][3][4]
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Source |
| Target | Microtubule affinity-regulating kinase 4 (MARK4) | [1] |
| IC₅₀ | 1.01 μM | [1] |
| Molecular Formula | C₃₃H₂₇FN₄O₃ | [1] |
| Molecular Weight | 546.59 g/mol | [1] |
| EC₅₀ (Hela cells) | 2.52 μM (24h incubation) | [1] |
| EC₅₀ (U87MG cells) | 4.22 μM (24h incubation) | [1] |
Q2: Why is improving in vivo bioavailability a common challenge for small molecule kinase inhibitors like this compound?
A2: Many small molecule inhibitors are lipophilic (fat-soluble) and exhibit poor aqueous solubility, which is a primary obstacle to oral bioavailability.[5][6] For a drug to be effective when administered orally, it must first dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed into the bloodstream.[7][8] Low solubility limits the concentration of the drug available for absorption.[7] Additionally, these compounds can be susceptible to "first-pass metabolism," where the drug is metabolized by the liver before it reaches systemic circulation, further reducing the available dose.[5]
Q3: What are the primary signaling pathways regulated by MARK4?
A3: MARK4 is involved in several critical signaling pathways. It plays a role in the MAPK/ERK pathway, which can promote the malignant phenotype of gastric cancer.[9][10] In breast cancer cells, MARK4 acts as a negative regulator of the Hippo signaling pathway to promote cell proliferation and migration.[11] Furthermore, MARK4 is known to phosphorylate microtubule-associated proteins like tau, a process implicated in the pathology of Alzheimer's disease.[3][12]
Caption: Key signaling pathways influenced by MARK4.
Troubleshooting Guide
Q4: We performed an oral PK study in mice with this compound and observed very low plasma exposure (low AUC and Cmax). What are the likely causes and how do we troubleshoot this?
A4: Low oral exposure is a common problem stemming from two main areas: poor absorption or rapid elimination. A systematic approach is needed to identify the root cause.
First, confirm the integrity of your compound and the accuracy of the dosing formulation. Then, investigate the compound's fundamental physicochemical properties. Key issues could be poor solubility, low permeability across the gut wall, or extensive first-pass metabolism in the liver.[5][13] A pilot intravenous (IV) dose can help distinguish between absorption and clearance issues; if exposure is also low after IV administration, rapid clearance is likely the problem.[13]
Caption: Troubleshooting workflow for low in vivo bioavailability.
Q5: Our initial solubility tests show that this compound is poorly soluble in aqueous media. What formulation strategies can we use to improve this?
A5: For poorly soluble compounds, the goal is to enhance the dissolution rate and/or the apparent solubility in the GI tract. Several formulation technologies can be employed, with the choice depending on the compound's specific properties.
Table 2: Comparison of Common Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Key Advantages | Common Challenges |
| Micronization/Nanonization | Increases surface area by reducing particle size, enhancing dissolution rate.[7][14] | Well-established technology; applicable to many compounds. | May not be sufficient for extremely insoluble drugs; potential for particle aggregation. |
| Amorphous Solid Dispersion (ASD) | Disperses the drug in an amorphous (non-crystalline) state within a polymer matrix, increasing apparent solubility and dissolution.[6][8] | Can achieve significant solubility enhancement; creates a supersaturated state. | Physical instability (recrystallization); requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid carrier, which forms a fine emulsion/micelles in the GI tract, bypassing the dissolution step.[5] | Excellent for highly lipophilic drugs; can enhance lymphatic uptake. | Potential for drug precipitation upon digestion; requires careful excipient screening.[15] |
| Cyclodextrin (B1172386) Complexation | Encapsulates the drug molecule within a cyclodextrin complex, which has a hydrophilic exterior, increasing aqueous solubility.[5][16] | Forms a true solution; can improve stability. | Limited by drug size and binding affinity; can be expensive. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Mice (Oral Gavage)
-
Formulation Preparation:
-
Prepare the dosing formulation for this compound. For initial screening, a suspension can be made using a vehicle like 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water.
-
For optimized formulations (e.g., nanosuspension, SEDDS), prepare according to the specific protocol for that technology.
-
Ensure the final formulation is homogenous. Use a vortex mixer or sonicator if necessary. Prepare fresh on the day of the experiment.[13]
-
-
Animal Dosing:
-
Use adult male or female mice (e.g., C57BL/6), weighing 20-25g. Fast animals for 4-6 hours before dosing, with water ad libitum.
-
Record the body weight of each animal to calculate the exact dose volume.
-
Administer the prepared formulation via oral gavage at the target dose (e.g., 10 mg/kg) and volume (e.g., 10 mL/kg).[13] Include a vehicle-only control group.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 50-100 µL) from a cohort of animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13]
-
Use an appropriate anticoagulant (e.g., K₂EDTA) in the collection tubes.
-
-
Plasma Processing and Storage:
-
Bioanalysis and PK Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).[13]
-
Protocol 2: MARK4 Kinase Inhibition Assay (ATPase-based)
This assay measures the amount of ADP produced from ATP hydrolysis by MARK4, which is inhibited in the presence of an inhibitor.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl₂).[17]
-
Prepare a stock solution of recombinant human MARK4 protein (e.g., 4 µM in assay buffer).
-
Prepare a stock solution of ATP (e.g., 10 mM in water).
-
Prepare serial dilutions of this compound (e.g., from 0 to 20 µM) in the assay buffer.[17]
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of MARK4 enzyme to each well (except for the 'no enzyme' control).
-
Add the various concentrations of this compound to the wells. Include a 'no inhibitor' (vehicle) control.
-
Pre-incubate the enzyme and inhibitor for 60 minutes at room temperature (25°C).[17]
-
Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., final concentration of 200 µM) to all wells.[17]
-
Incubate the reaction for 30 minutes at 25°C.[18]
-
-
Detection and Analysis:
-
Terminate the reaction and detect the amount of ADP produced using a commercial detection reagent, such as a malachite green-based reagent (e.g., BIOMOL® Green).[17][18]
-
Allow color to develop for 15-20 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.[17]
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MARK4 - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Design and Development of Small-Molecule Arylaldoxime/5-Nitroimidazole Hybrids as Potent Inhibitors of MARK4: A Promising Approach for Target-Based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells | EMBO Reports [link.springer.com]
- 12. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. jddtonline.info [jddtonline.info]
- 17. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
MARK4 Inhibitor 3 Kinase Assay: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing MARK4 inhibitor 3 in kinase assays. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MARK4 inhibition by this compound?
A1: this compound, like many kinase inhibitors, is designed to bind to the ATP-binding pocket of the MARK4 enzyme. This competitive inhibition prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates such as tau protein.
Q2: What is a typical IC50 value for MARK4 inhibitors, and what can I expect for this compound?
A2: The IC50 value for MARK4 inhibitors can vary depending on the specific compound and the assay conditions. For instance, a related compound, MARK4 inhibitor 4, has a reported IC50 of 1.49 μM.[1] While the exact IC50 for this compound may differ, this value provides a useful starting point for determining the concentration range in your experiments. Other inhibitors have shown IC50 values in the low micromolar range, such as 5.3 µM and 6.74 µM for donepezil (B133215) and rivastigmine (B141) tartrate, respectively, and 5.87 µM for galantamine.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, the inhibitor stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]
Q4: Which kinase assay formats are suitable for testing this compound?
A4: Several assay formats are compatible with MARK4 activity measurement. Commonly used methods include:
-
Malachite Green-based ATPase Assays: These colorimetric assays measure the amount of inorganic phosphate (B84403) released during the kinase reaction.[3][4]
-
Radiometric Assays: These assays, such as the 33PanQinase™ activity assay, use 33P-labeled ATP and measure its incorporation into a substrate.
-
Luminescence-based Assays: Assays like ADP-Glo™ measure the amount of ADP produced, which is proportional to kinase activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal | 1. Contaminated reagents (e.g., ATP with ADP).2. Non-enzymatic hydrolysis of ATP.3. Autophosphorylation of MARK4. | 1. Use fresh, high-quality reagents.2. Run a no-enzyme control to determine the level of non-enzymatic ATP hydrolysis.3. Run a no-substrate control to measure autophosphorylation. Subtract this value from your experimental wells. |
| Low signal or no kinase activity | 1. Inactive MARK4 enzyme.2. Suboptimal assay conditions (pH, temperature).3. Incorrect ATP or substrate concentration. | 1. Verify the activity of your enzyme lot with a known potent inhibitor as a positive control.2. Ensure the assay buffer is at the optimal pH (typically around 7.5) and the reaction is incubated at the recommended temperature (e.g., 25°C or 30°C).[3][4]3. Titrate ATP and substrate concentrations to determine the optimal Km values for your specific assay conditions. |
| Poor Z'-factor | 1. High variability in pipetting.2. Inconsistent incubation times.3. Edge effects in the microplate. | 1. Use calibrated pipettes and consider using a master mix for reagent addition.2. Ensure uniform incubation times for all wells. Staggering the addition of the start reagent can help.3. Avoid using the outer wells of the plate, or incubate the plate in a humidified chamber to minimize evaporation. |
| Inconsistent IC50 values | 1. Inhibitor precipitation at high concentrations.2. Time-dependent inhibition.3. Variability in enzyme or substrate concentrations between experiments. | 1. Check the solubility of this compound in your assay buffer. You may need to adjust the DMSO concentration (typically keeping it below 1%).2. Perform a pre-incubation experiment where the inhibitor and enzyme are mixed for varying times before adding ATP to check for time-dependent effects.3. Prepare fresh reagents for each experiment and ensure consistent concentrations. |
Quantitative Data Summary
The following table summarizes typical concentration ranges and IC50 values for various MARK4 inhibitors, which can serve as a reference for designing experiments with this compound.
| Inhibitor | Assay Type | MARK4 Concentration | ATP Concentration | Substrate | IC50 | Reference |
| MARK4 inhibitor 4 | Not Specified | Not Specified | Not Specified | Not Specified | 1.49 µM | [1] |
| Donepezil | Malachite Green | 4 µM | 200 µM | - | 5.3 µM | [2] |
| Rivastigmine Tartrate | Malachite Green | 4 µM | 200 µM | - | 6.74 µM | [2] |
| Galantamine | Malachite Green | 6 µM | Not Specified | - | 5.87 µM | [3][4] |
| Rosmarinic Acid | Malachite Green | Not Specified | Not Specified | - | 6.204 µM | [5] |
Experimental Protocols
Protocol 1: Malachite Green-based ATPase Assay for IC50 Determination
This protocol is adapted from methods used for other MARK4 inhibitors and can be optimized for this compound.[2][3][4]
Materials:
-
Recombinant human MARK4 enzyme
-
This compound
-
ATP
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 100 mM NaCl)
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in assay buffer. The final concentration should typically range from 0.1 to 100 µM. Include a DMSO-only control.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of each inhibitor dilution. Add 20 µL of MARK4 enzyme solution (e.g., final concentration of 4-6 µM) to each well.[2][3][4] Incubate for 60 minutes at 25°C.[2][3][4]
-
Initiate Kinase Reaction: Add 10 µL of ATP solution (e.g., final concentration of 200 µM) to each well to start the reaction.[2]
-
Incubation: Incubate the plate for 30 minutes at 25°C.[3][4]
-
Stop Reaction and Develop Signal: Add 100 µL of Malachite Green Reagent to each well to stop the reaction.[2] Incubate for 15-20 minutes at room temperature for color development.[2]
-
Measure Absorbance: Read the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: MARK4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a MARK4 kinase inhibition assay.
Caption: A logical troubleshooting guide for common kinase assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Addressing inconsistent results with MARK4 inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with MARK4 inhibitor 3. The information is designed to help you achieve reliable and reproducible results in your research.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also identified as compound 23b, is an inhibitor of MAP/microtubule affinity-regulating kinase 4 (MARK4) with a reported IC50 of 1.01 μM. Its primary mechanism of action is the inhibition of MARK4's kinase activity, which plays a crucial role in microtubule dynamics, cell cycle regulation, and signaling pathways implicated in cancer and tauopathies.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years. In solvent, stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO. For in vitro experiments, it is recommended to dissolve the compound in DMSO. Note that hygroscopic DMSO can affect the solubility, so using newly opened DMSO is advised.
Q4: What are the known off-target effects of this compound?
Troubleshooting Guide
Researchers may encounter variability in their experimental outcomes when using this compound. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Inconsistent Cell Viability or Proliferation Results
You may observe that the EC50 values for cell growth inhibition vary between experiments or are different from published data.
Potential Causes and Solutions:
-
Cell Line Variability:
-
Different Passage Numbers: Continuous passaging can alter the genetic and phenotypic characteristics of cell lines, potentially affecting their sensitivity to inhibitors.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Compound Stability and Handling:
-
Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to compound degradation.
-
Solution: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store as recommended (-80°C for long-term).
-
Solubility Issues: The compound may precipitate out of solution, especially at higher concentrations or in aqueous media.
-
Solution: Ensure complete dissolution in DMSO before further dilution in culture media. Visually inspect for any precipitation. The use of ultrasound may be necessary for complete dissolution in DMSO.
-
-
Assay Conditions:
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in proliferation assays.
-
Solution: Optimize and standardize the cell seeding density for your specific cell line and assay duration.
-
Incubation Time: The duration of inhibitor treatment can significantly impact the observed effect.
-
Solution: Adhere to a consistent incubation time as indicated in established protocols (e.g., 24 hours).
-
Issue 2: Variable Inhibition of Downstream MARK4 Signaling
You may observe inconsistent effects on the phosphorylation of known MARK4 substrates, such as Tau.
Potential Causes and Solutions:
-
Off-Target Effects:
-
Inhibition of Other Kinases: The observed phenotype might be a result of the inhibitor acting on other kinases that are part of parallel or compensatory signaling pathways.
-
Solution:
-
Kinase Profiling: If available, perform a kinase selectivity screen to identify potential off-target interactions.
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically deplete MARK4 and compare the phenotype to that observed with the inhibitor.
-
-
Experimental Variability in Biochemical Assays:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration used in the assay.
-
Solution: Standardize the ATP concentration in your in vitro kinase assays, ideally at or near the Km value for MARK4.
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant MARK4 enzyme can vary between batches and suppliers.
-
Solution: Use a highly purified and well-characterized enzyme preparation.
-
Issue 3: Unexpected or Paradoxical Cellular Phenotypes
In some cases, a kinase inhibitor might lead to unexpected cellular responses, such as an increase in a signaling pathway that is expected to be inhibited.
Potential Causes and Solutions:
-
Feedback Loop Activation: Inhibition of MARK4 may lead to the activation of compensatory feedback loops that can mask the intended inhibitory effect or lead to paradoxical signaling.
-
Solution: Perform a time-course experiment to analyze the dynamics of the signaling pathway. Early time points may show the expected inhibition before feedback mechanisms are activated.
-
Off-Target Engagement: The inhibitor might be affecting another protein that has an opposing role in the signaling pathway of interest.
-
Solution: Refer to the solutions for off-target effects in Issue 2. A thorough understanding of the inhibitor's selectivity is crucial.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a related potent inhibitor, PCC0208017, for comparative purposes.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Assay Type |
| This compound (compound 23b) | MARK4 | 1.01 μM | Not specified |
| PCC0208017 | MARK3 | 1.8 nM | Kinase activity assay |
| MARK4 | 2.01 nM | Kinase activity assay | |
| MARK1 | 31.4 nM | Kinase activity assay | |
| MARK2 | 33.7 nM | Kinase activity assay |
Data for this compound from MedchemExpress. Data for PCC0208017 from Li et al., 2020.
Table 2: Cellular Activity
| Compound | Cell Line | EC50 (Cell Growth Inhibition) | Treatment Conditions |
| This compound (compound 23b) | HeLa | 2.52 μM | 24 hours |
| U87MG | 4.22 μM | 24 hours | |
| PCC0208017 | GL261 | 2.77 µM | Not specified |
| U87-MG | 4.02 µM | Not specified | |
| U251 | 4.45 µM | Not specified |
Data for this compound from MedchemExpress. Data for PCC0208017 from Li et al., 2020.
Experimental Protocols
Protocol 1: Cell Viability Assay (General Protocol)
This protocol provides a general framework for assessing the effect of this compound on cell viability using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Detection:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the reagent directly to the wells, incubate for a short period, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 2: In Vitro Kinase Assay (General Protocol)
This protocol outlines a general method for measuring the inhibitory activity of this compound against recombinant MARK4 enzyme.
-
Reagents:
-
Recombinant human MARK4 enzyme
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., a specific peptide substrate for MARK4)
-
ATP (at a concentration near the Km for MARK4)
-
This compound in DMSO
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer, recombinant
-
MARK4 inhibitor 3 quality control and storage conditions
This guide provides comprehensive information on the quality control, storage, and handling of MARK4 Inhibitor 3, along with troubleshooting advice and key experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound, also known as compound 23b, is a potent inhibitor of Microtubule Affinity-Regulating Kinase 4 (MARK4) with an IC₅₀ value of 1.01 μM.[1] It is primarily used in research to study the roles of MARK4 in conditions such as cancer and tauopathies by inhibiting the growth of cancer cells.[1] Its key physical and chemical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₂₇FN₄O₃ | [1] |
| Molecular Weight | 546.59 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | >98% (typical, refer to Certificate of Analysis) | [2] |
| IC₅₀ (MARK4) | 1.01 μM | [1] |
| EC₅₀ (Hela cells) | 2.52 μM (24h incubation) | [1] |
| EC₅₀ (U87MG cells) | 4.22 μM (24h incubation) | [1] |
Q2: What are the definitive storage conditions for this compound?
A2: Proper storage is critical to maintain the inhibitor's stability and activity. Recommendations vary based on whether the compound is in solid form or dissolved in a solvent.
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Powder (Solid) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO at a concentration of 125 mg/mL (228.69 mM).[1] For best results, use ultrasonic treatment to ensure the compound fully dissolves.[1] It is crucial to use anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1] Once dissolved, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[3] Store these aliquots at -80°C for long-term stability.[1]
Q4: What quality control (QC) parameters should I expect for a new batch of the inhibitor?
A4: A new batch of any small molecule inhibitor should come with a Certificate of Analysis (CoA) detailing its quality control testing.[4][5] Key parameters include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC), which should indicate a purity level of >98%.[2]
-
Identity: Confirmed through techniques like Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
Appearance: The physical state and color should match the specifications (e.g., off-white to light yellow solid).[1]
-
Solubility: The ability to dissolve in a specified solvent (e.g., DMSO) to the expected concentration.[1]
Troubleshooting Guide
Q5: My this compound has precipitated out of my aqueous experimental buffer. What should I do?
A5: Precipitation in aqueous solutions is a common problem for hydrophobic small molecules.[3]
-
Confirm Concentration: First, ensure the final concentration in your buffer does not exceed the inhibitor's solubility limit.
-
Aid Redissolving: Gentle warming and/or sonication may help redissolve the compound.[3]
-
Optimize Protocol: For future experiments, consider lowering the final concentration or increasing the percentage of a co-solvent like DMSO, if your assay can tolerate it. The most reliable method is to prepare fresh dilutions from a concentrated DMSO stock solution for each experiment.[3]
Q6: I am observing a decrease in the inhibitory activity of my compound over time. What is the likely cause?
A6: A loss of activity often points to compound degradation.[3] The primary causes are:
-
Improper Storage: Storing stock solutions at room temperature or 4°C for extended periods, or subjecting them to multiple freeze-thaw cycles, can accelerate degradation.[3]
-
Solution Instability: Working solutions prepared in aqueous buffers may have limited stability and should often be prepared fresh daily.[3]
-
Chemical Degradation: The inhibitor's chemical structure may be susceptible to hydrolysis or oxidation under certain experimental conditions (e.g., extreme pH).[3]
To resolve this, discard the old stock solution and prepare a fresh one from the solid powder. Ensure you are following the recommended storage and handling procedures, including proper aliquoting.[3]
MARK4 Signaling and Experimental Protocols
MARK4 is a serine/threonine kinase that plays a role in multiple signaling cascades, including the MAPK/ERK pathway, which is crucial for regulating cell proliferation, migration, and invasion in various cancers.[6][7]
Protocol 1: Quality Control via HPLC Purity Assay
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the purity and stability of this compound.[3]
Objective: To quantify the purity of the inhibitor and detect the presence of any impurities or degradation products.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like DMSO or Acetonitrile (ACN).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile (ACN) with 0.1% Formic Acid or TFA.
-
-
Gradient Elution: Run a linear gradient (e.g., 5% to 95% Solvent B over 20 minutes) to elute the compound and any impurities.
-
Detection: Use a UV detector set to a wavelength appropriate for the compound's chromophore (typically determined by a UV scan, often around 254 nm).
-
Data Analysis: Integrate the peak area of the parent compound and any other detected peaks. Calculate the purity by dividing the peak area of the inhibitor by the total area of all peaks.
Protocol 2: In Vitro Kinase Inhibition (ATPase) Assay
This protocol measures how effectively this compound inhibits the ATPase activity of the MARK4 enzyme, which is a direct indicator of its kinase function.[8][9]
Objective: To determine the IC₅₀ value of this compound against the MARK4 enzyme.
Methodology:
-
Reaction Buffer: Prepare a suitable kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add purified MARK4 enzyme (e.g., final concentration of 4-5 µM) to wells containing serial dilutions of this compound (e.g., 0-20 µM).[8][9] Pre-incubate at room temperature for 60 minutes.[8]
-
Initiate Reaction: Add a stock solution of ATP to all wells to initiate the kinase reaction (e.g., final concentration of 200 µM).[8][9] Incubate for 15-20 minutes at 25°C.[8]
-
Detect ATP Consumption: Add a reagent that detects the amount of remaining ATP or generated ADP (e.g., BIOMOL® Green reagent or ADP-Glo™ Kinase Assay).
-
Measure Signal: Read the absorbance or luminescence on a plate reader according to the detection reagent's instructions.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. Quality control of small molecules - Kymos [kymos.com]
- 5. nuvisan.com [nuvisan.com]
- 6. researchgate.net [researchgate.net]
- 7. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of MARK4 inhibitor 3 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of MARK4 inhibitor 3 (compound 23b) in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound 23b) is a potent, cell-permeable small molecule inhibitor of Microtubule Affinity Regulating Kinase 4 (MARK4). It belongs to the acridone (B373769) class of compounds. The primary mechanism of action is the inhibition of MARK4's kinase activity, which plays a crucial role in microtubule dynamics and the phosphorylation of tau protein.[1] By inhibiting MARK4, this compound can disrupt the microtubule network, leading to cell cycle arrest and apoptosis, making it a compound of interest for cancer and tauopathy research.[1]
Q2: What are the typical signs of cytotoxicity with this compound?
Researchers may observe several signs of cytotoxicity, including:
-
Reduced cell viability and proliferation: A dose-dependent decrease in the number of viable cells compared to vehicle-treated controls.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Induction of apoptosis: An increase in programmed cell death, which can be confirmed using assays for caspase-3/7 activity or by observing the cleavage of PARP.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration is highly cell-line dependent. The reported IC50 for MARK4 inhibition is 1.01 µM. For cell-based assays, a good starting point is to perform a dose-response experiment ranging from 1 µM to 20 µM. It is crucial to determine the EC50 for growth inhibition in your specific cell line to identify a therapeutic window that minimizes off-target toxicity.
Q4: How should I prepare and store a stock solution of this compound?
For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). To avoid solvent-induced toxicity, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cytotoxicity even at low concentrations | Off-target effects: Acridone-based compounds can have off-target activities. | - Lower the concentration and increase the incubation time. - Use a structurally related but inactive compound as a negative control. - Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement. |
| Cell line sensitivity: The cell line may be particularly sensitive to microtubule disruption. | - Test the inhibitor on a panel of cell lines, including non-cancerous lines, to assess its therapeutic index. - Reduce the serum concentration in the culture medium, as high serum levels can sometimes exacerbate the toxicity of certain compounds. | |
| Compound instability: The inhibitor may be degrading in the culture medium. | - Prepare fresh working solutions for each experiment from frozen aliquots. - Minimize the exposure of the compound to light and elevated temperatures. | |
| Inconsistent results between experiments | Variability in cell density: The initial cell seeding density can influence the apparent toxicity. | - Standardize the cell seeding density for all experiments. - Ensure a uniform single-cell suspension before plating. |
| Inconsistent inhibitor concentration: Errors in dilution or storage can lead to variability. | - Prepare a large batch of stock solution and aliquot for single use to avoid repeated freeze-thaw cycles. - Verify the concentration of the stock solution periodically. | |
| No observable effect on the target pathway | Ineffective concentration: The concentration used may be too low to inhibit MARK4 effectively in your cell line. | - Confirm the EC50 for your specific cell line using a cell viability assay (e.g., MTT). - Assess target engagement using a Western blot for phosphorylated Tau (p-Tau), a direct downstream target of MARK4. A decrease in p-Tau levels indicates target engagement. |
| Low MARK4 expression: The cell line may not express sufficient levels of MARK4. | - Confirm MARK4 expression levels in your cell line using Western blot or qPCR. - Consider using a cell line known to have high MARK4 expression. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 (MARK4) | 1.01 µM | Enzymatic Assay | |
| EC50 (HeLa cells) | 2.52 µM | 24-hour incubation | |
| EC50 (U87MG cells) | 4.22 µM | 24-hour incubation |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Apoptosis (Caspase-3/7) Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Cells of interest
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the results to the vehicle control to determine the fold-change in caspase-3/7 activity.
Western Blot for Phosphorylated Tau (p-Tau) and Cleaved PARP
This protocol is used to confirm on-target activity (reduction in p-Tau) and downstream apoptotic effects (cleaved PARP).
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Tau, anti-total Tau, anti-cleaved PARP, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control and total protein levels where appropriate.
Visualizations
Caption: Simplified MARK4 signaling pathway and the inhibitory action of this compound.
References
MARK4 inhibitor 3 half-life in cell culture medium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of MARK4 inhibitor 3 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound in cell culture medium?
Specific experimental data on the half-life of this compound in cell culture medium is not publicly available. The stability of a small molecule inhibitor in cell culture can be influenced by several factors, including the specific components of the medium, pH, temperature, and the presence of serum.[1] It is recommended to experimentally determine the half-life in your specific cell culture system.
Q2: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q3: My this compound is showing poor solubility in aqueous buffers. What can I do?
Poor solubility is a common issue with small molecule inhibitors.[3] Here are some potential solutions:
-
Solvent Choice: While DMSO is a common solvent for creating stock solutions, ensure the final concentration in your cell culture medium is low (typically less than 0.5%) to prevent solvent-induced toxicity.[3]
-
pH Adjustment: The solubility of compounds can be pH-dependent. You can try adjusting the pH of your buffer to improve solubility.[3]
-
Use of Solubilizing Agents: In some cases, low concentrations of surfactants or co-solvents might be used, but their compatibility with your specific experiment must be validated.[3]
Q4: I am observing inconsistent results between different batches of experiments. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that the inhibitor is stable under your experimental conditions. Prepare fresh dilutions from a stable stock solution for each experiment.[3]
-
Cell Culture Conditions: Variations in cell health, passage number, and seeding density can all contribute to variability.[3]
-
Assay Performance: Issues with reagent quality or procedural inconsistencies can lead to variable outcomes.
Troubleshooting Guide
This guide addresses common problems that may be encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Rapid degradation of the inhibitor in cell culture medium. | The compound may be inherently unstable in aqueous solutions at 37°C.[1] Components in the media could be reacting with the compound.[1] The pH of the media might be affecting stability.[1] | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C.[1] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[1][4] Analyze stability in different types of cell culture media.[1] |
| High variability in measurements between replicates. | Inconsistent sample handling and processing.[1] Issues with the analytical method (e.g., HPLC-MS).[1] Incomplete solubilization of the compound.[1] | Ensure precise and consistent timing for sample collection and processing.[1] Validate the analytical method for linearity, precision, and accuracy.[1] Confirm the complete dissolution of the compound in the stock solution and media.[1] |
| Low or no observable effect of the inhibitor. | The inhibitor concentration may be too low. The inhibitor may not be cell-permeable. The target protein (MARK4) may not be expressed or active in the cell line used. | Perform a dose-response experiment to determine the optimal concentration. Verify the cell permeability of the inhibitor. Confirm MARK4 expression and activity in your cell model. |
| High background signal in the assay. | Cell health issues; stressed or dying cells can increase background.[3] Inappropriate blocking or washing steps in immunoassays. | Ensure cells are healthy and at an optimal confluence.[3] Optimize blocking buffers and incubation times. |
| Unexpected cell toxicity. | The final concentration of the solvent (e.g., DMSO) may be too high.[3] The inhibitor itself may have off-target effects causing toxicity.[3] Degradation products of the inhibitor could be toxic.[3] | Keep the final solvent concentration as low as possible (ideally ≤ 0.1%).[3] Run a vehicle-only control to assess solvent toxicity.[3] Investigate potential off-target effects. |
Experimental Protocols
Protocol for Determining the Half-Life of this compound in Cell Culture Medium
This protocol outlines a general method to determine the stability of a small molecule inhibitor in cell culture medium.
1. Materials:
-
This compound
-
Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)
-
DMSO (or other appropriate solvent)
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., HPLC-MS)
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Prepare the working solution by diluting the stock solution in the cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.[1]
3. Experimental Procedure:
-
Add 1 mL of the 10 µM inhibitor working solution to triplicate wells of a 24-well plate for each condition.[1]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[1]
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well.[1]
-
Immediately process the samples for analysis by HPLC-MS or store them at -80°C until analysis.
4. Data Analysis:
-
Quantify the concentration of this compound in each sample.
-
Determine the percentage of the inhibitor remaining at each time point by normalizing to the concentration at time 0.[1]
-
Plot the percentage of remaining inhibitor versus time.
-
Calculate the half-life (t₁/₂) using a first-order decay model.
Quantitative Data Summary
| Compound | IC₅₀ (MARK4) | Cell Line | Effect | Reference |
| This compound (compound 23b) | 1.01 µM | Hela, U87MG | Inhibits cancer cell growth with EC₅₀ values of 2.52 µM and 4.22 µM, respectively. | [2] |
| Donepezil | 5.3 µM | - | Inhibited MARK4. | [5] |
| Rivastigmine | 6.74 µM | - | Inhibited MARK4. | [5] |
| PCC0208017 | 2.01 nM | - | Suppresses glioma progression. | [6] |
| OTSSP167 | - | HEK-293, MCF-7 | Cell-proliferation inhibition with IC₅₀ values of 58.88 µM and 48.2 µM, respectively. | [7] |
Visualizations
Caption: Workflow for determining inhibitor half-life.
Caption: MARK4 signaling in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding degradation of MARK4 inhibitor 3 during experiments
Welcome to the technical support center for MARK4 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of "MARK4 inhibitor 3" and similar compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: We're observing inconsistent results and a loss of activity with our MARK4 inhibitor. What could be the cause?
A1: A loss of inhibitory activity often points to compound degradation.[1] This can be caused by several factors, including improper storage, exposure to light, oxidation, or instability in your assay medium.[2][3] It's also important to confirm the initial purity and quality of your inhibitor.[1]
Q2: How can we tell if our stock solution has degraded?
A2: The most reliable way to check for degradation is by using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques can separate the original compound from any degradation products, allowing you to quantify the amount of intact inhibitor.[1] A significant decrease in the peak for your inhibitor and the appearance of new peaks are strong indicators of degradation.[1] A change in the color of your stock solution can also suggest chemical degradation or oxidation.[2]
Q3: What are the best practices for storing MARK4 inhibitors to prevent degradation?
A3: Proper storage is essential for maintaining the integrity of your inhibitor.[1] For powdered compounds, long-term storage at -20°C is generally recommended.[4] Once in solution, typically in an aprotic solvent like DMSO, aliquots should be stored at -20°C or for longer-term storage, -80°C.[2][4] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate or degrade.[4][5]
Q4: Can our choice of solvent impact the stability of the inhibitor?
A4: Yes, the solvent is a critical factor. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of many small molecules.[4] However, ensure you are using high-purity, anhydrous DMSO, as moisture can lead to hydrolysis of the compound over time. For aqueous working solutions, it's best to prepare them fresh for each experiment due to the higher risk of hydrolysis.[4]
Q5: Our inhibitor solution becomes cloudy after being diluted in our aqueous experimental buffer. What should we do?
A5: Cloudiness or precipitation indicates that the inhibitor has low solubility in the aqueous buffer.[4] To address this, ensure the final concentration of the organic solvent (like DMSO) is as low as possible (usually less than 0.5% v/v) in your final assay mixture.[4] You might also consider using a different buffer system or adjusting the pH.[1]
Troubleshooting Guide: Loss of Inhibitor Activity
If you are experiencing a loss of activity with your MARK4 inhibitor, follow this systematic guide to identify and resolve the issue.[1]
Step 1: Assess the Integrity of Your Stock Solution
The first step is to confirm that your stock solution is not the source of the problem.[1]
-
Action: Analyze an aliquot of your stock solution using HPLC or LC-MS to check for degradation products.
-
Action: Prepare a fresh stock solution from the powdered compound and compare its activity in your assay to the old stock solution.
Step 2: Evaluate Stability in the Assay Medium
The inhibitor may be unstable under your specific experimental conditions.[4]
-
Action: Incubate the inhibitor in your assay medium at the experimental temperature (e.g., 37°C) for the duration of your experiment.[4] Test the activity of this pre-incubated solution at different time points to see if potency decreases over time.[4]
-
Action: If the inhibitor is unstable over long incubation periods, consider replenishing the compound with partial media changes during the experiment.[4]
Step 3: Check for Non-Specific Interactions
The inhibitor might be interacting with other components in your experimental setup.[1]
-
Action: Some compounds can adhere to the surface of plastic containers.[6] Consider using amber glass vials or low-adhesion polypropylene (B1209903) tubes for storage and preparation.[6]
Summary of Storage and Handling Conditions
| Parameter | Potential Issue | Recommended Action | Citation |
| Temperature | Accelerated degradation at higher temperatures. | Store stock solutions at -20°C or -80°C. Aliquot to avoid freeze-thaw cycles. | [2][5] |
| Light | Photodegradation of light-sensitive compounds. | Store in amber vials or wrap containers in foil. Avoid prolonged exposure to light. | [3][4] |
| Air (Oxygen) | Oxidation of susceptible compounds. | Purge the headspace of storage vials with an inert gas like argon or nitrogen. | [3] |
| pH | pH-dependent degradation in aqueous solutions. | Maintain the solution's pH within a stable range (often pH 4-8). | [3] |
| Solvent | Hydrolysis in aqueous solutions. | Use a high-purity, non-aqueous solvent like DMSO for long-term storage. Prepare aqueous solutions fresh. | [4] |
Experimental Protocols
Protocol 1: Preparation and Storage of MARK4 Inhibitor Stock Solution
Objective: To prepare a stable, high-concentration stock solution of a MARK4 inhibitor.
Materials:
-
MARK4 inhibitor (powder form)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, low-adhesion polypropylene microcentrifuge tubes or amber glass vials
-
Calibrated balance and micropipettes
Procedure:
-
Before opening, centrifuge the vial of the powdered inhibitor to ensure all the powder is at the bottom.[4]
-
Allow the vial to warm to room temperature to prevent condensation, which can introduce moisture.[4]
-
Weigh the desired amount of the inhibitor and dissolve it in the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex gently until the inhibitor is completely dissolved.
-
Aliquot the stock solution into single-use volumes in tightly sealed, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months or as recommended by the supplier).[7]
Protocol 2: Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a MARK4 inhibitor. This protocol is based on a malachite green-based assay that measures ATPase activity.[8][9]
Materials:
-
Recombinant MARK4 enzyme
-
MARK4 inhibitor stock solution
-
ATP
-
MgCl₂
-
Assay buffer
-
BIOMOL® Green reagent (or similar malachite green-based reagent)
-
96-well microtiter plate
-
ELISA plate reader
Procedure:
-
Dilute the MARK4 inhibitor to various concentrations in the assay buffer.
-
In a 96-well plate, incubate 2 µM of the MARK4 enzyme with the different inhibitor concentrations for 1 hour at 25°C.[8]
-
Prepare a reaction mixture containing 200 µM ATP and 10 mM MgCl₂.[8]
-
Initiate the kinase reaction by adding the ATP/MgCl₂ mixture to the wells.
-
Incubate the plate for 30 minutes at 25°C.[8]
-
Terminate the reaction by adding the BIOMOL® Green reagent.[8]
-
Read the absorbance at 620 nm on an ELISA plate reader.[8] The amount of green color is proportional to the amount of ATP hydrolyzed, which is inversely proportional to the inhibitor's activity.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizations
MARK4 Signaling Pathways
MARK4 is involved in several key signaling pathways, including the MAPK/ERK and Hippo pathways, which are often dysregulated in cancer.[3][6][10] It also plays a role in phosphorylating tau protein, a process implicated in neurodegenerative diseases.[11]
Caption: Simplified MARK4 signaling pathways and point of inhibition.
Experimental Workflow for Inhibitor Stability Testing
This workflow outlines the steps to troubleshoot and verify the stability of your MARK4 inhibitor.
Caption: Troubleshooting workflow for MARK4 inhibitor degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of MARK4 by serotonin as an attractive therapeutic approach to combat Alzheimer's disease and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells | EMBO Reports [link.springer.com]
- 11. alzdiscovery.org [alzdiscovery.org]
MARK4 inhibitor 3 batch-to-batch variability assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and assessing the batch-to-batch variability of MARK4 Inhibitor 3.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a critical concern for this compound?
A1: Batch-to-batch variability refers to the chemical and physical differences that can occur between different production lots of the same compound, in this case, this compound. This variability is a significant concern because it can affect the compound's purity, solubility, potency, and stability, leading to inconsistent and unreliable experimental results. For a targeted agent like a MARK4 inhibitor, even minor variations can alter its inhibitory activity (IC50) or off-target effects, compromising the validity and reproducibility of research findings.
Q2: My new batch of this compound shows a different potency (IC50 value) compared to the previous one. What are the potential causes?
A2: A shift in potency between batches is a common issue that can stem from several factors:
-
Purity Differences: The most frequent cause is a variation in the purity level. The new batch may contain a higher percentage of impurities or by-products from the synthesis process.[1]
-
Presence of Isomers: Different ratios of stereoisomers or regioisomers, which may have different biological activities, could be present.
-
Degradation: The compound may have degraded during shipping or storage due to exposure to light, temperature fluctuations, or moisture.
-
Weighing and Dilution Errors: Simple errors in preparing stock solutions or serial dilutions can lead to apparent changes in potency.
-
Assay Conditions: Variations in experimental conditions (e.g., enzyme concentration, ATP concentration, incubation time) can also influence the measured IC50.[2]
Q3: How can I assess the quality and consistency of a new batch of this compound upon receipt?
A3: A systematic quality control (QC) check is essential before using a new batch. This should involve:
-
Identity Verification: Use techniques like Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of the compound.
-
Potency Confirmation: Perform a standard in vitro kinase assay to determine the IC50 value and compare it against the value obtained from a previously validated "gold standard" batch. A consistent IC50 value is a key indicator of consistent biological activity.[3]
Q4: What level of variability in IC50 values between batches of this compound is generally considered acceptable?
A4: While there is no universal standard, a generally accepted range for IC50 variability between qualified batches is typically within a 2 to 3-fold difference. For example, if a reference batch has an IC50 of 100 nM, a new batch with an IC50 between 50 nM and 200 nM might be considered acceptable, provided its purity and identity are confirmed. However, the acceptable range can be project-specific and should be defined in your experimental protocols.
Q5: How should I properly store and handle this compound to minimize variability?
A5: Proper storage is crucial to maintain the integrity of the inhibitor.
-
Solid Compound: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture, as recommended by the supplier.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[4] Store these aliquots at -80°C. Before use, thaw the aliquot completely and bring it to room temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments using the same batch. | 1. Inconsistent assay conditions (e.g., incubation times, reagent concentrations).[2] 2. Pipetting errors. 3. Instability of the inhibitor in the assay buffer. 4. Variable enzyme activity. | 1. Standardize all assay parameters and use a detailed, consistent protocol. 2. Calibrate pipettes regularly. 3. Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. 4. Run a positive control (a known inhibitor) and a negative control (vehicle) in every plate to normalize the data. |
| High variability in results between different batches of the inhibitor. | 1. Significant differences in batch purity or composition.[1] 2. Degradation of an older batch. 3. Incorrect molecular weight used for concentration calculations (e.g., salt form vs. free base). | 1. Perform QC checks (HPLC, MS) on each new batch. 2. Establish a "gold standard" reference batch and qualify each new batch against it by running a side-by-side comparison in your primary assay. 3. Always confirm the molecular formula and weight from the Certificate of Analysis (CoA) for each specific batch. |
| Unexpected or off-target cellular phenotypes observed. | 1. The new batch may contain an impurity with its own biological activity. 2. The inhibitor may have known or unknown off-target effects at the concentration used.[5] | 1. Analyze batch purity via HPLC/MS to identify potential impurities. 2. Perform a kinase panel screen to identify potential off-target kinases. 3. Conduct a dose-response analysis to ensure the phenotype is consistent with the inhibitor's potency. 4. Use a structurally unrelated MARK4 inhibitor as a control to see if it produces the same phenotype. |
| Poor solubility or precipitation of the inhibitor during the assay. | 1. The inhibitor concentration exceeds its solubility limit in the assay buffer. 2. The solvent (e.g., DMSO) concentration is too high in the final assay volume. | 1. Determine the maximum solubility of the inhibitor in your assay buffer. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤0.5%) and consistent across all wells. |
Key Experimental Protocols
Protocol 1: Quality Control Workflow for a New Batch of this compound
This protocol outlines the steps to validate the identity, purity, and potency of a new inhibitor batch.
Caption: Workflow for qualifying a new batch of this compound.
Protocol 2: In Vitro Kinase Assay for MARK4 (ATPase-Based)
This protocol is for determining the IC50 value of this compound by measuring ATP consumption.
Materials:
-
Recombinant human MARK4 enzyme
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl₂)[6]
-
ATP solution
-
This compound stock solution (in DMSO)
-
Malachite green-based detection reagent (e.g., BIOMOL® Green)[6]
-
96-well microplate
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in kinase buffer. Ensure the final DMSO concentration is constant in all wells.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the serially diluted inhibitor (or DMSO for control), and the MARK4 enzyme (e.g., 4 µM final concentration).[6]
-
Pre-incubation: Incubate the plate for 60 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6]
-
Initiate Reaction: Add ATP (e.g., 200 µM final concentration) to all wells to start the kinase reaction.[6]
-
Incubation: Incubate the plate for 30 minutes at 25°C.[7]
-
Stop Reaction & Detection: Add the malachite green reagent to each well to stop the reaction. Allow 15-20 minutes for color development.[6]
-
Data Acquisition: Read the absorbance at 620 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
MARK4 Signaling Pathways
MARK4 is implicated in several cellular signaling pathways. Dysregulation of these pathways is associated with various diseases.
Caption: Key signaling pathways regulated by MARK4.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination and Measurement of Inhibitor Activity [creative-enzymes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MARK4 by serotonin as an attractive therapeutic approach to combat Alzheimer's disease and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells | EMBO Reports [link.springer.com]
- 10. alzdiscovery.org [alzdiscovery.org]
Validation & Comparative
A Comparative Guide to MARK4 Inhibitor 3 and Other MARK Inhibitors for Researchers
In the landscape of kinase inhibitor research, the MAP/microtubule affinity-regulating kinase 4 (MARK4) has emerged as a significant target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders.[1] This guide provides a detailed comparison of "MARK4 inhibitor 3," a notable acridone-based compound, with other known MARK inhibitors. The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed protocols, and visual representations of relevant pathways and workflows.
Introduction to MARK4 and its Inhibitors
MARK4 is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics, cell polarity, and signaling pathways such as Hippo and mTOR.[1][2] Its dysregulation is implicated in the pathology of various cancers and tauopathies like Alzheimer's disease.[1][2] Consequently, the development of potent and selective MARK4 inhibitors is an active area of research.
"this compound," also identified as compound 23b, is an acridone (B373769) derivative that has demonstrated inhibitory activity against MARK4.[2][3] This guide will compare its performance against a selection of other MARK inhibitors, including the dual MARK3/MARK4 inhibitor PCC0208017 and other compounds with reported activity against the MARK family.
Quantitative Data Comparison
The following tables summarize the inhibitory potency and cellular effects of this compound and other selected MARK inhibitors. Direct comparison should be approached with caution due to variations in experimental conditions between studies.
Table 1: In Vitro Kinase Inhibition Profile
| Inhibitor | Target | IC50 (µM) | Reference |
| This compound (23b) | MARK4 | 1.01 | [2] |
| PCC0208017 | MARK1 | 0.0314 | [4] |
| MARK2 | 0.0337 | [4] | |
| MARK3 | 0.0018 | [4] | |
| MARK4 | 0.00201 | [4] | |
| OTSSP167 | MARK4 | Data not available in direct comparison | [5] |
| BX-912 | MARK4 | Data not available in direct comparison | [5] |
| BX-795 | MARK4 | Data not available in direct comparison | [5] |
Table 2: Cellular Activity Profile
| Inhibitor | Cell Line | Assay | EC50 / IC50 (µM) | Reference |
| This compound (23b) | HeLa | MTT Assay | 2.52 | [2] |
| U87MG | MTT Assay | 4.22 | [2] | |
| PCC0208017 | GL261 | MTT Assay | 2.77 | [4] |
| U87-MG | MTT Assay | 4.02 | [4] | |
| U251 | MTT Assay | 4.45 | [4] | |
| OTSSP167 | HEK-293 | MTT Assay | 58.88 | [5] |
| MCF-7 | MTT Assay | 48.2 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key assays used in the characterization of MARK inhibitors.
In Vitro Kinase Inhibition Assay (ATPase-Based)
This protocol is a generalized method for determining the in vitro potency of an inhibitor against a target kinase by measuring the reduction in ATP consumption.
Materials:
-
Recombinant human MARK4 enzyme
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the MARK4 enzyme in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and a suitable substrate (if applicable) in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HeLa, U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the EC50 or IC50 value from the dose-response curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to MARK4 inhibition.
Caption: Simplified MARK4 signaling pathway and point of intervention for this compound.
Caption: General experimental workflow for the evaluation of a MARK4 inhibitor.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Synthesis, Structural Modification, and Bioactivity Evaluation of Substituted Acridones as Potent Microtubule Affinity-Regulating Kinase 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MARK4 Inhibitor 3 and PCC0208017 Efficacy
In the landscape of targeted cancer therapy and neurodegenerative disease research, inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4) are gaining prominence. This guide provides a detailed comparison of two such inhibitors: MARK4 inhibitor 3 and PCC0208017, focusing on their efficacy, mechanism of action, and the experimental data supporting their potential as therapeutic agents. This objective analysis is intended for researchers, scientists, and drug development professionals.
At a Glance: Key Efficacy Data
A direct comparative study between this compound and PCC0208017 has not been published. However, by collating available data, we can draw initial comparisons of their potency and cellular effects.
| Parameter | This compound | PCC0208017 |
| Target(s) | MARK4 | MARK3, MARK4 |
| IC50 vs MARK4 | 1.01 μM[1] | 2.01 nM[2][3][4] |
| Other MARK Isoform Inhibition | Not specified | MARK1: 31.4 nM, MARK2: 33.7 nM, MARK3: 1.8 nM[2][3][4] |
| Cellular Efficacy (EC50/IC50) | HeLa: 2.52 μM, U87MG: 4.22 μM[1] | GL261: 2.77 μM, U87-MG: 4.02 μM, U251: 4.45 μM[2] |
In-Depth Efficacy and Mechanism of Action
PCC0208017 emerges as a highly potent dual inhibitor of MARK3 and MARK4, with IC50 values in the low nanomolar range.[2][3][4] Its efficacy extends to cellular models of glioma, where it inhibits proliferation in the low micromolar range.[2] Mechanistically, PCC0208017 has been shown to decrease the phosphorylation of Tau, a key substrate of MARK kinases, leading to disruption of microtubule dynamics and G2/M phase cell cycle arrest in glioma cells.[2][5][6] Furthermore, this compound has demonstrated robust anti-tumor activity in in-vivo glioma models, attributable to its ability to penetrate the blood-brain barrier and its favorable oral pharmacokinetic profile.[2][5][6]
This compound , also identified as compound 23b, is presented as a selective inhibitor of MARK4 with an IC50 of 1.01 μM.[1] Its anti-proliferative effects have been demonstrated in HeLa and U87MG cancer cell lines, with EC50 values of 2.52 μM and 4.22 μM, respectively.[1] While the specific molecular consequences of its action are less detailed in the available literature, its potential utility in cancer and tauopathies is suggested.[1]
Signaling Pathways and Experimental Workflow
To understand the context of these inhibitors' actions, it is crucial to visualize the signaling pathway they target and the general workflow for their evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize these inhibitors.
Kinase Inhibition Assay (for IC50 Determination)
The inhibitory activity of PCC0208017 against MARK isoforms was determined using a commercial kinase assay kit, such as the Z'-LYTE™ screening protocol.[7]
-
Reagents : Recombinant MARK1, MARK2, MARK3, and MARK4 enzymes, appropriate fluorescently labeled peptide substrate, ATP, and the test compound (PCC0208017 or this compound) at various concentrations.
-
Procedure :
-
The test compound is serially diluted and added to the wells of a microplate.
-
The respective MARK kinase and the peptide substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
A development reagent is added to stop the reaction and generate a signal that differentiates between the phosphorylated and non-phosphorylated substrate.
-
The fluorescence is measured, and the extent of phosphorylation is calculated.
-
-
Data Analysis : The percentage of inhibition at each compound concentration is determined relative to a no-inhibitor control. The IC50 value is then calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay for EC50/IC50)
The cytotoxic effects of the inhibitors on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Culture : Cancer cell lines (e.g., U87-MG, GL261, HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : The cells are then treated with various concentrations of the inhibitor (PCC0208017 or this compound) or a vehicle control (DMSO) for a specified period (e.g., 72 hours).[2]
-
MTT Addition : After the treatment period, MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The cell viability is expressed as a percentage of the vehicle-treated control. The EC50 or IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Tau Phosphorylation
To confirm the mechanism of action, the effect of the inhibitors on the phosphorylation of MARK4 substrates like Tau is assessed by Western blotting.[7]
-
Cell Lysis : Cells treated with the inhibitor or vehicle are harvested and lysed to extract total protein.
-
Protein Quantification : The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated Tau (p-Tau) and total Tau. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection : A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensities are quantified to determine the relative levels of p-Tau and total Tau.
Conclusion
Based on the available data, PCC0208017 demonstrates significantly higher potency against MARK4 in biochemical assays compared to this compound. Furthermore, PCC0208017 has been more extensively characterized, with in vivo data supporting its potential as a therapeutic agent for glioma.[2][5][6] While this compound shows activity against cancer cell lines, further studies are required to elucidate its full potential and mechanism of action. This comparison underscores the importance of continued research and head-to-head studies to definitively establish the relative efficacy of these promising MARK4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the On-Target Efficacy of MARK4 Inhibitor 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "MARK4 inhibitor 3" (also known as compound 23b) with other notable MARK4 inhibitors. The focus is on the validation of on-target effects, supported by experimental data and detailed protocols to aid in the design and interpretation of related research.
Introduction to MARK4 and Its Inhibition
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics through the phosphorylation of microtubule-associated proteins (MAPs), including Tau.[1] Dysregulation of MARK4 has been implicated in the pathology of neurodegenerative diseases, such as Alzheimer's disease, where it contributes to the hyperphosphorylation of Tau protein, a key event leading to the formation of neurofibrillary tangles.[1] Furthermore, MARK4 is considered a therapeutic target in certain cancers where its overexpression is linked to cell proliferation and migration.[1]
This compound is a potent and selective inhibitor of MARK4, belonging to a class of substituted acridone (B373769) derivatives.[2][3][4][5][6] This guide will compare its in vitro efficacy with other MARK4 inhibitors and provide protocols for key experiments to validate on-target engagement.
Comparative Analysis of MARK4 Inhibitors
The on-target effect of a kinase inhibitor is primarily assessed by its ability to inhibit the enzymatic activity of the target kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
In Vitro Kinase Inhibition
The following table summarizes the IC50 values of this compound and other selected inhibitors against MARK4, as determined by in vitro kinase assays.
| Inhibitor | Chemical Class | IC50 (µM) | Reference |
| This compound (23b) | Acridone | 1.01 | [2][3][4][5][6] |
| Compound 23a | Acridone | 1.32 | [2][3][4][5][6] |
| Compound 23c | Acridone | 1.55 | [2][3][4][5][6] |
| Compound 1 | Acridone | 1.8 | [2][3][4][5][6] |
| PCC0208017 | Small Molecule | 0.00201 | [7] |
| Methylene (B1212753) Blue | Phenothiazine | (Dose-dependent reduction in pTau) | [2] |
| OTSSP167 | Small Molecule | (Potent inhibitor, specific IC50 not provided) | [8] |
| BX-795 | Pyrrolopyrimidine | (Inhibits MARK4) | [8] |
Cellular Activity
The efficacy of an inhibitor in a cellular context is a critical validation step. The half-maximal effective concentration (EC50) in cell-based assays, such as cell proliferation or viability assays, provides an indication of the inhibitor's ability to engage its target within a living system and exert a biological effect. The table below shows the EC50 values of this compound and its analogs in two cancer cell lines known to express MARK4.
| Inhibitor | HeLa EC50 (µM) | U87MG EC50 (µM) | Reference |
| This compound (23b) | 2.52 | 4.22 | [2][3][4][5][6] |
| Compound 23a | 2.13 | 3.85 | [2][3][4][5][6] |
| Compound 23c | 3.45 | 4.12 | [2][3][4][5][6] |
Experimental Protocols for On-Target Validation
To rigorously validate the on-target effects of a MARK4 inhibitor, a combination of biochemical and cell-based assays is recommended.
In Vitro Kinase Inhibition Assay (Malachite Green Assay)
This assay quantitatively determines the inhibitory effect of a compound on MARK4's ATPase activity.
Principle: The assay measures the amount of inorganic phosphate (B84403) released from ATP hydrolysis by MARK4. The released phosphate forms a complex with malachite green and molybdate (B1676688), which can be measured colorimetrically.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 15 mM MgCl2, 1 mM DTT.
-
MARK4 Enzyme: Recombinant human MARK4 protein diluted in assay buffer to the desired concentration.
-
ATP Solution: ATP dissolved in assay buffer to the desired concentration (typically at or near the Km for MARK4).
-
Inhibitor Stock: Dissolve the inhibitor in 100% DMSO to create a high-concentration stock.
-
Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium (B1175870) molybdate in sulfuric acid. Several commercial kits are available.
-
-
Assay Procedure:
-
Add 5 µL of serially diluted inhibitor in DMSO to the wells of a 96-well plate. Include a DMSO-only control.
-
Add 20 µL of MARK4 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of the malachite green reagent.
-
Allow 15-20 minutes for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Tau Phosphorylation
This assay assesses the ability of a MARK4 inhibitor to reduce the phosphorylation of its key substrate, Tau, in a cellular context.
Principle: Cells are treated with the inhibitor, and the levels of phosphorylated Tau (at specific MARK4 target sites like Ser262 and Ser356) are measured by Western blotting using phospho-specific antibodies.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells or HEK293 cells overexpressing Tau) to 70-80% confluency.
-
Treat the cells with various concentrations of the MARK4 inhibitor (and a DMSO vehicle control) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., anti-pTau Ser262 or anti-pTau Ser356) overnight at 4°C.
-
Also, probe a separate blot with an antibody for total Tau and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Tau signal to the total Tau signal and the loading control.
-
Compare the levels of phosphorylated Tau in inhibitor-treated samples to the vehicle control to determine the inhibitor's effect.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with MARK4 within the complex environment of a cell.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates direct binding.
Detailed Protocol:
-
Cell Treatment and Heating:
-
Treat cultured cells with the inhibitor or vehicle control for a defined period.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins.
-
Collect the supernatant.
-
-
Protein Quantification (Western Blot):
-
Analyze the soluble fractions by Western blotting using an antibody specific for MARK4.
-
Quantify the band intensities at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
-
Data Analysis:
-
Plot the amount of soluble MARK4 as a function of temperature for both conditions.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor confirms target engagement.
-
Visualizing Key Pathways and Workflows
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attenuation of synaptic toxicity and MARK4/PAR1-mediated Tau phosphorylation by methylene blue for Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule affinity–regulating kinase 4 with an Alzheimer's disease-related mutation promotes tau accumulation and exacerbates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mark4 ablation attenuates pathological phenotypes in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MARK4 and MARK3 associate with early tau phosphorylation in Alzheimer's disease granulovacuolar degeneration bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of MARK4 Inhibitor 3: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the microtubule affinity-regulating kinase 4 (MARK4) inhibitor 3, also known as compound 23b, against other known MARK4 inhibitors. The objective is to offer a clear perspective on its cross-reactivity and performance based on available experimental data. While a comprehensive kinase selectivity panel for MARK4 inhibitor 3 is not publicly available, this guide summarizes its known inhibitory activities and compares them with those of more broadly profiled compounds, PCC0208017 and OTSSP167, to provide a valuable resource for research and development.
Executive Summary
This compound is a known inhibitor of MARK4 with an IC50 of 1.01 μM. It has demonstrated efficacy in inhibiting the growth of cancer cell lines such as HeLa and U87MG.[1] However, a detailed assessment of its selectivity across the human kinome is not yet publicly documented. In contrast, inhibitors such as PCC0208017 and OTSSP167 have been more extensively characterized, revealing distinct selectivity profiles. This guide presents the available data for these compounds to facilitate a comparative understanding.
Data Presentation: Inhibitor Potency and Cellular Activity
The following tables summarize the inhibitory concentrations of this compound and its comparators against their primary target and in cellular assays.
Table 1: Biochemical Potency of MARK4 Inhibitors
| Compound | Target Kinase | IC50 (μM) |
| This compound (compound 23b) | MARK4 | 1.01 [1] |
| PCC0208017 | MARK4 | 0.00201[2] |
| MARK3 | 0.0018[2] | |
| MARK1 | 0.0314[2] | |
| MARK2 | 0.0337[2] | |
| OTSSP167 | MELK | 0.00041[3] |
| Aurora B | ~0.025[3] |
Table 2: Cellular Activity of MARK4 Inhibitors
| Compound | Cell Line | EC50 (μM) |
| This compound (compound 23b) | HeLa | 2.52 [1] |
| U87MG | 4.22 [1] |
Cross-Reactivity Profiles of Comparator Compounds
While a broad kinase selectivity profile for this compound is unavailable, the profiles of PCC0208017 and OTSSP167 offer insights into the potential for off-target effects among MARK4 inhibitors.
-
PCC0208017: This compound is a potent dual inhibitor of MARK3 and MARK4. A screening against a panel of 18 common oncogenic kinases at a concentration of 100 nM showed less than 50% inhibition for all tested kinases, suggesting a degree of selectivity for the MARK family.[2]
-
OTSSP167: Originally developed as a MELK inhibitor, OTSSP167 has been shown to have significant off-target activity against other kinases, including Aurora B, BUB1, and Haspin.[4][5] This highlights the importance of comprehensive profiling to understand the full spectrum of a kinase inhibitor's activity.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for determining the in vitro potency of an inhibitor against a target kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against MARK4.
Materials:
-
Recombinant human MARK4 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the assay buffer.
-
Add the test compound solution to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the MARK4 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a compound on the viability of cultured cells.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound in reducing the viability of HeLa or U87MG cells.
Materials:
-
HeLa or U87MG cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HeLa or U87MG cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the EC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for assessing kinase inhibitor selectivity and the MARK4 signaling pathway.
Caption: Workflow for kinase inhibitor selectivity assessment.
Caption: Simplified MARK4 signaling pathway and the action of its inhibitor.
References
- 1. Collection - Synthesis, Structural Modification, and Bioactivity Evaluation of Substituted Acridones as Potent Microtubule Affinity-Regulating Kinase 4 Inhibitors - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
MARK4 Inhibition: A Comparative Analysis of a Small Molecule Inhibitor Versus siRNA-Mediated Silencing
For Immediate Release
This guide provides a comprehensive comparison of two prominent methods for inhibiting the Microtubule Affinity Regulating Kinase 4 (MARK4): the small molecule inhibitor, compound PCC0208017 , and small interfering RNA (siRNA) . This analysis is intended for researchers, scientists, and drug development professionals investigating MARK4 as a therapeutic target in oncology and neurodegenerative diseases.
Executive Summary
Both small molecule inhibitors and siRNA technology offer effective means of downregulating MARK4 activity, a kinase implicated in various cellular processes, including cell cycle regulation, microtubule dynamics, and signaling pathways such as MAPK/ERK and Hippo. While chemical inhibitors like PCC0208017 offer potent, rapid, and reversible enzymatic inhibition, siRNA provides a highly specific method to silence gene expression at the mRNA level. This guide presents a side-by-side comparison of their efficacy, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for specific research applications.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of the MARK4 inhibitor PCC0208017 and MARK4 siRNA from preclinical studies.
Table 1: In Vitro Efficacy of MARK4 Inhibitor PCC0208017
| Parameter | Cell Line | Value | Reference |
| IC50 (Kinase Activity) | - | 2.01 nM | [1] |
| IC50 (Cell Proliferation) | GL261 (glioma) | 2.77 µM | [1] |
| U87-MG (glioma) | 4.02 µM | [1] | |
| U251 (glioma) | 4.45 µM | [1] |
Table 2: In Vivo Efficacy of MARK4 Inhibitor PCC0208017 in a Glioma Xenograft Model
| Dosage | Tumor Growth Inhibition | Reference |
| 50 mg/kg (oral administration) | 56.15% | [1] |
| 100 mg/kg (oral administration) | 70.32% | [1] |
Table 3: Efficacy of MARK4 siRNA in Glioma Cells
| Cell Line | Method | Result | Reference |
| U251 | siRNA transfection | Significant reduction in MARK4 protein levels | [1] |
| U251 | MTT Assay | Inhibition of cell proliferation | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Protocol 1: Kinase Inhibition Assay for MARK4 Inhibitor
This protocol is adapted from a study evaluating the inhibitory activity of PCC0208017 on MARK4 kinase.[1]
-
Reagents and Materials:
-
MARK4 enzyme
-
ATP
-
Z'-LYTE™ Kinase Assay Kit (or equivalent)
-
PCC0208017 (or other small molecule inhibitor)
-
Assay plates (384-well)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the MARK4 inhibitor in DMSO.
-
Add the MARK4 enzyme to the wells of the assay plate.
-
Add the diluted inhibitor to the wells containing the enzyme and incubate for a predetermined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a development reagent.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Measure the fluorescence or luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a MARK4 inhibitor or siRNA on cell proliferation.[1][2]
-
Reagents and Materials:
-
Cancer cell lines (e.g., U251, GL261)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MARK4 inhibitor or MARK4 siRNA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
For inhibitor studies, treat the cells with various concentrations of the MARK4 inhibitor for 24-72 hours.
-
For siRNA studies, transfect the cells with MARK4 siRNA or a negative control siRNA and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control (untreated or control siRNA-treated) cells.
-
Protocol 3: siRNA Transfection and Western Blot for Knockdown Verification
This protocol outlines the steps for transfecting cells with siRNA to knockdown MARK4 expression and verifying the knockdown by Western blot.[1][3]
-
Reagents and Materials:
-
Cancer cell lines
-
MARK4 siRNA and control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-MARK4, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure (siRNA Transfection):
-
Seed cells in 6-well plates and grow to 60-80% confluency.
-
In separate tubes, dilute the siRNA and the transfection reagent in Opti-MEM medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.
-
-
Procedure (Western Blot):
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-MARK4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use GAPDH or β-actin as a loading control to normalize the MARK4 protein levels.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving MARK4 and a typical experimental workflow for comparing a MARK4 inhibitor and siRNA.
References
A Head-to-Head Battle of Kinase Inhibitors: MARK4 Inhibitor 3 vs. OTSSP167
In the landscape of targeted cancer therapy, protein kinase inhibitors play a pivotal role. This guide provides a detailed comparative analysis of two kinase inhibitors: MARK4 inhibitor 3, a novel antagonist of Microtubule Affinity Regulating Kinase 4, and OTSSP167, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with known off-target effects. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their biochemical potency, cellular activity, and the signaling pathways they modulate.
Biochemical and Cellular Potency: A Quantitative Comparison
A direct comparison of the inhibitory activities of this compound and OTSSP167 reveals significant differences in their potency and selectivity. This compound, also known as compound 23b, demonstrates inhibitory activity against MARK4 in the micromolar range. In contrast, OTSSP167 is a highly potent inhibitor of its primary target, MELK, with nanomolar efficacy. However, OTSSP167 also exhibits off-target inhibitory activity against MARK4, albeit at much higher concentrations.
| Inhibitor | Target Kinase | IC50 (Biochemical Assay) | Cell Line | EC50/IC50 (Cell-based Assay) | Reference |
| This compound (compound 23b) | MARK4 | 1.01 µM | HeLa | 2.52 µM | [1][2][3] |
| U87MG | 4.22 µM | [1][2][3] | |||
| OTSSP167 | MELK | 0.41 nM | A549 | 6.7 nM | [4][5][6] |
| T47D | 4.3 nM | [4][5][6] | |||
| DU4475 | 2.3 nM | [4][5][6] | |||
| 22Rv1 | 6.0 nM | [4][5][6] | |||
| MARK4 | Not explicitly determined in biochemical assays | HEK-293 | 58.88 µM | ||
| MCF-7 | 48.2 µM | ||||
| Aurora B Kinase | ~25 nM | - | - | [7] | |
| MAP2K7 | 160 nM | - | - | [8] |
Signaling Pathways and Mechanisms of Action
MARK4 and MELK are both serine/threonine kinases implicated in cancer progression, yet they regulate distinct signaling pathways.
MARK4 Signaling: MARK4 is a key regulator of microtubule dynamics and cell polarity. Its inhibition can disrupt the cell cycle and induce apoptosis. The signaling cascade influenced by MARK4 is crucial for cellular structure and division.
MELK Signaling: MELK is highly expressed in various cancers and is involved in cancer stem cell maintenance and proliferation. OTSSP167, by inhibiting MELK, disrupts these processes, leading to cancer cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the evaluation of these inhibitors.
In Vitro Kinase Inhibition Assay (MARK4)
This assay determines the direct inhibitory effect of a compound on MARK4 kinase activity. The protocol is adapted from the methods described for the evaluation of substituted acridones as MARK4 inhibitors.[1][2]
Protocol Steps:
-
Reagent Preparation: Recombinant human MARK4 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein), ATP, and the test inhibitor are prepared in a kinase assay buffer.
-
Incubation: The MARK4 enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
Reaction Termination: The reaction is stopped after a specific time by adding a stop solution (e.g., EDTA).
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay) or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate.[4][5]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Steps:
-
Cell Seeding: Cells (e.g., HeLa, U87MG) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the inhibitor (this compound or OTSSP167) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each inhibitor concentration relative to untreated control cells. The EC50 or IC50 value is then determined.
In Vivo Xenograft Tumor Model
Animal models are essential for evaluating the in vivo efficacy of potential anticancer agents.
Protocol Steps:
-
Cell Implantation: Human cancer cells (e.g., from cell lines like MDA-MB-231 for OTSSP167) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The inhibitor (or vehicle control) is administered through a specific route (e.g., oral gavage or intravenous injection) at a defined dose and schedule.[5]
-
Tumor Measurement: Tumor volume and body weight of the mice are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group.
Conclusion
This comparative analysis highlights the distinct profiles of this compound and OTSSP167. This compound is a promising lead compound for targeting MARK4-driven cancers, with activity in the micromolar range. OTSSP167 is a highly potent MELK inhibitor with demonstrated in vivo efficacy, although its off-target effects, including the inhibition of MARK4 at higher concentrations, should be considered in its therapeutic application and further development. The provided data and experimental protocols offer a foundational guide for researchers to further investigate and compare these and other kinase inhibitors in the pursuit of novel cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Structural Modification, and Bioactivity Evaluation of Substituted Acridones as Potent Microtubule Affinity-Regulating Kinase 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Synthesis, Structural Modification, and Bioactivity Evaluation of Substituted Acridones as Potent Microtubule Affinity-Regulating Kinase 4 Inhibitors - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]
- 4. OTSSP167 | MELK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking MARK4 Inhibitor 3: A Comparative Guide for Tau Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The hyperphosphorylation of the tau protein is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. This has led to a significant research focus on identifying and characterizing inhibitors of tau kinases. This guide provides a comparative analysis of MARK4 inhibitor 3 (also known as compound 23b) against other known inhibitors of MARK4 and key tau kinases such as Glycogen Synthase Kinase 3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).
Executive Summary
This compound has emerged as a molecule of interest in the study of tauopathies, demonstrating inhibition of Microtubule Affinity-Regulating Kinase 4 (MARK4), a key enzyme in tau phosphorylation.[1] This guide benchmarks its in vitro efficacy against a selection of other inhibitors targeting MARK4 and other prominent tau kinases. While direct head-to-head comparative studies are limited, this document compiles available data to offer a preliminary assessment of the therapeutic potential of targeting MARK4 in relation to other well-established tau kinase targets.
Data Presentation: Inhibitor Performance Overview
The following tables summarize the in vitro inhibitory activities (IC50 values) of various compounds against their respective primary tau kinase targets. It is important to note that these values are derived from different studies and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Inhibitory Activity of MARK4 Inhibitors
| Inhibitor Name | Target Kinase | IC50 Value | Reference Compound |
| This compound (compound 23b) | MARK4 | 1.01 μM | N/A |
| PCC0208017 | MARK4 | 2.01 nM | N/A |
| OTSSP167 | MARK4 | Not explicitly defined for MARK4, but shows good enzyme inhibition | N/A |
| BX-795 | MARK4 | Not explicitly defined for MARK4 | N/A |
| Donepezil | MARK4 | 5.3 µM | N/A |
| Rivastigmine Tartrate | MARK4 | 6.74 µM | N/A |
| Rosmarinic acid | MARK4 | ~6.20 μM | N/A |
| Compound 5 (N-hetarene) | MARK4 | 5.35 ± 0.22 μM | Rosmarinic acid |
| Galantamine | MARK4 | ~5.87 µM | N/A |
Table 2: Inhibitory Activity of Selected Tau Kinase Inhibitors
| Inhibitor Name | Target Kinase | IC50 Value |
| Indirubin-3'-monoxime | GSK-3β | 5-50 nM |
| Compound 4 (ARN25068 derivative) | GSK-3β | Not specified |
| Indirubin-3'-monoxime | CDK5/p25 | 50-100 nM |
| Compound 4 (ARN25068 derivative) | CDK5/p25 | 40 nM |
| Compound 4 (ARN25068 derivative) | DYRK1A | 0.9 µM |
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions and experimental procedures involved in the assessment of these inhibitors, the following diagrams have been generated using Graphviz.
Tau Phosphorylation Pathway
This diagram illustrates the central role of various kinases in the hyperphosphorylation of tau protein, a key event in the pathology of tauopathies.
Caption: Key kinases involved in the phosphorylation of tau protein.
Experimental Workflow for IC50 Determination
This diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor.
Caption: Workflow for determining inhibitor IC50 values.
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of an inhibitor's potency. Below are generalized protocols for in vitro kinase assays, which can be adapted for specific kinases and inhibitors.
In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)
This protocol is based on the quantification of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinase (e.g., MARK4, GSK-3β, CDK5/p25)
-
Specific substrate peptide for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in kinase buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions. Also, prepare a vehicle control (DMSO) without the inhibitor.
-
Reaction Setup:
-
To each well of the microplate, add 2.5 µL of the diluted test compound or vehicle.
-
Add 2.5 µL of the kinase solution (e.g., 5-10 ng/µL in kinase buffer).
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture. The concentrations of substrate and ATP should be optimized for each kinase, often near the Km value for ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the kinase activity.[2]
Cell-Based Tau Phosphorylation Assay (Immunofluorescence)
This assay measures the ability of an inhibitor to reduce tau phosphorylation in a cellular context.
Materials:
-
A cell line that expresses tau (e.g., SH-SY5Y neuroblastoma cells or engineered HEK293 cells expressing tau).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Fixative solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Primary antibodies against total tau and specific phospho-tau epitopes (e.g., AT8, PHF-1).
-
Fluorescently labeled secondary antibodies.
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Plating: Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of the phospho-tau signal relative to the total tau signal in a sufficient number of cells for each treatment condition.
-
-
Data Analysis: Plot the normalized phospho-tau signal against the inhibitor concentration to determine the EC50 value (the concentration that causes a 50% reduction in the cellular phospho-tau signal).
Concluding Remarks
This compound demonstrates micromolar potency against its target kinase. However, the landscape of tau kinase inhibitors is broad and includes compounds with nanomolar efficacy against other key kinases like GSK-3β and CDK5. The provided data underscores the importance of comprehensive profiling of any new inhibitor not only for its primary target but also for its selectivity across a panel of related kinases to assess potential off-target effects and to better understand its mechanism of action. The experimental protocols detailed here provide a foundation for such comparative studies, which are essential for the rational development of novel therapeutics for tauopathies. Future research should focus on direct, side-by-side comparisons of these inhibitors in standardized assays to provide a more definitive benchmark of their relative performance.
References
Navigating the Therapeutic Landscape of Glioblastoma: A Focused Look at MARK4 Inhibition
An in-depth examination of Microtubule Affinity Regulating Kinase 4 (MARK4) as a therapeutic target in glioblastoma (GBM), with a specific focus on the preclinical performance of the novel inhibitor PCC0208017.
Glioblastoma remains one of the most aggressive and challenging primary brain tumors to treat. Its rapid proliferation and invasive nature necessitate the exploration of novel therapeutic targets. Among these, the MARK4 protein has emerged as a person of interest due to its overexpression in glioblastoma and its crucial role in cell cycle progression and microtubule dynamics. While direct head-to-head comparisons of multiple MARK4 inhibitors in glioblastoma are not yet available in published literature, preclinical studies on individual inhibitors offer valuable insights into the potential of targeting this kinase. This guide provides a comprehensive overview of the available experimental data for the MARK4 inhibitor PCC0208017, offering a foundational reference for researchers and drug development professionals.
The Emerging Role of MARK4 in Glioblastoma
MARK4, a member of the PAR-1 family of serine/threonine kinases, is implicated in the regulation of microtubule stability, cell polarity, and cell cycle control. In the context of glioblastoma, the MARK4 gene has been found to be upregulated, and its expression level correlates with tumor progression.[1] Two isoforms of MARK4, a long (MARK4L) and a short (MARK4S) form, have been identified. While MARK4S is prevalent in normal brain tissue, MARK4L is elevated in gliomas, and a high MARK4L/MARK4S ratio is associated with higher tumor grades.[2] This differential expression pattern makes MARK4 an attractive target for therapeutic intervention. Inhibition of MARK4 is expected to disrupt microtubule dynamics, leading to cell cycle arrest and a reduction in tumor cell proliferation and migration.[1][2]
Performance of PCC0208017: A Dual MARK3/MARK4 Inhibitor
PCC0208017 is a novel, orally available small molecule inhibitor that potently targets both MARK3 and MARK4.[1][3] Its efficacy has been evaluated in several preclinical models of glioma, demonstrating significant anti-tumor activity.
In Vitro Efficacy
The inhibitory activity of PCC0208017 was assessed against a panel of kinases and in various glioma cell lines. The compound exhibited high potency against MARK3 and MARK4, with substantially lower activity against MARK1 and MARK2, indicating a degree of selectivity within the MARK family.[1]
| Parameter | MARK1 | MARK2 | MARK3 | MARK4 |
| IC₅₀ (nmol/L) | 31.4 | 33.7 | 1.8 | 2.01 |
| Table 1: Kinase inhibitory activity of PCC0208017. The IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's ATPase activity.[1] |
The cytotoxic effects of PCC0208017 were evaluated in three different glioma cell lines: GL261, U87-MG, and U251. The inhibitor demonstrated a dose-dependent reduction in cell proliferation across all tested cell lines.
| Cell Line | IC₅₀ (µM) |
| GL261 | 0.15 ± 0.02 |
| U87-MG | 0.21 ± 0.03 |
| U251 | 0.18 ± 0.02 |
| Table 2: Cytotoxic activity of PCC0208017 in glioma cell lines. The IC₅₀ values represent the concentration of the inhibitor required to achieve 50% reduction in cell viability.[1] |
In Vivo Efficacy
The anti-tumor activity of PCC0208017 was further investigated in a xenograft glioma model using GL261 cells. Oral administration of PCC0208017 resulted in a significant, dose-dependent inhibition of tumor growth. Notably, the combination of PCC0208017 with the standard-of-care chemotherapy, temozolomide (B1682018) (TMZ), showed an enhanced anti-tumor effect.[1]
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Control | - | - |
| PCC0208017 | 50 mg/kg | 56.15 |
| PCC0208017 | 100 mg/kg | 70.32 |
| Temozolomide (TMZ) | 25 mg/kg | Not specified |
| PCC0208017 + TMZ | 50 mg/kg + 25 mg/kg | Significantly enhanced vs. single agents |
| Table 3: In vivo anti-tumor activity of PCC0208017 in a GL261 xenograft model.[1] |
Mechanism of Action of MARK4 Inhibition
The anti-tumor effects of PCC0208017 are attributed to its inhibition of MARK4 and MARK3, leading to downstream effects on microtubule stability and cell cycle progression.
Disruption of Microtubule Dynamics
One of the primary functions of MARK kinases is the phosphorylation of microtubule-associated proteins (MAPs), such as Tau. This phosphorylation regulates microtubule dynamics. Treatment with PCC0208017 was shown to decrease the phosphorylation of Tau in glioma cells, which is expected to disrupt the normal function of microtubules.[1]
Cell Cycle Arrest
The disruption of microtubule function ultimately impacts cell division. Treatment with PCC0208017 was observed to induce a G2/M phase cell cycle arrest in glioma cells, preventing them from proceeding through mitosis and thus inhibiting proliferation.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following summarizes the key experimental protocols used in the evaluation of PCC0208017.
Kinase Activity Assay
The inhibitory effect of PCC0208017 on MARK family kinases was determined using an ATPase activity assay. Recombinant MARK1, MARK2, MARK3, and MARK4 proteins were incubated with varying concentrations of PCC0208017 in the presence of ATP. The remaining ATP levels were measured using a luminescent kinase assay kit, and the IC₅₀ values were calculated based on the dose-response curves.[1]
Cell Proliferation Assay
Glioma cell lines (GL261, U87-MG, U251) were seeded in 96-well plates and treated with different concentrations of PCC0208017 for a specified duration (e.g., 72 hours). Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength, and the IC₅₀ values were determined from the resulting dose-response curves.[1]
In Vivo Xenograft Model
Female C57BL/6 mice were subcutaneously injected with GL261 glioma cells. Once tumors reached a palpable size, the mice were randomized into different treatment groups: vehicle control, PCC0208017 (50 mg/kg and 100 mg/kg, administered orally), temozolomide (25 mg/kg, administered orally), and a combination of PCC0208017 and temozolomide. Tumor volumes were measured regularly throughout the study period to assess treatment efficacy.[1]
Future Directions and Conclusion
The preclinical data for PCC0208017 provide a strong rationale for the continued investigation of MARK4 as a therapeutic target in glioblastoma. The inhibitor's ability to suppress tumor growth both in vitro and in vivo, coupled with its favorable pharmacokinetic profile and blood-brain barrier permeability, highlights its potential as a lead compound for further development.[1][2]
Future research should focus on several key areas:
-
Head-to-Head Comparisons: As more MARK4 inhibitors are developed, direct comparative studies will be essential to identify the most potent and selective agents.
-
Combination Therapies: The synergistic effect observed with temozolomide suggests that combining MARK4 inhibitors with other standard-of-care treatments or targeted therapies could be a promising strategy.
-
Biomarker Identification: Identifying biomarkers that predict response to MARK4 inhibition will be crucial for patient stratification in future clinical trials.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to MARK4 inhibitors will be important for developing strategies to overcome them.
References
- 1. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Specificity of MARK4 Inhibitor 3: A Comparative Guide
This guide provides a comprehensive comparison of "MARK4 inhibitor 3" with other commercially available alternatives, supported by experimental data and detailed protocols for validating in vitro specificity. The information is intended for researchers, scientists, and professionals in drug development to objectively assess the performance of this inhibitor.
Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics, cell cycle control, and cell polarity.[1] Its dysregulation has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease and several types of cancer, making it a significant therapeutic target.[2][3] "this compound," also known as compound 23b, has been identified as an inhibitor of MARK4 with a reported IC50 value of 1.01 μM.[4] Validating the specificity of such inhibitors is critical to ensure that their biological effects are due to the intended target and not off-target activities.
Comparative Analysis of MARK4 Inhibitors
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the in vitro potency of this compound and other known inhibitors against the MARK4 enzyme.
| Inhibitor Name | Type | IC50 against MARK4 (μM) | Reference |
| This compound (compound 23b) | Acridone Derivative | 1.01 | [4] |
| Rosmarinic acid | Polyphenol | ~6.20 | [5] |
| α-Mangostin | Xanthone | - | [6] |
| Donepezil | Acetylcholinesterase Inhibitor | 5.3 | [5] |
| Rivastigmine | Acetylcholinesterase Inhibitor | 6.74 | [5] |
| PCC0208017 | Small Molecule | 0.00201 | [7] |
| Compound 5 (N-hetarene) | Pyrimidine Derivative | 5.35 | [5] |
| Compound 9 (N-hetarene) | Pyrimidine Derivative | 6.68 | [5] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[8]
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of a MARK4 inhibitor, a multi-faceted approach combining biochemical and cell-based assays is recommended.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the catalytic activity of purified MARK4 and its inhibition by the test compound. Radiometric assays are considered the gold standard due to their high sensitivity.[8][9]
Objective: To determine the IC50 value of the inhibitor against purified MARK4 protein.
Materials:
-
Recombinant human MARK4 protein
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]-ATP (radioactive) and non-radioactive ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)[10]
-
This compound and other test compounds
-
Filter paper and scintillation counter
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Reaction Setup: Prepare a reaction mixture in kinase buffer containing recombinant MARK4 protein and the substrate (MBP).[11]
-
Inhibitor Addition: Add varying concentrations of "this compound" or other test compounds to the reaction wells. Include a DMSO vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding a mix of [γ-³²P]-ATP and non-radioactive ATP. The final ATP concentration should ideally be close to the Km value for MARK4 to ensure comparable data.[8]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS loading buffer.
-
Detection:
-
Filter-Binding: Spot the reaction mixture onto filter paper, wash away unincorporated [γ-³²P]-ATP, and measure the incorporated radioactivity using a scintillation counter.[12]
-
SDS-PAGE: Alternatively, separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film (autoradiography) to visualize the phosphorylated substrate.[11]
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement within a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.[13][14]
Objective: To verify that this compound directly binds to MARK4 in intact cells.
Materials:
-
Cell line expressing endogenous MARK4 (e.g., HEK293T, U87MG)[4]
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for Western Blotting (SDS-PAGE, transfer system, membranes)
-
Primary antibody against MARK4 and a loading control (e.g., β-actin)[15]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of "this compound" or a DMSO vehicle control for a specified time (e.g., 1-3 hours).[14]
-
Heat Shock: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes to induce thermal denaturation, followed by cooling.[16][17]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.[14][16]
-
Centrifugation: Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).[16]
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for MARK4.[14][17]
-
Use an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities. A specific inhibitor will increase the amount of soluble MARK4 at higher temperatures compared to the vehicle control, indicating thermal stabilization upon binding.
Western Blot for Downstream Signaling
This assay assesses the functional consequence of MARK4 inhibition by measuring changes in the phosphorylation of its downstream substrates.
Objective: To determine if this compound modulates known MARK4 signaling pathways in cells.
Materials:
-
Same as for CETSA, plus primary antibodies for phosphorylated downstream targets (e.g., phospho-Tau, phospho-YAP/TAZ).
Procedure:
-
Cell Treatment: Treat cells with "this compound" at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells and collect the total protein lysate.
-
Western Blot Analysis:
-
Data Analysis: A specific MARK4 inhibitor should decrease the phosphorylation of its downstream targets without significantly affecting the total protein levels of MARK4 or its substrates.
Visualizations: Pathways and Workflows
MARK4 Signaling Pathways
MARK4 is a central kinase involved in multiple signaling cascades. It directly phosphorylates microtubule-associated proteins (MAPs) like Tau, leading to microtubule destabilization.[15][20] It also acts as a negative regulator of the Hippo pathway by phosphorylating MST and SAV, which promotes the activity of the oncogenic transcription factors YAP and TAZ.[19] Furthermore, MARK4 can promote malignant phenotypes through the MAPK/ERK pathway.[18]
Caption: MARK4 signaling pathways and points of inhibition.
Experimental Workflow for Inhibitor Validation
The validation of a kinase inhibitor's specificity is a stepwise process, moving from direct biochemical assays to more complex cell-based evidence of target engagement and functional impact.
Caption: Workflow for validating MARK4 inhibitor specificity.
References
- 1. MARK4 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Technology -Novel MARK4 Inhibitors for Neurodegenerative Disorders (UCLA Case No. 2021-321) [ucla.technologypublisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. MARK4 Antibody (#4834) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells | EMBO Reports [link.springer.com]
- 20. MARK4 Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide: MARK4 Inhibitor 3 vs. First-Generation MARK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the novel MARK4 inhibitor 3 and first-generation MARK inhibitors. The information presented is supported by experimental data to aid researchers in selecting the appropriate tools for their studies in oncology and neurodegenerative diseases.
Introduction to MARK4 and its Inhibition
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics. Its dysregulation has been implicated in the pathology of various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[1] In cancer, MARK4 is involved in cell division, proliferation, and migration.[2] In Alzheimer's, it contributes to the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles.[1][3] These roles have established MARK4 as a promising therapeutic target.
The development of MARK4 inhibitors has evolved, with newer compounds demonstrating improved potency and selectivity. This guide will compare "this compound," a more recent and specific inhibitor, with what can be considered "first-generation" MARK inhibitors. For the purpose of this guide, "first-generation" refers to earlier-developed, often multi-kinase inhibitors that are known to inhibit MARK4 among other kinases.
Performance Comparison: this compound vs. First-Generation Inhibitors
The efficacy of a kinase inhibitor is determined by its potency (IC50), selectivity against other kinases, and its effect on cellular processes. The following tables summarize the available quantitative data for this compound and two representative first-generation multi-kinase inhibitors, BX-795 and OTSSP167.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | MARK4 | 1010 | |
| BX-795 | MARK4 | 19 | [4] |
| MARK1 | 55 | [4] | |
| MARK2 | 53 | [4] | |
| MARK3 | 81 | [4] | |
| PDK1 | 6 | [4] | |
| TBK1 | 11 | [4] | |
| OTSSP167 | MELK | 0.41 | [5] |
| MARK4 | (Good enzyme inhibition activity) | [6] | |
| Aurora B | (Inhibits) | [7] | |
| BUB1 | (Inhibits) | [7] | |
| Haspin | (Inhibits) | [7] |
Table 1: In Vitro Kinase Inhibition . This table compares the half-maximal inhibitory concentration (IC50) of the inhibitors against MARK4 and other kinases. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | Assay | EC50/IC50 (µM) | Reference |
| This compound | HeLa | Cell Growth | 2.52 | |
| U87MG | Cell Growth | 4.22 | ||
| BX-795 | PC3 | Proliferation | 0.25 | [4] |
| MDA-MB-468 | Proliferation | 0.72 | [4] | |
| OTSSP167 | A549 | Growth | 0.0067 | [8] |
| T47D | Growth | 0.0043 | [8] | |
| DU4475 | Growth | 0.0023 | [8] | |
| 22Rv1 | Growth | 0.0060 | [8] | |
| HEK-293 | Proliferation | 58.88 | [6] | |
| MCF-7 | Proliferation | 48.2 | [6] |
Table 2: Cellular Activity of MARK Inhibitors . This table presents the half-maximal effective concentration (EC50) or IC50 of the inhibitors in various cancer cell lines, indicating their potency in a cellular context.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Figure 1. Simplified MARK4 signaling pathways in cancer and Alzheimer's disease.
Figure 2. General workflow for an in vitro kinase inhibition assay.
Figure 3. Workflow for a typical MTT cell viability assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
This protocol is a generalized procedure for determining the IC50 value of a compound against a specific kinase.
Materials:
-
Recombinant human MARK4 enzyme
-
Kinase substrate (e.g., CHKtide)
-
Test inhibitor (dissolved in DMSO)
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP for ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
96-well plates
-
Phosphocellulose paper (for radiolabeled assay) or ADP-Glo™ reagents (for luminescent assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant MARK4 enzyme, the kinase substrate, and the diluted test inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction. For a radiolabeled assay, spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP. For an ADP-Glo™ assay, add the ADP-Glo™ reagent to convert ADP to ATP, followed by the kinase detection reagent to measure the newly synthesized ATP.
-
Quantify the kinase activity. For the radiolabeled assay, measure the radioactivity on the phosphocellulose paper using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a luminometer.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, U87MG)
-
Complete cell culture medium
-
Test inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and a vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the EC50 or IC50 value.[9][10]
Western Blotting
This protocol is used to detect specific proteins in a cell lysate, for example, to assess the phosphorylation status of MARK4 targets.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Tau, anti-MARK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels.[11]
Conclusion
This guide provides a comparative overview of this compound and first-generation MARK inhibitors. This compound demonstrates a more focused inhibitory profile on MARK4, whereas first-generation inhibitors like BX-795 and OTSSP167 exhibit broader kinase inhibition. The choice of inhibitor will depend on the specific research question. For studies requiring specific inhibition of MARK4, newer generation inhibitors are preferable. For broader pathway analysis or when a multi-kinase inhibitor is desired, first-generation compounds may be suitable. The provided experimental protocols and diagrams serve as a resource for researchers investigating the role of MARK4 in health and disease.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. MTT (Assay protocol [protocols.io]
- 3. abmole.com [abmole.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. resources.novusbio.com [resources.novusbio.com]
A Comparative Analysis of the Therapeutic Index of MARK4 Inhibitor 3 and Other Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Microtubule Affinity Regulating Kinase 4 (MARK4) has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative disorders like Alzheimer's disease and various cancers.[1] Its role in phosphorylating tau protein and regulating microtubule dynamics makes it a focal point for inhibitor development.[1] A critical parameter in the evaluation of any potential therapeutic agent is its therapeutic index (TI), the ratio between its toxic and therapeutic doses. A high TI is indicative of a favorable safety profile.
This guide provides a comparative assessment of "MARK4 inhibitor 3" against other notable MARK4 inhibitors. Direct comparison of the therapeutic index is challenging, as many of these compounds are in early preclinical development, and comprehensive in vivo toxicity data is not uniformly available.[1] Therefore, this analysis focuses on in vitro potency (IC50), cellular efficacy (EC50), and available in vivo safety and tolerability data to construct a preliminary assessment of their therapeutic potential.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its alternatives, focusing on kinase inhibition, cellular activity, and in vivo observations.
Table 1: In Vitro MARK4 Kinase Inhibition
| Compound | Target(s) | IC50 (MARK4) | Reference(s) |
| This compound | MARK4 | 1.01 µM | [2] |
| PCC0208017 | MARK3/MARK4 | 2.01 nM | [3][4] |
| Rosmarinic Acid | MARK4 | ~6.20 µM | |
| OTSSP167 | MELK, MARK4 | 0.41 nM (MELK) | [5][6] |
| Donepezil | AChE, MARK4 | 5.3 µM | [7] |
| Rivastigmine Tartrate | AChE, MARK4 | 6.74 µM | [7] |
| Irisin | MARK4 | 2.71 µM | |
| MARK4 inhibitor 4 | MARK4 | 1.49 µM | [8] |
Table 2: Cellular Activity of MARK4 Inhibitors
| Compound | Cell Line(s) | Assay Type | EC50 / IC50 | Reference(s) |
| This compound | HeLa, U87MG | Growth Inhibition | 2.52 µM, 4.22 µM | [2] |
| PCC0208017 | GL261, U87-MG, U251 | Cytotoxicity | 2.77 µM, 4.02 µM, 4.45 µM | [3][4] |
| OTSSP167 | T-ALL cell lines | Cytotoxicity | 10-50 nM | [9] |
| HEK-293 (non-cancer) | Cell Proliferation | 58.88 µM | [10] | |
| MCF-7 (breast cancer) | Cell Proliferation | 48.2 µM | [10] | |
| MARK4 inhibitor 4 | HeLa, U87MG | Growth Inhibition | 2.16 µM, 3.51 µM | [8] |
Table 3: Summary of In Vivo Efficacy and Safety Data
| Compound | Animal Model | Effective Dose | Efficacy Summary | Safety/Tolerability Observations | Reference(s) |
| This compound | N/A | Not Reported | No data available | No data available | |
| PCC0208017 | Mouse (Glioma Xenograft) | 50-100 mg/kg (oral) | Dose-dependent tumor growth inhibition (56-70%). | "Much less toxicity" compared to temozolomide; no significant changes in body weight. | [3] |
| Rosmarinic Acid | Human | 500 mg (single dose) | N/A | Safe and well-tolerated in healthy individuals. | [11] |
| Mouse | 200 mg/kg (28 days) | N/A | No signs of toxicity or mortality. | [12] | |
| OTSSP167 | Mouse (T-ALL Xenograft) | 10 mg/kg (i.p.) | Significantly controlled leukemia burden and prolonged survival. | Well-tolerated; no gross alterations in body weight or blood counts. | [9] |
Comparative Assessment
Based on the available data, PCC0208017 and OTSSP167 demonstrate the most promising profiles. PCC0208017 exhibits exceptional in vitro potency against MARK4 with a nanomolar IC50 value, which is approximately 500 times more potent than this compound.[2][3] While its cellular efficacy is in the low micromolar range, it has demonstrated significant in vivo anti-tumor activity at doses that were well-tolerated in mice, suggesting a favorable therapeutic window.[3]
Similarly, OTSSP167 shows high potency in cellular assays, particularly against T-ALL cell lines (IC50 in the 10-50 nM range).[9] Importantly, its cytotoxicity against a non-cancerous cell line (HEK-293) is significantly higher (58.88 µM), implying a degree of selectivity for cancer cells and supporting the potential for a good therapeutic index.[10] In vivo studies confirm its efficacy and tolerability at a 10 mg/kg dose.[9][13]
In contrast, This compound shows moderate micromolar potency in both kinase and cellular assays.[2] The critical gap in its current profile is the complete lack of in vivo data, making any assessment of its therapeutic index speculative. Its cellular efficacy (EC50) is comparable to its kinase inhibitory activity (IC50), which could suggest either efficient cell permeability or a narrow window between therapeutic effect and general cytotoxicity.
Naturally derived or repurposed compounds like Rosmarinic Acid , Donepezil , and Rivastigmine show much weaker in vitro inhibition of MARK4.[7] However, Rosmarinic Acid has a well-established safety profile in humans, indicating a very high therapeutic index for its other applications, though its potency against MARK4 is low.[11]
Visualizing Pathways and Protocols
To better understand the context of these inhibitors, the following diagrams illustrate the MARK4 signaling pathway and a general workflow for inhibitor assessment.
Caption: Simplified MARK4 signaling pathway and points of therapeutic intervention.
Caption: General experimental workflow for the evaluation of MARK4 inhibitors.
Experimental Protocols
The data presented in this guide are derived from standard methodologies in drug discovery. Below are detailed protocols representative of the key experiments cited.
1. MARK4 Kinase Activity Assay (ATPase-Glo™ Assay)
This assay quantifies the kinase activity of MARK4 by measuring the amount of ATP consumed during the phosphorylation reaction.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against MARK4.
-
Materials:
-
Purified recombinant human MARK4 enzyme.
-
Substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide).
-
ATP solution.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
ATPase-Glo™ Kinase Assay kit (Promega).
-
Opaque 96-well or 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
Add 5 µL of the compound dilutions to the wells of the plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Prepare a reaction mix containing MARK4 enzyme and substrate in kinase buffer. Add 10 µL of this mix to each well.
-
Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding 25 µL of the ATPase-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.
-
2. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell metabolic activity, serving as a measure of cell viability or cytotoxicity.
-
Objective: To determine the half-maximal effective concentration (EC50) or cytotoxic concentration (CC50) of a compound on cultured cells.
-
Materials:
-
Human cancer cell lines (e.g., HeLa, U87MG) and non-cancer cell lines (e.g., HEK-293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well clear flat-bottom plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50/CC50 value.
-
3. In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy and general tolerability of a lead compound in an animal model.
-
Objective: To evaluate the in vivo anti-cancer activity and safety profile of a MARK4 inhibitor.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or C57BL/6 for syngeneic models).
-
Tumor cells (e.g., GL261 glioma cells).
-
Test compound formulated for administration (e.g., suspended in 0.5% methylcellulose (B11928114) for oral gavage).
-
Positive control drug (e.g., temozolomide).
-
Vehicle control.
-
-
Procedure:
-
Subcutaneously inject tumor cells into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (vehicle control, positive control, test compound at various doses).
-
Administer the treatments according to a defined schedule (e.g., daily oral gavage for 14-21 days).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the general health of the mice, including body weight, food/water intake, and any signs of distress or toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy. The change in body weight over the study period serves as a key indicator of tolerability.
-
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Pharmacokinetics, Safety and Tolerability of Melissa officinalis Extract which Contained Rosmarinic Acid in Healthy Individuals: A Randomized Controlled Trial | Semantic Scholar [semanticscholar.org]
- 12. Toxicological Evaluation and Hepatoprotective Efficacy of Rosmarinic Acid-Rich Extract from Ocimum basilicum L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to MARK4 Inhibitors: IC50 Values and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potency of various compounds against Microtubule Affinity Regulating Kinase 4 (MARK4), a crucial serine/threonine kinase implicated in various diseases, including neurodegenerative disorders and cancer. The comparative data, presented in a clear tabular format, is supported by detailed experimental protocols for the key assays used to determine the half-maximal inhibitory concentration (IC50) values. Furthermore, this guide includes visualizations of the MARK4 signaling pathway and a typical experimental workflow, generated using Graphviz, to facilitate a deeper understanding of the enzyme's biological context and the methods for its inhibition analysis.
Comparative IC50 Values of MARK4 Inhibitors
The following table summarizes the IC50 values of a range of MARK4 inhibitors, collated from various scientific studies. The IC50 value is a measure of the concentration of an inhibitor that is required for 50% inhibition of the activity of the target enzyme, in this case, MARK4. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Chemical Class/Nature | IC50 Value (µM) | Assay Type | Reference |
| OTSSP167 | Small Molecule | Not explicitly stated for MARK4, but showed good enzyme inhibition. Cell-based IC50s: 58.88 (HEK-293) and 48.2 (MCF-7). | ATPase Inhibition Assay, MTT Assay | [1] |
| Donepezil (DP) | Acetylcholinesterase Inhibitor | 5.3 | ATPase Inhibition Assay | [2][3] |
| Rivastigmine (RT) | Acetylcholinesterase Inhibitor | 6.74 | ATPase Inhibition Assay | [2][3] |
| Huperzine A (HpA) | Acetylcholinesterase Inhibitor | 4.91 | Kinase Assay | [3] |
| Naringenin (NAG) | Flavonoid | 4.11 | Enzyme Inhibition Assay | [4] |
| Galantamine (GLT) | Acetylcholinesterase Inhibitor | 5.87 | ATPase Inhibition Assay | [5] |
| MARK4 inhibitor 1 | Small Molecule | 1.54 | Not Specified | [6] |
| Compound 5 | 4-(6-(arylpyrimidin-4-yl)piperazine-1-carboximidamide) | 5.35 ± 0.22 | ATPase Inhibition Assay | [7][8] |
| Compound 9 | 4-(6-(arylpyrimidin-4-yl)piperazine-1-carboximidamide) | 6.68 ± 0.80 | ATPase Inhibition Assay | [7][8] |
| Compound 14 | 4,6-Disubstituted pyrimidine | 7.52 ± 0.33 | ATPase Inhibition Assay | [9][10] |
| Compound 9 (pyrimidine) | 4,6-Disubstituted pyrimidine | 12.98 ± 0.63 | ATPase Inhibition Assay | [9][10] |
| Rosmarinic acid | Natural Product | ~6.20 | Not Specified | [8] |
| BX-912 | Small Molecule | Activity reported, but specific IC50 not provided. | ATPase Inhibition Assay | [1] |
| BX-795 | Small Molecule | Activity reported, but specific IC50 not provided. | ATPase Inhibition Assay | [1] |
| PKR-inhibitor | Small Molecule | Activity reported, but specific IC50 not provided. | ATPase Inhibition Assay | [1] |
Experimental Protocols
The determination of IC50 values is critical for the evaluation of inhibitor potency. The following are detailed methodologies for two common assays cited in the table above.
In Vitro ATPase Inhibition Assay (Malachite Green Assay)
This assay quantifies the kinase activity of MARK4 by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The released Pi is detected colorimetrically using malachite green reagent.
Materials:
-
Recombinant human MARK4 enzyme
-
ATP solution
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitors at various concentrations
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add a fixed amount of MARK4 enzyme to each well.
-
Add the different concentrations of the test inhibitors to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a specific concentration of ATP to each well.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green reagent to each well. This reagent will react with the free phosphate released during the reaction to produce a colored complex.
-
Measure the absorbance of the colored product using a microplate reader at a wavelength of approximately 620-650 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HEK-293)
-
Cell culture medium and supplements
-
Test inhibitors at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a CO2 incubator at 37°C.
-
Prepare serial dilutions of the test inhibitors in the cell culture medium.
-
After overnight incubation, replace the medium in the wells with fresh medium containing the different concentrations of the inhibitors. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitor, e.g., DMSO) and a no-treatment control.
-
Incubate the cells with the inhibitors for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
After the MTT incubation, carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing MARK4's Role and Inhibition Analysis
To provide a clearer understanding of the biological context of MARK4 and the process of evaluating its inhibitors, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 10. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of MARK4 Inhibitor 3 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MARK4 inhibitor 3 (also known as compound 23b) with other known MARK4 inhibitors.[1][2] The activity of these compounds is evaluated through various experimental approaches, with a focus on orthogonal validation methods to ensure robust and reliable results. Detailed experimental protocols and supporting data are presented to aid researchers in their drug discovery and development efforts.
Comparative Activity of MARK4 Inhibitors
The following table summarizes the in vitro and cellular activities of this compound and other selected MARK4 inhibitors. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target(s) | IC50 (MARK4) | Other Kinase IC50s | Cellular Potency (Cell Line) | Reference |
| This compound (compound 23b) | MARK4 | 1.01 µM | Not specified | EC50: 2.13 µM (HeLa), 4.22 µM (U87MG) | [1][2] |
| PCC0208017 | MARK3/MARK4 | 2.01 nM | MARK1: 31.4 nM, MARK2: 33.7 nM, MARK3: 1.8 nM | IC50: 2.77 µM (GL261), 4.02 µM (U87-MG), 4.45 µM (U251) | [3][4][5] |
| OTSSP167 | MELK, MARK4 | Not specified for MARK4 | MELK: 0.41 nM | IC50: 48.2 µM (MCF-7) | [6][7][8] |
| Galantamine | AChE, MARK4 | 5.87 µM | AChE: 0.35 µM | Not specified | [9][10][11][12] |
| Donepezil | AChE, MARK4 | 5.3 µM | Not specified | Not specified | [13] |
| Rivastigmine Tartrate | AChE, MARK4 | 6.74 µM | Not specified | Not specified | [13] |
Orthogonal Validation Workflow
Orthogonal validation is crucial to confirm that the observed biological effects of an inhibitor are due to its interaction with the intended target. This involves using multiple, distinct experimental methods that measure different aspects of inhibitor activity. A typical workflow for the orthogonal validation of a MARK4 inhibitor is depicted below.
Caption: Workflow for orthogonal validation of MARK4 inhibitors.
MARK4 Signaling Pathway
MARK4 is a serine/threonine kinase involved in several cellular processes, including microtubule dynamics, cell cycle regulation, and signal transduction.[14] It is known to be implicated in pathways such as the MAPK/ERK and Hippo signaling pathways.[5][6] A simplified representation of a MARK4 signaling pathway leading to Tau phosphorylation is shown below.
Caption: Simplified MARK4 signaling pathway and the point of inhibition.
Detailed Experimental Protocols
Orthogonal Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Principle: The binding of an inhibitor to its target protein often increases the protein's resistance to thermal denaturation. This change in thermal stability can be quantified to confirm target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., U87MG) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS and harvest them.
-
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Lyse the cells by repeated freeze-thaw cycles.
-
-
Heat Treatment:
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include a non-heated control.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MARK4 in each sample by Western blotting using a specific anti-MARK4 antibody.
-
Normalize the data to a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Plot the percentage of soluble MARK4 against the temperature for both inhibitor-treated and vehicle-treated samples to generate CETSA curves. A shift in the curve for the inhibitor-treated sample indicates target engagement.
-
Orthogonal Validation: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (MARK4) and a fluorescently labeled tracer that binds to the active site of the kinase. An inhibitor competing with the tracer for binding to the MARK4-NanoLuc® fusion will disrupt BRET.
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector encoding a MARK4-NanoLuc® fusion protein and seed them into a multi-well plate.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer and the inhibitor dilutions to the cells. Include appropriate controls (no inhibitor, no tracer).
-
-
BRET Measurement:
-
Add the NanoLuc® substrate to the wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the intracellular potency of the inhibitor.
-
Downstream Target Modulation: Western Blot for Phosphorylated Tau
This assay confirms the mechanism of action of the MARK4 inhibitor by measuring the phosphorylation of a known downstream substrate, such as the Tau protein.
Principle: MARK4 is known to phosphorylate Tau at specific sites.[15] Inhibition of MARK4 activity should lead to a decrease in the levels of phosphorylated Tau.
Protocol:
-
Cell Treatment and Lysis:
-
Treat a suitable cell line with this compound or a vehicle control for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., anti-p-Tau at Ser262).
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.
-
To normalize the results, strip the membrane and re-probe with an antibody against total Tau or a loading control.
-
Quantify the band intensities to determine the relative change in Tau phosphorylation upon inhibitor treatment.
-
References
- 1. Synthesis, Structural Modification, and Bioactivity Evaluation of Substituted Acridones as Potent Microtubule Affinity-Regulating Kinase 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PCC0208017 | MARK3/4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 10. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 15. alzdiscovery.org [alzdiscovery.org]
Differentiating the mechanisms of various MARK4 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Microtubule Affinity Regulating Kinase 4 (MARK4) has emerged as a significant therapeutic target in a range of diseases, from neurodegenerative disorders like Alzheimer's disease to various cancers.[1][2] Its role in phosphorylating microtubule-associated proteins, such as tau, and its involvement in critical signaling pathways have spurred the development of a diverse array of inhibitors.[1][3] This guide provides a comparative analysis of various MARK4 inhibitors, differentiating their mechanisms of action and presenting supporting experimental data to aid in research and drug development.
Differentiating Inhibitor Mechanisms
MARK4 inhibitors can be broadly categorized based on their mode of interaction with the enzyme. The primary mechanisms include competitive inhibition at the ATP-binding site and allosteric modulation. Furthermore, these interactions can be either non-covalent or covalent.
-
ATP-Competitive Inhibitors: These molecules bind to the highly conserved ATP-binding pocket of the MARK4 kinase domain, directly competing with the endogenous ATP substrate.[2][4] This is the most common mechanism of action for currently identified MARK4 inhibitors. The majority of these are non-covalent, forming reversible interactions with the kinase.
-
Allosteric Inhibitors: These inhibitors bind to a site on the enzyme distinct from the ATP-binding pocket, inducing a conformational change that alters the enzyme's activity. This mechanism can offer higher selectivity as allosteric sites are generally less conserved across kinases. Currently, there is limited public domain information on well-characterized allosteric inhibitors specifically for MARK4.
-
Covalent Inhibitors: These compounds form a permanent covalent bond with a specific amino acid residue within the kinase.[5] This irreversible inhibition can lead to prolonged duration of action. The design of such inhibitors for MARK4 is an area of active research, but specific examples with detailed mechanisms are not yet widely reported.
Quantitative Comparison of MARK4 Inhibitors
The following tables summarize the in vitro efficacy of various MARK4 inhibitors, categorized by their chemical nature. The data is primarily presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of the MARK4 enzyme by 50%.
Table 1: Repurposed Drugs and Natural Compounds as MARK4 Inhibitors
| Inhibitor | Type | IC50 (µM) | Binding Constant (K) (M⁻¹) | Assay Method | Reference |
| Donepezil | Acetylcholinesterase Inhibitor | 5.3 | 10⁷ | ATPase Inhibition Assay | [2][6] |
| Rivastigmine Tartrate | Acetylcholinesterase Inhibitor | 6.74 | 10⁷ | ATPase Inhibition Assay | [2][6] |
| Galantamine | Acetylcholinesterase Inhibitor | 5.87 | - | ATPase Inhibition Assay | [7][8] |
| Serotonin (B10506) | Neurotransmitter | 2.99 | 0.3 x 10⁶ | Kinase Inhibition Assay | [9] |
| Rosmarinic Acid | Natural Phenolic Compound | ~6.20 | - | ATPase Inhibition Assay | [10] |
Table 2: Synthetic Small Molecule Inhibitors of MARK4
| Inhibitor | Type | IC50 (µM) | Binding Constant (K) (M⁻¹) | Cell-based IC50 (µM) | Reference |
| OTSSP167 | Synthetic Small Molecule | - | 3.16 x 10⁶ | 58.88 (HEK-293), 48.2 (MCF-7) | [7][11] |
| Compound 5 (4-(6-(p-tolyl)pyrimidin-4-yl)piperazine-1-carboximidamide) | Synthetic Small Molecule | 5.35 ± 0.22 | 1.5 ± 0.51 x 10⁵ | - | [10][11] |
| Compound 9 (4-(6-(benzo[b]thiophen-2-yl)pyrimidin-4-yl)piperazine-1-carboximidamide) | Synthetic Small Molecule | 6.68 ± 0.80 | 1.14 ± 0.26 x 10⁵ | - | [10][11] |
| BX-912 | Synthetic Small Molecule | - | - | - | [7] |
| BX-795 | Synthetic Small Molecule | - | - | - | [7] |
| PKR-inhibitor | Synthetic Small Molecule | - | - | - | [7] |
Key Experimental Protocols
The characterization and comparison of MARK4 inhibitors rely on a set of standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in this guide.
MARK4 Kinase Activity Assay (ADP-Glo™)
This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to MARK4 activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by measuring ADP formation. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP and then measure the newly synthesized ATP through a luciferase/luciferin reaction. The resulting luminescence is proportional to the initial kinase activity.[12][13][14]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing MARK4 enzyme, the substrate (e.g., a synthetic peptide like CHKtide), and the test inhibitor at various concentrations in a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Initiate the reaction by adding ATP to a final concentration that is at or near the Km for MARK4.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each reaction well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor with MARK4 within a cellular context.
Principle: This assay is based on the principle that the binding of a ligand (inhibitor) can alter the thermal stability of its target protein.[15] When cells are heated, proteins denature and aggregate. A bound ligand can stabilize the target protein, resulting in less aggregation at a given temperature. The amount of soluble protein remaining after heat treatment is then quantified.[16][17]
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., a cancer cell line overexpressing MARK4) and treat them with various concentrations of the test inhibitor or a vehicle control (DMSO).
-
Incubate the cells to allow for compound uptake and target binding.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient using a thermal cycler for a defined period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble MARK4 in the supernatant using methods such as Western blotting or an immunoassay (e.g., ELISA or AlphaScreen).
-
-
Data Analysis:
-
Plot the amount of soluble MARK4 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single temperature and plotting the amount of soluble MARK4 against the inhibitor concentration to determine the EC50 of target engagement.[4][18]
-
MARK4 Signaling Pathways
MARK4 is a crucial node in several signaling pathways implicated in both cancer and neurodegenerative diseases. Understanding these pathways is essential for elucidating the downstream consequences of MARK4 inhibition.
MARK4 in the Hippo Signaling Pathway
In cancer, particularly breast cancer, MARK4 has been shown to be a negative regulator of the Hippo signaling pathway.[19][20] This pathway normally functions to suppress tumor growth by inhibiting the transcriptional co-activators YAP and TAZ.
Caption: MARK4 negatively regulates the Hippo pathway by inhibiting the MST/SAV complex, promoting YAP/TAZ activity.
MARK4 in the MAPK/ERK Signaling Pathway
Recent studies have implicated MARK4 in the regulation of the MAPK/ERK signaling pathway in gastric cancer.[21] Overexpression of MARK4 promotes the malignant phenotype through this pathway.
Caption: MARK4 promotes cancer progression by activating the MAPK/ERK signaling cascade.
Experimental Workflow for Kinase Inhibitor Profiling
The process of identifying and characterizing MARK4 inhibitors typically follows a multi-step workflow, starting from a primary screen to detailed mechanistic studies.
References
- 1. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Covalent inhibitors design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 9. Inhibition of MARK4 by serotonin as an attractive therapeutic approach to combat Alzheimer's disease and neuroinflammation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. annualreviews.org [annualreviews.org]
- 17. tandfonline.com [tandfonline.com]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The structural analysis of MARK4 and the exploration of specific inhibitors for the MARK family: a computational approach to obstruct the role of MARK4 in prostate cancer progression - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of MARK4 Inhibitor 3
For Immediate Use by Laboratory Professionals
The responsible management and disposal of investigational compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, procedural information for the proper disposal of MARK4 inhibitor 3, a compound used in cancer and tauopathy research.[1] Given that specific disposal protocols for many investigational drugs are not always available, these procedures are based on established best practices for the handling and disposal of potent kinase inhibitors and hazardous chemical waste.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE): A comprehensive approach to PPE is the first line of defense. This includes:
-
Eye Protection: Wear safety glasses or goggles that comply with European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[2]
-
Hand Protection: Use appropriate chemical-resistant gloves.[2]
-
Body Protection: A laboratory coat is mandatory to prevent skin exposure.[2][3] For handling larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of solid this compound should be done in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust.[2]
Handling Precautions:
-
Avoid all direct contact with the skin, eyes, and clothing.[2]
-
Prevent ingestion and inhalation of the compound.[2]
-
Keep the inhibitor away from heat, sparks, and open flames.[2]
-
Unused compounds should be stored in a tightly sealed container in a freezer.[2]
II. Step-by-Step Disposal Protocol
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[4][5] Under no circumstances should this material be disposed of in regular trash or down the drain.[4][6][7]
Step 1: Waste Segregation At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste streams.[4][5] This is a critical step to prevent unforeseen chemical reactions and to ensure proper disposal.
Step 2: Waste Containment Proper containment is essential for the safe accumulation and storage of hazardous waste.
-
Solid Waste:
-
Place unused or expired this compound powder, along with contaminated consumables such as gloves, weighing paper, and pipette tips, into a designated, durable, and sealable hazardous waste container.[4][5]
-
For chemically contaminated broken glass and pipette tips, use a labeled, puncture-resistant sharps container.[6]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[4] This container must be kept securely closed when not in use.[4]
-
For reusable glassware that has come into contact with the inhibitor, a triple-rinse procedure is recommended.[5][6] The first two rinses should be with a suitable solvent (e.g., ethanol), and the third with water. All rinsates must be collected as hazardous liquid waste.[5][6]
-
Step 3: Labeling of Waste Containers Accurate and clear labeling is a regulatory requirement and crucial for safety.[8] All hazardous waste containers must be clearly labeled with:
-
For liquid waste, the solvent and its approximate concentration.[5]
-
The accumulation start date (the date the first piece of waste was placed in the container).[8]
Step 4: Storage of Hazardous Waste
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[4][6]
-
This area must be at or near the point of waste generation.[9][10]
-
Ensure that incompatible waste types are segregated to prevent chemical reactions.[6][8]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][11]
-
Do not attempt to transport or dispose of this waste through standard municipal channels.[7] A hazardous waste professional will transport the waste to a permitted hazardous waste incineration facility.[11][12]
Summary of Disposal Procedures
The following table provides a quick reference for the disposal of various waste streams contaminated with this compound.
| Waste Stream | Recommended Disposal Method | Key Considerations |
| Unused/Expired Solid Compound | Dispose of as hazardous chemical waste in a designated, sealed container.[4] | Do not discard in regular trash.[4] Container must be robust and clearly labeled. |
| Contaminated Labware (e.g., pipette tips, gloves, vials) | Place in a designated, sealed, and clearly labeled hazardous waste container.[4] | Segregate from other waste streams at the point of generation.[4] |
| Solutions Containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[4] | Do not discard down the drain.[4] Ensure the container is chemically compatible with the solvent. |
| Contaminated Sharps (e.g., needles, broken glass) | Dispose of in a labeled, puncture-resistant sharps container specifically for chemically contaminated sharps.[6] | Do not mix with biohazardous sharps.[6] |
| Empty Stock Containers | After being thoroughly emptied, triple rinse the container. Collect all rinsate as hazardous waste.[6] | Once decontaminated, obliterate or remove the original label before disposing of the container according to institutional guidelines.[6] |
Experimental Protocols and Workflows
While specific experimental protocols for this compound are proprietary to the conducting research, the disposal workflow for any potent investigational compound follows a standardized, safety-first logic. The diagram below illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. frederick.cancer.gov [frederick.cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. gzlabfurniture.com [gzlabfurniture.com]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Guide for Handling MARK4 Inhibitor 3
Disclaimer: A specific Safety Data Sheet (SDS) for MARK4 inhibitor 3 is not publicly available. This guide is based on best practices for handling potent, small molecule kinase inhibitors and potentially cytotoxic compounds in a research setting.[1][2][3][4] It is imperative to supplement this information with a thorough, institution-specific risk assessment before commencing any work.
This document provides researchers, scientists, and drug development professionals with essential safety and logistical information for the handling and disposal of this compound. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The required level of PPE is dictated by the specific laboratory procedure and the physical form of the compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.[1] - Disposable, solid-front lab coat with tight-fitting cuffs.[1] - Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[1][5][6] - Disposable sleeves.[1] - Safety glasses or goggles (if not using a full-face respirator).[1][5][6] | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is crucial to prevent exposure.[1] |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure. - Lab coat.[5][7] - Safety glasses with side shields or chemical splash goggles.[5][6][7] - Single pair of chemical-resistant gloves (e.g., nitrile).[5][7] | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. Engineering controls are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat.[1][7] - Safety glasses.[1][6] - Appropriate chemical-resistant gloves for the solvent and compound.[1][5] | Focus on preventing skin and eye contact during experimental procedures.[1] |
| General Laboratory Operations | - Lab coat.[6][7] - Safety glasses.[6] - Gloves.[6][7] | Standard laboratory practice to protect against incidental contact with the compound or contaminated surfaces.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for minimizing risk. The following workflow outlines the key stages.
1. Compound Receipt and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log the compound into the laboratory's chemical inventory system.
-
Store the inhibitor in a designated, clearly labeled, and secure location, such as a freezer, in a tightly sealed container.[2] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[8][9]
2. Experimental Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required materials and equipment in the designated work area (e.g., chemical fume hood).
-
Weighing: Conduct weighing of the solid compound within a certified chemical fume hood or a balance enclosure to contain any airborne particles.
-
Dissolution: Prepare solutions in a chemical fume hood to minimize inhalation of vapors and prevent splashes.[1]
-
Administration: When performing in vitro or in vivo experiments, handle all solutions and treated materials with care to avoid skin contact and aerosol generation.
3. Decontamination:
-
Wipe down all work surfaces and equipment that may have come into contact with this compound. A common practice is to use a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[3]
-
Dispose of all cleaning materials as hazardous waste.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[3][4]
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated PPE (gloves, lab coats, sleeves), and other contaminated lab supplies (e.g., pipette tips, weighing paper) in a designated, puncture-resistant, and sealable hazardous waste container.[1][4]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[3][4] Do not dispose of down the drain.[4]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
2. Waste Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".[2][3] Include the date of waste accumulation.
3. Storage and Disposal:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[4]
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
Experimental Protocol: In Vitro Cell Growth Inhibition Assay
This protocol provides a general methodology for assessing the growth inhibitory activity of this compound on cancer cell lines, such as HeLa or U87MG cells.[8]
1. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform a serial dilution of the stock solution to achieve the desired final concentrations for the assay.
2. Cell Culture:
-
Plate the desired cancer cell line (e.g., HeLa, U87MG) in a 96-well plate at a predetermined cell density and allow them to adhere overnight.
3. Treatment:
-
Treat the cells with varying concentrations of this compound (e.g., 1-20 μM).[8] Include a vehicle control (DMSO) and a positive control if available.
4. Incubation:
-
Incubate the cells for a specified period (e.g., 24 hours).[8]
5. Viability Assessment:
-
Assess cell viability using a standard method, such as an MTT or resazurin-based assay.
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell growth.
Visual Workflow for Safe Handling and Disposal
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
